Glycine-1-13C
Beschreibung
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Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-aminoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942139 | |
| Record name | (1-~13~C)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.059 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20110-59-2 | |
| Record name | Glycine-1-13C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020110592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-~13~C)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 13C-Labeled Glycine as a Metabolic Tracer for Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the principles and applications of 13C-labeled glycine as a metabolic tracer. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to design, execute, and interpret metabolic flux studies utilizing this powerful technique.
Introduction to 13C Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a critical tool for elucidating the intricate network of biochemical reactions within a cell. By quantifying the rates (fluxes) of metabolic pathways, MFA provides a detailed snapshot of cellular physiology under specific conditions.[1] The use of stable isotopes, such as Carbon-13 (¹³C), has revolutionized this field, leading to the development of ¹³C-MFA. This technique involves introducing a ¹³C-labeled substrate, like glycine, into a biological system and tracking the incorporation of the ¹³C atoms into downstream metabolites.[2] The resulting labeling patterns in these metabolites are then measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and used in conjunction with computational models to estimate intracellular metabolic fluxes.[2][3]
¹³C-MFA is considered the gold standard for quantifying in vivo metabolic fluxes due to the high-precision data it generates, which allows for the resolution of parallel and reversible reactions.[4] The general workflow of a ¹³C-MFA experiment consists of five key stages: experimental design, the tracer experiment itself, isotopic labeling measurement, flux estimation, and statistical analysis.
Glycine Metabolism: A Central Hub
Glycine, the structurally simplest amino acid, is a central player in cellular metabolism. It serves as a precursor for the biosynthesis of several critical biomolecules and is involved in key metabolic pathways. Understanding the fate of glycine is therefore crucial for comprehending cellular proliferation, redox balance, and biosynthetic capacity, particularly in diseases like cancer.
The primary metabolic fates of glycine that can be traced using ¹³C-labeled glycine include:
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Serine Biosynthesis: Glycine can be converted to serine through the action of serine hydroxymethyltransferase (SHMT). This reversible reaction is a key component of one-carbon metabolism.
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De Novo Purine Biosynthesis: The entire glycine molecule is incorporated into the purine ring, making it a direct and essential building block for DNA and RNA.
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Glutathione (GSH) Synthesis: Glycine is one of the three amino acid components of the antioxidant tripeptide glutathione, which plays a vital role in protecting cells from oxidative stress.
Key Metabolic Pathways Traced by 13C-Labeled Glycine
Glycine and Serine Interconversion
The interconversion of glycine and serine is a critical nexus in cellular metabolism, linking amino acid metabolism with one-carbon metabolism. This reversible reaction is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms.
When [U-¹³C₂]-glycine is used as a tracer, the two ¹³C atoms can be incorporated into serine, resulting in [2,3-¹³C₂]-serine. The fate of these labeled carbons can then be followed into other pathways.
De Novo Purine Biosynthesis
The de novo synthesis of purine nucleotides is a fundamental process for cell growth and proliferation. Glycine is a direct precursor in this pathway, with its entire carbon and nitrogen backbone being incorporated into the purine ring structure. Tracing with [U-¹³C₂, ¹⁵N]-glycine allows for the precise tracking of its contribution to newly synthesized purines like adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
The pathway begins with ribose-5-phosphate and proceeds through a series of enzymatic steps to form inosine monophosphate (IMP), the precursor to both AMP and GMP.
Glutathione (GSH) Synthesis
Glutathione is a tripeptide synthesized from glutamate, cysteine, and glycine. It is a major cellular antioxidant, and its synthesis is crucial for maintaining redox homeostasis. The synthesis occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).
Using ¹³C-labeled glycine allows for the measurement of the rate of de novo glutathione synthesis by tracking the incorporation of the labeled glycine into the GSH molecule.
Experimental Protocols
A generalized protocol for a ¹³C-glycine metabolic tracing experiment in cultured cells is provided below. This should be adapted and optimized for specific cell types and experimental questions.
Cell Culture and Labeling
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Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
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Media Preparation: Prepare culture medium containing all necessary nutrients, but with unlabeled glycine replaced by the desired concentration of ¹³C-labeled glycine (e.g., [U-¹³C₂]-glycine or [1-¹³C]-glycine).
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Labeling: When cells reach the desired confluency, replace the standard medium with the ¹³C-glycine containing medium. The labeling duration should be sufficient to achieve isotopic steady state for the metabolites of interest. This is a critical parameter that often requires optimization.
Sample Collection and Metabolite Extraction
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Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris and proteins.
-
Sample Storage: Collect the supernatant containing the metabolites and store at -80°C until analysis.
LC-MS/MS Analysis
-
Chromatography: Separate the metabolites using liquid chromatography (LC). Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites like amino acids and nucleotides.
-
Mass Spectrometry: Analyze the eluate using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the mass-to-charge ratio (m/z) and intensity of the metabolites and their ¹³C-labeled isotopologues.
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Data Analysis: Process the raw data to identify metabolites and quantify the fractional enrichment of ¹³C in each metabolite. This involves correcting for the natural abundance of ¹³C.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a ¹³C-glycine tracing experiment in cancer cells.
Table 1: Fractional Enrichment of Key Metabolites from [U-¹³C₂]-Glycine
| Metabolite | M+1 Enrichment (%) | M+2 Enrichment (%) |
| Glycine | 2.2 | 97.8 |
| Serine | 3.5 | 65.2 |
| Glutathione (GSH) | 2.8 | 45.7 |
| Inosine Monophosphate (IMP) | 4.1 | 88.3 |
| Adenosine Monophosphate (AMP) | 3.9 | 85.1 |
| Guanosine Monophosphate (GMP) | 4.0 | 86.5 |
M+n represents the isotopologue with n ¹³C atoms incorporated.
Table 2: Estimated Metabolic Fluxes Relative to Glycine Uptake
| Metabolic Flux | Relative Flux (Glycine Uptake = 100) |
| Glycine -> Serine | 35 |
| Glycine -> Purines | 55 |
| Glycine -> Glutathione | 10 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow of a typical ¹³C-glycine metabolic tracing experiment.
Conclusion
¹³C-labeled glycine is an invaluable tool for dissecting the complexities of cellular metabolism. By tracing the fate of glycine's carbon backbone, researchers can gain quantitative insights into the activities of key biosynthetic and redox pathways. This technical guide provides a foundational understanding of the principles, methodologies, and applications of this technique. For successful implementation, careful experimental design, rigorous sample preparation, and sophisticated data analysis are paramount. The information presented herein should serve as a valuable resource for scientists and drug development professionals seeking to leverage the power of ¹³C-glycine metabolic tracing in their research endeavors.
References
Glycine-1-13C principle applications in biomedical research.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Glycine, the simplest amino acid, plays a multifaceted role in cellular metabolism, neurotransmission, and biosynthesis. The stable isotope-labeled form, Glycine-1-13C, in which the carboxyl carbon is replaced with the heavy isotope of carbon (¹³C), has emerged as a powerful and versatile tracer in biomedical research. Its non-radioactive nature makes it a safe and effective tool for in vivo and in vitro studies, providing invaluable insights into metabolic pathways, disease diagnostics, and therapeutic development. This technical guide explores the core principles and applications of this compound, offering a comprehensive overview for researchers and drug development professionals.
Metabolic Flux Analysis: Tracing the Path of Glycine in Health and Disease
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2][3] this compound serves as a crucial tracer in these studies, allowing researchers to follow the journey of the labeled carbon atom through various metabolic pathways.[4][5] This is particularly significant in cancer research, where altered glycine metabolism is a hallmark of rapidly proliferating cells.
Key Applications in Metabolic Flux Analysis:
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Cancer Metabolism: Rapidly dividing cancer cells exhibit an increased demand for glycine to support the synthesis of purines, essential building blocks for DNA and RNA. By introducing this compound into cell cultures, researchers can trace its incorporation into purine nucleotides, providing a quantitative measure of de novo purine synthesis. This information is critical for understanding the metabolic reprogramming in cancer and identifying potential therapeutic targets.
-
One-Carbon Metabolism: The conversion of serine to glycine is a key entry point into one-carbon metabolism, a network of pathways crucial for nucleotide synthesis, methylation reactions, and redox balance. This compound can be used to probe the flux through the glycine cleavage system (GCS), a mitochondrial enzyme complex that catabolizes glycine and contributes to the one-carbon pool.
Quantitative Data from Metabolic Flux Analysis:
The following table summarizes representative quantitative data obtained from MFA studies using this compound in cancer cell lines.
| Parameter | Cell Line | Condition | Value | Reference |
| Glycine Uptake Flux | HeLa | Standard Culture | 71.2% of serine input | |
| Serine to Glycine Conversion | HeLa | Standard Culture | 45.1% of glycine input | |
| Glycine Contribution to Purine Synthesis | LOX IMVI (Melanoma) | Rapid Proliferation | Significant incorporation | |
| Glycine Contribution to Purine Synthesis | A498 (Kidney) | Slow Proliferation | Limited incorporation | |
| Glycine Decarboxylation Rate | Healthy Men and Women | Post-absorptive state | 190 ± 41 µmol/(kg·h) |
Experimental Protocol: 13C-Metabolic Flux Analysis in Cancer Cells
This protocol outlines a general workflow for conducting a ¹³C-MFA experiment using this compound in adherent cancer cell lines.
1. Cell Culture and Isotope Labeling:
- Culture cancer cells to the desired confluence in standard growth medium.
- Replace the standard medium with a labeling medium containing this compound as the sole glycine source. Other essential amino acids and nutrients should be at physiological concentrations.
- Incubate the cells for a sufficient duration (typically 24-48 hours) to achieve isotopic steady-state, where the labeling of intracellular metabolites becomes constant.
2. Metabolite Extraction:
- Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
- Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol.
- Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the metabolites.
3. Sample Analysis:
- Analyze the isotopic enrichment of key metabolites (e.g., glycine, serine, purine precursors) in the cell extracts using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
4. Data Analysis and Flux Calculation:
- Use specialized software to correct for the natural abundance of ¹³C and determine the mass isotopomer distributions of the measured metabolites.
- Employ a metabolic network model to simulate the labeling patterns for a given set of metabolic fluxes.
- Iteratively adjust the flux values in the model to minimize the difference between the simulated and experimentally measured labeling patterns, thereby obtaining the best-fit flux distribution.
Experimental Workflow for ¹³C-Metabolic Flux Analysis
References
- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Glycine-1-13C for NMR Spectroscopy
For researchers, scientists, and drug development professionals venturing into the world of Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic labeling is an indispensable tool. Among the various labeled compounds, Glycine-1-13C stands out for its utility and versatility. This guide provides a comprehensive introduction to the use of this compound in NMR, detailing its properties, experimental protocols, and applications, with a focus on providing clear, actionable information for beginners in the field.
The Basics of 13C NMR and Isotope Labeling
Carbon-13 (¹³C) NMR spectroscopy is a powerful technique that provides detailed information about the carbon skeleton of a molecule. Unlike the highly abundant ¹²C isotope, ¹³C has a nuclear spin of ½, making it NMR-active. However, the low natural abundance of ¹³C (approximately 1.1%) results in inherently low signal intensity.
Isotopic labeling, the selective replacement of an atom with one of its isotopes, overcomes this limitation. By synthesizing a molecule with ¹³C at a specific position, such as the carboxyl carbon in Glycine-1-¹³C, the signal from that position is significantly enhanced, allowing for a range of sensitive and specific NMR experiments.
Why this compound?
Glycine is the simplest amino acid, and its well-characterized NMR properties make it an excellent model system and a versatile probe. Labeling the carboxyl carbon (C1) offers several advantages:
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Distinct Chemical Shift: The carboxyl carbon resonates in a region of the ¹³C NMR spectrum that is typically free from other signals, making it easy to identify and analyze.
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Sensitivity to Environment: The chemical shift and relaxation properties of the C1 carbon are sensitive to the local chemical environment, including pH, solvent, and molecular interactions.
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Metabolic Tracer: In biological systems, the labeled carbon can be traced as glycine is metabolized, providing insights into biochemical pathways.
Physicochemical and NMR Properties of this compound
Glycine can exist in different polymorphic forms in the solid state, primarily α, β, and γ forms. These different crystal structures result in distinct NMR signatures, particularly for the C1 carbon. In solution, the ionization state of the amino and carboxyl groups, which is dependent on the pH, also influences the NMR parameters.
Key NMR Parameters of this compound: A Quantitative Overview
The utility of this compound in NMR spectroscopy is rooted in its distinct and measurable parameters. The following tables summarize the key quantitative data for the C1 carbon of glycine under various conditions.
Table 1: ¹³C Chemical Shifts of Glycine-1-¹³C
| Sample State | Polymorph/Condition | ¹³C Chemical Shift (ppm) | Reference |
| Solid-State | α-glycine | 176.50 | [1][2] |
| Solid-State | γ-glycine | 174.60 | [1][2] |
| Solid-State | β-glycine | Between α and γ forms | [2] |
| Solution (D₂O) | pH 7.4 | 175.225 | |
| Solution (H₂O) | Not specified | ~170-175 |
Table 2: Spin-Lattice (T1) and Rotating Frame (T1ρ) Relaxation Times of Glycine-1-¹³C
| Sample State | Polymorph/Condition | Relaxation Parameter | Value | Reference |
| Solid-State | α-glycine | T1 of carboxyl carbon | Shorter than γ-form | |
| Solid-State | γ-glycine | T1 of carboxyl carbon | 5 times longer than α-form | |
| Solid-State | β-glycine | ¹H T1ρ | Very short | |
| Solution (in frog muscle) | 1°C | T1 of α-¹³C | 50% of that in free solution | |
| Solution (in peptides, 3T, H₂O) | C-terminal [1-¹³C]Gly-d2 in β-casomorphin-5 | T1 | 24 ± 4 s | |
| Solution (in peptides, 3T, H₂O) | C-terminal [1-¹³C]Gly-d2 in glutathione | T1 | 58 ± 3 s |
Table 3: J-Coupling Constants Involving Glycine-1-¹³C
While direct one-bond coupling between the C1 and C2 carbons (¹J(C1,C2)) is a key parameter, its values are not as extensively reported in introductory literature as other couplings. However, understanding the presence of such couplings is crucial for interpreting spectra, especially in doubly labeled samples. The typical range for one-bond carbon-carbon couplings is between 30 and 70 Hz.
Experimental Protocols for NMR Spectroscopy with this compound
The following are generalized protocols for beginners. Instrument-specific parameters will need to be optimized.
Sample Preparation
For Solid-State NMR (CPMAS):
-
Sample: Use commercially available solid this compound. The polymorphic form should be noted, as it affects the chemical shift.
-
Rotor Packing: Pack the solid sample into a zirconia rotor (typically 4 mm or smaller). The packing should be snug to prevent movement during spinning.
-
Mass Balance: Ensure the rotor is properly balanced according to the spectrometer's specifications.
For Solution-State NMR:
-
Solvent Selection: Choose a deuterated solvent in which glycine is soluble, such as deuterium oxide (D₂O).
-
Concentration: Prepare a solution with a concentration typically in the range of 10-100 mM.
-
pH Adjustment: If pH control is necessary, use appropriate buffers or add small amounts of DCl or NaOD to adjust the pD (the pH in D₂O).
-
NMR Tube: Transfer the solution to a clean NMR tube. The standard sample volume is typically 600-700 µL for a 5 mm tube.
NMR Data Acquisition
1D ¹³C NMR in Solution:
-
Spectrometer Setup: Tune and match the ¹³C probe.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
Pulse Sequence: Use a standard single-pulse ¹³C experiment with proton decoupling.
-
Key Parameters:
-
Spectral Width: Set to cover the entire ¹³C chemical shift range (e.g., 200-250 ppm).
-
Transmitter Offset: Center the transmitter frequency on the expected chemical shift of the C1 carbon (~175 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: Set to at least 5 times the longest T1 of interest to ensure full relaxation and accurate quantification.
-
Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio.
-
1D ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) in Solid-State:
-
Spectrometer Setup: Tune and match the solids probe for both ¹H and ¹³C channels.
-
Magic Angle Spinning: Set the spinning speed (e.g., 5-15 kHz). The stability of the spinning is crucial.
-
Pulse Sequence: Use a standard CPMAS pulse sequence.
-
Key Parameters:
-
Contact Time: The time during which magnetization is transferred from protons to carbons. A typical starting point is 1-2 ms.
-
Proton 90° Pulse Width: Calibrate the proton pulse width.
-
Relaxation Delay: Determined by the proton T1, which is usually shorter than the carbon T1, allowing for faster repetition rates.
-
Applications in Research and Drug Development
This compound is a versatile tool with numerous applications.
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Biomolecular NMR: As a component of proteins, labeled glycine can be used to study protein structure, dynamics, and interactions. The C1 chemical shift is sensitive to the local protein environment.
-
Metabolomics and Metabolic Flux Analysis: Tracing the fate of the ¹³C label from glycine through metabolic pathways provides a dynamic view of cellular metabolism. This is particularly valuable in drug development for understanding how a compound affects specific metabolic routes.
-
Solid-State NMR Reference: Due to its sharp and well-defined signals in the solid state, glycine is often used as a standard for setting up and calibrating solid-state NMR experiments, such as Hartmann-Hahn matching in CPMAS.
-
Dissolution Dynamic Nuclear Polarization (d-DNP): In this advanced technique, the ¹³C signal can be hyperpolarized, leading to a massive signal enhancement. This allows for real-time in vivo metabolic imaging, a powerful tool in preclinical drug development. The long T1 relaxation time of the C-terminal carboxyl ¹³C in certain peptides makes it a suitable candidate for d-DNP studies.
Visualizing Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the use of this compound in NMR.
This guide serves as a starting point for utilizing this compound in your NMR-based research. By understanding its fundamental properties and the experimental considerations, you can effectively employ this powerful tool to gain valuable insights in your scientific endeavors.
References
The Glycine Cleavage System: A Linchpin in ¹³C Tracer Studies for Metabolic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The glycine cleavage system (GCS) stands as a central hub in cellular metabolism, playing a critical role in one-carbon (1C) metabolism, amino acid homeostasis, and the biosynthesis of essential macromolecules. Its unique biochemical activity makes it a focal point in ¹³C tracer studies, offering a powerful lens through which to investigate metabolic flux and pathway dynamics in both healthy and diseased states. This technical guide provides a comprehensive overview of the GCS, its significance in ¹³C tracer-based metabolic analysis, detailed experimental protocols, and quantitative insights into its activity.
The Glycine Cleavage System: A Mitochondrial Multi-enzyme Complex
The GCS, also known as the glycine decarboxylase complex, is a series of four enzymes located on the inner mitochondrial membrane.[1] It catalyzes the reversible degradation of glycine, playing a pivotal role in the catabolism of both glycine and serine in vertebrates.[2][3] The overall reaction is as follows:
Glycine + NAD⁺ + Tetrahydrofolate (THF) ⇌ 5,10-Methylene-THF + CO₂ + NH₄⁺ + NADH + H⁺[1][4]
The system comprises four protein components:
-
P-protein (GLDC - glycine dehydrogenase (decarboxylating)): A pyridoxal phosphate-dependent enzyme that catalyzes the decarboxylation of glycine.
-
T-protein (AMT - aminomethyltransferase): Transfers the aminomethyl group from the H-protein to tetrahydrofolate (THF), producing 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).
-
L-protein (DLD - dihydrolipoamide dehydrogenase): A flavoenzyme that reoxidizes the dihydrolipoamide arm of the H-protein, reducing NAD⁺ to NADH.
-
H-protein (GCSH - glycine cleavage system H-protein): A lipoic acid-containing protein that acts as a mobile carrier, shuttling the aminomethyl intermediate between the P- and T-proteins.
The GCS does not form a stable complex; rather, the H-protein interacts sequentially with the other three enzymes to carry out the reaction.
Significance in ¹³C Tracer Studies
The GCS is of particular interest in ¹³C tracer studies due to its unique handling of the two carbon atoms of glycine. When cells are supplied with [2-¹³C]glycine, the GCS specifically cleaves off the C1 carboxyl group as unlabeled CO₂, while the ¹³C-labeled C2 carbon is transferred to THF to form ¹³C-5,10-methylene-THF. This ¹³C-labeled one-carbon unit can then be traced as it is incorporated into a variety of downstream biosynthetic pathways, providing a direct measure of GCS activity and its contribution to cellular metabolism.
Key metabolic pathways fueled by GCS-derived one-carbon units include:
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Serine Synthesis: Through the action of serine hydroxymethyltransferase (SHMT), ¹³C-5,10-methylene-THF can condense with another molecule of glycine to form ¹³C-labeled serine.
-
Purine and Thymidylate Synthesis: The one-carbon unit is essential for the de novo synthesis of purine rings and the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP).
-
Methionine Cycle: The one-carbon unit can be used to regenerate methionine from homocysteine.
By tracking the incorporation of ¹³C from [2-¹³C]glycine into these and other metabolites, researchers can quantify the flux through the GCS and assess its importance in various physiological and pathological contexts, such as cancer cell proliferation.
Quantitative Insights from ¹³C Tracer Studies
¹³C tracer studies have provided valuable quantitative data on the activity of the glycine cleavage system in various cell types, particularly in cancer. The following tables summarize key findings from such studies.
| Cell Line Panel | GCS Flux (mM/h) | Glycine Uptake/Secretion | Reference |
| Hepatocellular Carcinoma (HCC) | |||
| HepG2 | ~0.3 | Consumption | |
| Huh7 | 0.3 - 0.8 | Consumption | |
| Non-HCC Cell Lines | |||
| A549 (Lung Carcinoma) | Significantly lower than HCC | Secretion/No uptake | |
| HCT116 (Colon Carcinoma) | Significantly lower than HCC | Secretion/No uptake | |
| PANC-1 (Pancreatic Carcinoma) | Significantly lower than HCC | Secretion/No uptake | |
| Table 1: Glycine Cleavage System Flux in Cancer Cell Lines. |
| Cell Line | Metabolite | Fractional Contribution from Glycine-derived 1C Units | Reference |
| HepG2 (HCC) | ATP | ~7% | |
| HepG2 (HCC) | dTTP | Higher than non-HCC lines | |
| Huh7 (HCC) | ATP | Higher than non-HCC lines | |
| Huh7 (HCC) | dTTP | Higher than non-HCC lines | |
| A549 (Non-HCC) | ATP | Lower than HCC lines | |
| A549 (Non-HCC) | dTTP | Lower than HCC lines | |
| HCT116 (Non-HCC) | ATP | Lower than HCC lines | |
| HCT116 (Non-HCC) | dTTP | Lower than HCC lines | |
| Table 2: Contribution of GCS-derived One-Carbon Units to Nucleotide Biosynthesis. |
Experimental Protocols for ¹³C-Glycine Tracer Studies
The following provides a detailed methodology for conducting a typical ¹³C-glycine tracer experiment to investigate GCS activity and its metabolic outputs.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting. The seeding density will need to be optimized for each cell line.
-
Culture Medium: Culture cells in a defined medium. For tracer experiments, it is common to use a custom medium where the standard glycine is replaced with the desired ¹³C-labeled glycine isotope (e.g., [2-¹³C]glycine or [U-¹³C₂]glycine). The concentration of the tracer should be similar to that of glycine in standard culture media.
-
Isotopic Steady State: To ensure that the labeling patterns of intracellular metabolites accurately reflect metabolic fluxes, cells should be cultured in the presence of the ¹³C-labeled tracer for a sufficient duration to reach an isotopic steady state. A common incubation time is 24 hours.
-
Parallel Cultures: Set up parallel cultures with unlabeled medium to serve as controls and to monitor cell growth and extracellular fluxes.
Metabolite Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. A common method is to aspirate the culture medium and wash the cells quickly with ice-cold phosphate-buffered saline (PBS).
-
Extraction Solvent: Immediately add a cold extraction solvent to the cells. A frequently used solvent is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v).
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at a high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
Drying: Dry the metabolite extract, for example, using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.
Mass Spectrometry Analysis
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried polar metabolites need to be derivatized to increase their volatility. A common two-step derivatization involves methoximation followed by silylation.
-
Reconstitution (for LC-MS): For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, reconstitute the dried metabolites in a suitable solvent, typically a mixture of water and an organic solvent compatible with the chosen chromatography method.
-
Instrumentation:
-
GC-MS: An Agilent 6890 GC coupled to an Agilent 5975B MS is a common setup. A DB-35 MS capillary column is often used for separation.
-
LC-MS/MS: An Agilent 1200 HPLC system coupled to an Agilent 6410B triple quadrupole mass spectrometer is a suitable platform for targeted analysis of labeled metabolites.
-
-
Data Acquisition: Acquire data in a way that allows for the determination of the mass isotopologue distribution (MID) for each metabolite of interest. This involves monitoring the different mass-to-charge ratios (m/z) corresponding to the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of the metabolite.
-
Data Analysis: Correct the raw mass spectrometry data for the natural abundance of ¹³C. The corrected MIDs can then be used to calculate the fractional contribution of the tracer to each metabolite pool and to perform metabolic flux analysis (MFA) using software packages like INCA.
Visualizing the Glycine Cleavage System and Experimental Workflow
Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following Graphviz DOT scripts generate diagrams for the GCS pathway and a typical ¹³C tracer experimental workflow, adhering to the specified design constraints.
Caption: The Glycine Cleavage System Pathway.
Caption: Experimental Workflow for a ¹³C-Glycine Tracer Study.
Conclusion
The glycine cleavage system is a cornerstone of mitochondrial metabolism, and its intricate mechanism provides a unique opportunity for detailed metabolic investigation using ¹³C tracer studies. By tracing the fate of the 2-carbon of glycine, researchers can gain quantitative insights into one-carbon metabolism and its role in supporting cell proliferation and other vital processes. The methodologies and data presented in this guide offer a solid foundation for designing and interpreting ¹³C-glycine tracer experiments, ultimately contributing to a deeper understanding of cellular metabolism in health and disease and aiding in the development of novel therapeutic strategies.
References
- 1. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Exploring Central Carbon Metabolism with Glycine-1-13C: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycine, the simplest amino acid, is a critical node in central carbon metabolism, contributing to a vast array of biosynthetic and catabolic pathways essential for cellular proliferation and homeostasis.[1] Its metabolism is particularly significant in rapidly dividing cells, such as cancer cells, where it fuels the synthesis of nucleotides, proteins, and glutathione.[1][2] Stable isotope tracers, particularly Glycine-1-13C, have become indispensable tools for elucidating the intricate fluxes of glycine and its downstream metabolites. This technical guide provides an in-depth overview of the application of this compound in metabolic research, detailing experimental protocols, data interpretation, and visualization of key metabolic pathways.
This compound is a non-radioactive, stable isotope-labeled form of glycine where the carbon atom of the carboxyl group is replaced with a ¹³C isotope. This isotopic label allows for the precise tracking of the carboxyl carbon as it is incorporated into various metabolic pathways.[1] The primary analytical techniques for detecting and quantifying ¹³C-labeled compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which can provide detailed information on isotopic enrichment and the positional labeling of metabolites.[1]
Key Metabolic Pathways Traced by this compound
The strategic placement of the ¹³C label at the C1 position of glycine allows for the investigation of several key metabolic routes:
-
One-Carbon Metabolism via the Glycine Cleavage System (GCS): The GCS is a mitochondrial enzyme complex that catalyzes the decarboxylation of glycine. In this reaction, the carboxyl group of glycine (the ¹³C-labeled carbon in this compound) is released as ¹³CO₂, while the alpha-carbon is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. This one-carbon unit is a crucial building block for the synthesis of purines, thymidylate, and methionine.
-
Serine Biosynthesis: Glycine can be converted to serine through the action of serine hydroxymethyltransferase (SHMT), which utilizes a one-carbon unit from 5,10-methylenetetrahydrofolate. Tracing studies with this compound can help quantify the flux through this reversible reaction.
-
Purine Nucleotide Biosynthesis: The entire glycine molecule is directly incorporated into the purine ring. Specifically, the carboxyl carbon of glycine becomes C4, the alpha-carbon becomes C5, and the amino group becomes N7 of the purine ring. By using this compound, researchers can quantify the contribution of glycine to de novo purine synthesis.
Data Presentation: Quantitative Insights from this compound Tracing
Metabolic flux analysis (MFA) using this compound provides quantitative data on the rates of metabolic pathways. The following tables summarize representative quantitative data obtained from such studies.
| Metabolic Flux | Cell Line/Tissue | Flux Value (relative or absolute) | Reference |
| Glycine contribution to purine synthesis | Human Lung Cancer Tissues | Glucose is the preferred carbon source over exogenous glycine. | |
| Glycine decarboxylation rate | Healthy Humans | 96 ± 8 µmol·kg⁻¹·h⁻¹ | |
| Glycine cleavage system flux | Healthy Humans | Accounts for ~65% of CO₂ generation from glycine. | |
| Serine synthesis from glycine | Ovine Fetal Hepatocytes | ~30% of serine production originates from glycine. |
Table 1: Representative Metabolic Fluxes Determined Using this compound. This table provides examples of quantitative flux data obtained from stable isotope tracing experiments with ¹³C-labeled glycine in various biological systems.
| Metabolite | Cell Line | Isotopic Enrichment (%) | Condition | Reference |
| Purine Nucleotides (M+1) | LOX IMVI (melanoma) | ~15% | 100% 1-¹³C-glycine | |
| Purine Nucleotides (M+1) | A498 (renal) | <5% | 100% 1-¹³C-glycine | |
| Serine (M+1) | Plant Leaves | Tightly correlated with glycine enrichment | Varies with photorespiration | |
| Uric Acid (C2) | Human Urine | 0.74 - 5.7% (peak) | After [¹³C]formate dose | |
| Uric Acid (C8+C5) | Human Urine | 0.42 - 0.62% (peak) | After [2-¹³C]glycine dose |
Table 2: Isotopic Enrichment in Downstream Metabolites from this compound. This table showcases the percentage of isotopic labeling found in key metabolites following the introduction of ¹³C-labeled glycine, indicating the relative activity of corresponding metabolic pathways.
Experimental Protocols
A successful this compound tracing experiment requires careful planning and execution, from cell culture to sample analysis. Below are detailed methodologies for key experiments.
Protocol 1: ¹³C Labeling of Adherent Mammalian Cells
-
Cell Culture: Plate cells in multi-well plates or flasks and grow in standard culture medium until they reach the desired confluency (typically 60-80%).
-
Tracer Introduction:
-
Prepare a labeling medium by supplementing basal medium (e.g., DMEM without glucose, glutamine, and glycine) with dialyzed fetal bovine serum, desired concentrations of glucose and glutamine, and a known concentration of this compound.
-
Aspirate the standard medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a predetermined duration. The incubation time should be sufficient to achieve isotopic steady-state for the metabolites of interest.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity and extract intracellular metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on dry ice or at -80°C for at least 15 minutes.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
The dried extract can then be derivatized for GC-MS analysis or reconstituted in a suitable solvent for LC-MS or NMR analysis.
-
Protocol 2: Sample Preparation for GC-MS Analysis
-
Protein Hydrolysis (for amino acid analysis):
-
Wash cell pellets with PBS.
-
Add 6 M HCl and heat at 110°C for 24 hours to hydrolyze proteins into amino acids.
-
Dry the hydrolysate under nitrogen.
-
-
Derivatization:
-
To the dried metabolite extract or protein hydrolysate, add a derivatization agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).
-
Incubate at a specific temperature (e.g., 70°C) for a set time (e.g., 1 hour) to create volatile derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable GC column (e.g., DB-5ms) and temperature gradient to separate the derivatized metabolites.
-
Acquire mass spectra in either full scan mode or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of the metabolites of interest.
-
Protocol 3: Sample Preparation for NMR Analysis
-
Metabolite Extraction: Follow the quenching and extraction protocol described in Protocol 1.
-
Sample Reconstitution:
-
Dry the metabolite extract.
-
Reconstitute the dried sample in a suitable NMR buffer (e.g., a phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).
-
-
NMR Spectroscopy:
-
Transfer the sample to an NMR tube.
-
Acquire ¹³C or ¹H-¹³C heteronuclear single quantum coherence (HSQC) NMR spectra on a high-field NMR spectrometer.
-
Process the spectra to identify and quantify the ¹³C-labeled metabolites based on their chemical shifts and signal intensities.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Glycine Cleavage System in One-Carbon Metabolism.
Caption: Conversion of Glycine to Serine.
Caption: Glycine Incorporation into Purine Biosynthesis.
Caption: Typical Workflow for ¹³C Metabolic Flux Analysis.
Conclusion
This compound is a powerful and versatile tool for interrogating central carbon metabolism. Its application in metabolic flux analysis provides quantitative insights into the dynamic interplay between key metabolic pathways, including one-carbon metabolism, serine biosynthesis, and purine synthesis. The detailed protocols and visualizations provided in this guide offer a framework for researchers, scientists, and drug development professionals to design and execute robust stable isotope tracing experiments. By leveraging these methodologies, it is possible to unravel the metabolic reprogramming that occurs in various physiological and pathological states, paving the way for the identification of novel therapeutic targets and the development of innovative treatment strategies.
References
Preliminary Investigation of Metabolic Pathways Using ¹³C-Glycine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the core principles and methodologies for utilizing ¹³C-labeled glycine as a tracer to investigate metabolic pathways. It is designed to equip researchers with the foundational knowledge to design, execute, and interpret stable isotope tracing experiments for applications in basic research and drug development.
Introduction to ¹³C-Glycine Metabolic Tracing
Glycine, a non-essential amino acid, is a central player in numerous metabolic processes, including one-carbon metabolism, nucleotide synthesis, and glutathione production.[1][2][3] Its involvement in pathways critical for cell proliferation and survival makes it a valuable target for metabolic investigation, particularly in the context of diseases like cancer.[4][5] Stable isotope tracing using ¹³C-glycine allows for the qualitative and quantitative assessment of metabolic fluxes through these pathways. By introducing glycine labeled with the heavy isotope of carbon (¹³C) into a biological system, researchers can track the incorporation of the labeled carbon atoms into downstream metabolites. This provides a dynamic view of metabolic pathway activity that is not attainable with traditional metabolite profiling.
The choice of which carbon atom in glycine to label ([1-¹³C]glycine or [2-¹³C]glycine) is crucial, as each will trace different metabolic fates. For instance, the C2 carbon of glycine is a primary donor to the one-carbon pool via the mitochondrial glycine cleavage system (GCS), while the C1 carbon is lost as CO₂ during this process.
Key Metabolic Pathways Traced by ¹³C-Glycine
The versatility of glycine as a metabolic precursor allows for the investigation of several interconnected pathways.
One-Carbon Metabolism and the Folate Cycle
One-carbon metabolism is a network of reactions that transfer one-carbon units, essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions. The glycine cleavage system (GCS), located in the mitochondria, is a major contributor of one-carbon units. Using [2-¹³C]glycine, the labeled carbon can be traced as it is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (CH₂-THF), a key intermediate in the folate cycle.
Serine-Glycine Interconversion
The interconversion of serine and glycine is a reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT), which exists in both cytosolic and mitochondrial isoforms. This reaction is a key link between glycolysis and amino acid metabolism. Tracing with ¹³C-glycine can elucidate the directionality and net flux of this interconversion under different physiological conditions.
De Novo Purine Synthesis
Glycine is directly incorporated into the purine ring backbone. Specifically, the entire glycine molecule (C-C-N) forms the C4, C5, and N7 atoms of the purine ring. Therefore, using uniformly labeled [U-¹³C₂, ¹⁵N]glycine can reveal the contribution of exogenous glycine to de novo purine synthesis. [2-¹³C]glycine also contributes a one-carbon unit (via the folate cycle) to the C2 and C8 positions of the purine ring.
Experimental Protocols
A typical ¹³C-glycine tracing experiment involves several key steps, from cell culture and labeling to sample analysis.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare culture medium containing the desired concentration of ¹³C-glycine (e.g., [1-¹³C]glycine or [2-¹³C]glycine). The unlabeled version of the amino acid should be omitted.
-
Labeling: When cells reach the desired confluency, replace the regular medium with the ¹³C-glycine-containing medium.
-
Incubation: Incubate the cells for a predetermined period. The duration of labeling is critical and should be optimized to achieve isotopic steady-state for the metabolites of interest.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them.
-
Centrifugation: Centrifuge the cell lysate to pellet proteins and cell debris.
-
Sample Collection: Collect the supernatant containing the polar metabolites.
Analytical Techniques
The analysis of ¹³C-labeled metabolites is primarily performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS is a highly sensitive technique for detecting and quantifying mass isotopologues of metabolites. The mass shift corresponding to the number of ¹³C atoms incorporated allows for the determination of the labeling pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can provide positional information about the labeled carbon atoms within a molecule, which can be crucial for distinguishing between different metabolic pathways.
Data Presentation and Interpretation
The raw data from MS or NMR analysis consists of the relative abundances of different mass isotopologues for each metabolite. This data can be used to calculate the fractional enrichment of ¹³C in a given metabolite pool.
Quantitative Data Summary
The following tables provide examples of how quantitative data from ¹³C-glycine tracing experiments can be presented. The values are hypothetical and for illustrative purposes.
Table 1: Fractional ¹³C-Enrichment in Key Metabolites after Labeling with [2-¹³C]Glycine
| Metabolite | Control Cells (%) | Treated Cells (%) |
| Serine (M+1) | 35.2 ± 2.1 | 55.8 ± 3.4 |
| Purines (M+1) | 15.6 ± 1.5 | 25.1 ± 2.0 |
| Purines (M+2) | 5.3 ± 0.8 | 10.7 ± 1.2 |
| Glutathione (M+1) | 42.1 ± 3.5 | 30.5 ± 2.8 |
Table 2: Estimated Metabolic Fluxes (relative to Glycine uptake) from ¹³C-Glycine Tracing
| Metabolic Flux | Control Cells | Treated Cells |
| Glycine -> Serine | 0.65 ± 0.05 | 0.85 ± 0.07 |
| GCS Activity | 0.30 ± 0.04 | 0.15 ± 0.03 |
| Glycine -> Purines | 0.05 ± 0.01 | 0.10 ± 0.02 |
Metabolic Flux Analysis (MFA)
For a more in-depth quantitative analysis, the isotopologue distribution data can be used as input for computational models in a process known as ¹³C-Metabolic Flux Analysis (¹³C-MFA). ¹³C-MFA allows for the precise quantification of intracellular metabolic fluxes by fitting the experimental labeling data to a metabolic network model.
Applications in Drug Development
Understanding how cancer cells rewire their metabolism is crucial for developing novel therapeutic strategies. ¹³C-glycine tracing can be employed to:
-
Identify Metabolic Vulnerabilities: By tracing glycine metabolism, researchers can identify pathways that are upregulated in cancer cells and represent potential drug targets.
-
Elucidate Drug Mechanism of Action: This technique can be used to understand how drugs impact specific metabolic pathways by observing changes in metabolic fluxes upon treatment.
-
Develop Biomarkers: Alterations in glycine metabolism may serve as biomarkers for disease diagnosis, prognosis, or response to therapy.
Conclusion
¹³C-glycine metabolic tracing is a powerful technique for dissecting the complexities of cellular metabolism. By providing a dynamic view of pathway activity, it offers valuable insights into fundamental biological processes and disease states. The detailed protocols and data interpretation frameworks presented in this guide are intended to facilitate the successful application of this methodology in a variety of research and drug development settings.
References
- 1. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 2. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Glycine-1-13C as a Probe for Serine Biosynthesis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine is a non-essential amino acid that plays a central role in cellular metabolism. Beyond its canonical role in protein synthesis, serine is a major source of one-carbon units for the biosynthesis of nucleotides, lipids, and other essential biomolecules. The intricate network of serine biosynthesis pathways is increasingly recognized as a critical component in the metabolic reprogramming of cancer cells and other proliferative diseases, making it a compelling target for drug development. Stable isotope tracers, particularly Glycine-1-13C, have emerged as powerful tools to dissect the complexities of these pathways, enabling researchers to quantify metabolic fluxes and identify potential therapeutic vulnerabilities.
This technical guide provides an in-depth overview of the application of this compound as a probe to investigate the serine biosynthesis pathways. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret isotopic labeling experiments in this critical area of metabolic research.
Serine Biosynthesis Pathways: An Overview
Cells can acquire serine through two primary routes: uptake from the extracellular environment and de novo synthesis from the glycolytic intermediate 3-phosphoglycerate (3-PG). The de novo synthesis of serine, often referred to as the phosphorylated pathway, involves three key enzymatic steps:
-
Oxidation of 3-PG: Phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP).
-
Transamination: Phosphoserine aminotransferase (PSAT1) transfers an amino group from glutamate to 3-PHP, yielding phosphoserine and α-ketoglutarate.
-
Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates phosphoserine to produce serine.
Serine can then be reversibly converted to glycine by the enzyme serine hydroxymethyltransferase (SHMT), a reaction that is central to one-carbon metabolism. This interconversion is a key reason why labeled glycine is an effective probe for serine biosynthesis. There are two isoforms of SHMT: SHMT1 in the cytoplasm and SHMT2 in the mitochondria.
The flux through these pathways is often dysregulated in cancer cells to support their high proliferative demands for biomass and to maintain redox homeostasis.[1][2]
This compound as a Metabolic Probe
Glycine labeled with a stable isotope of carbon at the C1 position (the carboxyl carbon) is a valuable tool for tracing the flow of atoms through the serine biosynthesis and one-carbon metabolic networks. When this compound is introduced into a biological system, the labeled carbon can be incorporated into serine through the reverse reaction of SHMT. By tracking the appearance of 13C in serine and its downstream metabolites, researchers can elucidate the activity of these pathways.
The primary analytical techniques used to measure the incorporation of 13C from labeled glycine into other metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques allow for the separation and identification of metabolites and the quantification of the different isotopologues (molecules that differ only in their isotopic composition).
Quantitative Insights into Serine and Glycine Metabolism
Metabolic flux analysis using 13C tracers provides quantitative data on the contributions of different pathways to the serine and glycine pools. The following tables summarize key quantitative findings from studies using 13C-labeled substrates to investigate serine and glycine metabolism in cancer cells.
| Parameter | Contribution (%) | Cell Line | Citation |
| Serine Inputs | |||
| Extracellular Uptake | 71.2 | HeLa | [3] |
| De Novo Synthesis (from Glucose) | 24.0 | HeLa | [3] |
| Other Sources (e.g., Protein Degradation) | 5.7 | HeLa | [3] |
| Glycine Inputs | |||
| Extracellular Uptake | 45.6 | HeLa | |
| Conversion from Serine | 45.1 | HeLa | |
| Other Sources | 9.4 | HeLa |
Table 1: Relative Contributions to Serine and Glycine Pools in HeLa Cells. This table illustrates the significant contribution of both extracellular uptake and de novo synthesis to the serine pool, while the glycine pool is heavily reliant on both uptake and conversion from serine.
| Parameter | Flux Direction | Relative Flux (%) | Cell Line | Citation |
| Serine Outputs | ||||
| Phospholipid, Sphingolipid, and Protein Synthesis | --> | 94.7 | HeLa | |
| One-Carbon Unit and Glycine Production | --> | 5.3 | HeLa | |
| Glycine Outputs | ||||
| Protein and Nucleotide Synthesis | --> | 100 | HeLa | |
| Conversion to Serine | --> | 0 | HeLa |
Table 2: Metabolic Fates of Serine and Glycine in HeLa Cells. This table highlights the primary anabolic roles of serine and glycine, with a significant portion of serine being directed towards the synthesis of macromolecules. In this particular study, the reverse flux from glycine to serine was not detected.
Experimental Protocols
The following sections provide detailed methodologies for conducting experiments using this compound to probe serine biosynthesis pathways. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.
Cell Culture and Isotope Labeling
Objective: To introduce this compound into cultured cells and allow for its incorporation into the metabolic network.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Glycine-free medium
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates)
Protocol:
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the labeling period.
-
Media Preparation: Prepare the labeling medium by supplementing glycine-free medium with dFBS and the desired concentration of this compound. The concentration of the tracer should be carefully chosen to mimic physiological conditions or to achieve a specific labeling enrichment.
-
Media Exchange: Once cells have adhered and are in the logarithmic growth phase, aspirate the standard culture medium.
-
Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or glycine-free medium to remove any residual unlabeled glycine.
-
Labeling: Add the pre-warmed labeling medium containing this compound to the cells.
-
Incubation: Incubate the cells for a predetermined period. The duration of labeling will depend on the specific metabolic questions being addressed. For steady-state analysis, a longer incubation time (e.g., 24 hours) is typically required to ensure isotopic equilibrium. For kinetic studies, a time-course experiment with multiple shorter time points will be necessary.
Metabolite Extraction
Objective: To rapidly quench cellular metabolism and extract intracellular metabolites for analysis.
Materials:
-
Cold quenching solution (e.g., 80% methanol in water, pre-chilled to -80°C)
-
Cold extraction solvent (e.g., 100% methanol, pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge capable of reaching low temperatures
-
Lyophilizer or speed vacuum concentrator
Protocol:
-
Quenching: At the end of the labeling period, rapidly aspirate the labeling medium. Immediately add the ice-cold quenching solution to the cells to halt all enzymatic activity.
-
Cell Lysis and Collection: Place the culture dish on dry ice. Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Extraction: Centrifuge the cell suspension at a high speed (e.g., 16,000 x g) for 5-10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.
-
Drying: Dry the metabolite extract completely using a lyophilizer or a speed vacuum concentrator. The dried extract can be stored at -80°C until analysis.
GC-MS Analysis
Objective: To separate, identify, and quantify the isotopologues of serine, glycine, and other related metabolites.
Materials:
-
Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane (MTBSTFA + 1% TBDMCS))
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms)
Protocol:
-
Derivatization: Reconstitute the dried metabolite extract in a derivatization agent to increase the volatility of the amino acids for GC analysis. For example, add a solution of MTBSTFA in pyridine and incubate at 60-70°C for 30-60 minutes.
-
GC-MS Method:
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.
-
Gas Chromatography: Use a temperature gradient to separate the metabolites on the GC column. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all metabolites or in selected ion monitoring (SIM) mode to increase sensitivity for specific ions of interest. For isotopologue analysis, it is crucial to monitor the mass-to-charge ratios (m/z) corresponding to the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of the target metabolites.
-
-
Data Analysis:
-
Peak Integration: Integrate the peak areas for each isotopologue of serine and glycine.
-
Natural Abundance Correction: Correct the raw peak areas for the natural abundance of 13C and other heavy isotopes.
-
Fractional Enrichment Calculation: Calculate the fractional or molar percent enrichment (MPE) of the 13C label in each metabolite.
-
NMR Analysis
Objective: To obtain detailed information about the position of the 13C label within the serine molecule.
Materials:
-
NMR buffer (e.g., phosphate buffer in D2O with a known concentration of a reference standard like DSS or TSP)
-
High-field NMR spectrometer equipped with a cryoprobe
Protocol:
-
Sample Preparation: Reconstitute the dried metabolite extract in the NMR buffer.
-
NMR Acquisition:
-
1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to identify and quantify the major metabolites present in the sample.
-
2D 1H-13C HSQC: Acquire a two-dimensional heteronuclear single quantum coherence (HSQC) spectrum. This experiment correlates the proton signals with their directly attached carbon atoms, providing unambiguous identification of the labeled positions.
-
-
Data Processing and Analysis:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, Mnova).
-
Integrate the cross-peaks in the 2D HSQC spectrum to determine the relative abundance of 13C at different positions within the serine molecule.
-
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key serine biosynthesis pathways and a typical experimental workflow for using this compound as a probe.
Caption: The de novo serine biosynthesis pathway originating from the glycolytic intermediate 3-phosphoglycerate.
Caption: Tracing the fate of this compound into serine via the SHMT-catalyzed reaction.
Caption: A typical experimental workflow for a this compound tracing study.
Conclusion
The use of this compound as a probe provides a powerful and quantitative approach to unravel the complexities of serine biosynthesis and one-carbon metabolism. This technical guide has outlined the fundamental principles, provided key quantitative data, detailed experimental protocols, and visualized the associated pathways and workflows. By applying these methodologies, researchers and drug development professionals can gain deeper insights into the metabolic dependencies of diseases like cancer, paving the way for the development of novel therapeutic strategies that target these critical metabolic nodes. The continued application and refinement of these stable isotope tracing techniques will undoubtedly be instrumental in advancing our understanding of cellular metabolism in health and disease.
References
Foundational Concepts of Isotopic Labeling with Glycine-1-13C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of isotopic labeling using Glycine-1-13C. As a fundamental tool in metabolic research, stable isotope tracing with specifically labeled amino acids like this compound provides unparalleled insights into cellular metabolism, pathway dynamics, and the impact of therapeutic interventions. This document details the underlying concepts, experimental methodologies, and data interpretation strategies relevant to the use of this compound in elucidating key metabolic pathways.
Introduction to Stable Isotope Labeling with this compound
Stable isotope labeling is a powerful technique that utilizes non-radioactive isotopes to trace the metabolic fate of molecules within biological systems.[1] By replacing the naturally abundant carbon-12 (¹²C) with the heavier isotope carbon-13 (¹³C) at a specific atomic position, researchers can follow the journey of the labeled atom as it is incorporated into various downstream metabolites. Glycine, the simplest amino acid, is a central building block for numerous essential biomolecules, including proteins, purines, and the antioxidant glutathione.[2]
This compound, specifically labeled at the carboxyl carbon, is a crucial tracer for several reasons:
-
Precise Pathway Tracing: The labeled carboxyl carbon allows for the unambiguous tracking of its incorporation into larger molecules, providing clear insights into specific biosynthetic pathways.
-
Metabolic Flux Analysis: It is instrumental in quantifying the rate of metabolic reactions, known as metabolic flux analysis (MFA), offering a dynamic view of cellular metabolism that cannot be achieved by measuring metabolite concentrations alone.[1][3][4]
-
Versatility in Application: Its involvement in multiple key pathways makes it a versatile tool for studying cellular proliferation, particularly in cancer research where metabolic reprogramming is a hallmark.
The primary analytical techniques used to detect and quantify ¹³C-labeled molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods allow for the precise determination of isotopic enrichment in various metabolites, providing the data necessary for flux calculations and pathway elucidation.
Key Metabolic Pathways Traced by this compound
The strategic placement of the ¹³C label on the carboxyl group of glycine allows for the detailed investigation of several critical metabolic routes.
De Novo Purine Synthesis
The entire glycine molecule is incorporated into the purine ring during its de novo synthesis. By using Glycine-1-¹³C, the labeled carbon becomes part of the purine structure, allowing researchers to quantify the contribution of glycine to the synthesis of adenine and guanine, the building blocks of DNA and RNA. This is particularly relevant in cancer cells, which often exhibit elevated rates of nucleotide synthesis to support rapid proliferation.
Glutathione (GSH) Biosynthesis
Glutathione is a tripeptide synthesized from glutamate, cysteine, and glycine. The final step in its synthesis involves the addition of glycine to γ-glutamylcysteine, a reaction catalyzed by glutathione synthetase. Using Glycine-1-¹³C allows for the direct measurement of the rate of glutathione synthesis by tracking the incorporation of the labeled glycine. This is critical for studying oxidative stress and cellular detoxification mechanisms.
Serine-Glycine One-Carbon Metabolism
Glycine and serine are interconvertible through the action of serine hydroxymethyltransferase (SHMT). This reaction is a cornerstone of one-carbon metabolism, which provides single-carbon units for the synthesis of nucleotides, lipids, and for methylation reactions. When Glycine-1-¹³C is used, the label is lost as ¹³CO₂ if the glycine is cleaved by the glycine cleavage system (GCS). However, if glycine is converted to serine, the ¹³C remains in the carboxyl group of serine. This allows for the study of the directionality and flux of the serine-glycine interconversion.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing Glycine-1-¹³C and related tracers to investigate metabolic fluxes.
Table 1: Glycine and Serine Metabolism Fluxes in Healthy Humans
| Metabolic Flux | Rate (μmol·kg⁻¹·h⁻¹) | Tracer Used | Reference |
| Whole-body glycine flux | 463 ± 55 | [1,2-¹³C₂]glycine | |
| Glycine decarboxylation (GCS) | 96 ± 8 | [1-¹³C]glycine | |
| Glycine-to-CO₂ flux (total) | 146 ± 37 | [1,2-¹³C₂]glycine | |
| CO₂ formation from glycine 2-carbon | 51 ± 40 | Difference | |
| Serine synthesis from glycine (via SHMT) | 193 ± 28 | [1,2-¹³C₂]glycine | |
| Serine synthesis via GCS-derived one-carbon units | ~92 | [1,2-¹³C₂]glycine |
Table 2: Isotopic Enrichment in Purines from Labeled Precursors
| Labeled Precursor | Metabolite | Peak % ¹³C Enrichment | Reference |
| [¹³C]Formate | Uric Acid (C2) | 0.74 - 5.7% | |
| [¹³C]Formate | Uric Acid (C8) | 0.08 - 0.24% | |
| [2-¹³C]Glycine | Uric Acid (C2) | Not significant | |
| [2-¹³C]Glycine | Uric Acid (C8 + C5) | Enriched |
Table 3: Glutathione Synthesis Rates
| Cell/Tissue Type | Method | Glutathione Fractional Synthesis Rate | Reference |
| Human Adult Blood (in vitro) | [¹³C]glycine/GC/C/IRMS | ~300% day⁻¹ | |
| Human Mammary Adenocarcinoma (MCF-7 cells) | [3,3'-¹³C₂]cystine/NMR | Rate of synthesis determined |
Experimental Protocols
General Experimental Workflow for ¹³C Labeling Studies
A typical workflow for a stable isotope tracing experiment involves several key steps, from initial cell culture to final data analysis.
Detailed Protocol for ¹³C-Glycine Labeling in Adherent Mammalian Cells
This protocol provides a step-by-step guide for labeling adherent mammalian cells with Glycine-1-¹³C for subsequent analysis by mass spectrometry.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
DMEM without glycine
-
Glycine-1-¹³C (Cambridge Isotope Laboratories or equivalent)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (-80°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of reaching 14,000 x g at 4°C
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to reach approximately 80% confluency at the time of harvest. Culture under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glycine-free DMEM with the desired concentration of Glycine-1-¹³C and other necessary components like dFBS.
-
Adaptation Phase (for steady-state analysis): To achieve isotopic steady state, it is recommended to adapt the cells to the labeling medium for a period equivalent to several cell doublings. This ensures that the intracellular metabolite pools are in equilibrium with the labeled precursor.
-
Labeling:
-
Aspirate the standard culture medium.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired duration. For steady-state analysis, this is typically 24 hours or until the labeling of key downstream metabolites has reached a plateau. For kinetic studies, multiple time points will be necessary.
-
Metabolic Quenching and Metabolite Extraction:
-
Place the culture plate on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of -80°C 80% methanol to the plate to cover the cell monolayer.
-
Incubate at -80°C for 15 minutes to precipitate proteins and quench metabolic activity.
-
Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitated protein.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
The dried extract can be stored at -80°C until analysis.
-
Sample Preparation for Mass Spectrometry Analysis
Proper sample preparation is crucial for accurate and reproducible MS analysis.
-
Reconstitution: Reconstitute the dried metabolite extract in a solvent appropriate for the chosen chromatography method (e.g., a mixture of water and an organic solvent for reversed-phase liquid chromatography).
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites often require derivatization to increase their volatility. A common method is silylation.
-
Analysis by LC-MS or GC-MS: Inject the prepared sample into the LC-MS or GC-MS system. The instrument will separate the metabolites and detect the mass-to-charge ratio of the different isotopologues (molecules that differ only in their isotopic composition).
Sample Preparation and Analysis by NMR Spectroscopy
NMR offers the advantage of being non-destructive and highly quantitative for determining positional isotopic enrichment.
-
Sample Preparation:
-
Lyophilize the cell extract.
-
Redissolve the lyophilized powder in a known volume of D₂O containing a chemical shift standard (e.g., DSS).
-
Adjust the pH to a precise value (e.g., 7.400 ± 0.004) using DCl or NaOD.
-
Transfer the sample to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra.
-
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) is a common 2D experiment that provides correlations between protons and their directly attached carbons, allowing for the resolution of ¹³C signals from complex mixtures.
-
Specialized pulse sequences can be used to specifically detect and quantify ¹³C-labeled species.
-
Conclusion
Isotopic labeling with Glycine-1-¹³C is a cornerstone of modern metabolic research, providing a dynamic and quantitative view of cellular processes that is unattainable with other methods. By carefully designing and executing labeling experiments and employing powerful analytical techniques like mass spectrometry and NMR, researchers can gain deep insights into the metabolic rewiring that occurs in various physiological and pathological states. This technical guide provides a foundational understanding of the principles, key applications, and experimental considerations for utilizing Glycine-1-¹³C as a metabolic tracer, empowering researchers in their quest to unravel the complexities of cellular metabolism and develop novel therapeutic strategies.
References
- 1. [PDF] Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges | Semantic Scholar [semanticscholar.org]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Novel Metabolic Landscapes: A Technical Guide to Glycine-1-13C Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of various diseases, including cancer, and presents a rich landscape for therapeutic intervention. Understanding the intricate network of metabolic pathways is paramount for identifying novel drug targets and developing effective therapies. Stable isotope tracing, utilizing compounds enriched with heavy isotopes like Carbon-13 (¹³C), has emerged as a powerful technique to delineate metabolic fluxes and uncover previously unknown metabolic routes.
This technical guide focuses on the application of Glycine-1-¹³C as a metabolic tracer to investigate novel metabolic pathways. Glycine, a non-essential amino acid, is a central player in cellular metabolism, contributing to the synthesis of proteins, purines, and the antioxidant glutathione. By tracing the fate of the ¹³C-labeled carbon at the C1 position of glycine, researchers can quantitatively assess the flux through key metabolic pathways and identify alterations in these pathways associated with disease states. This guide provides an in-depth overview of the principles, experimental protocols, data analysis, and visualization techniques for employing Glycine-1-¹³C in metabolic research.
Principles of Glycine-1-¹³C Tracing
Stable isotope tracing with Glycine-1-¹³C relies on the principle of mass spectrometry to differentiate between metabolites containing the naturally abundant ¹²C and those incorporating the heavy isotope ¹³C from the tracer. When cells are cultured in a medium containing Glycine-1-¹³C, the labeled glycine is taken up and utilized in various metabolic pathways. As the ¹³C-labeled carbon is incorporated into downstream metabolites, their mass increases by one atomic mass unit for each incorporated ¹³C atom. Liquid chromatography-mass spectrometry (LC-MS) is then used to separate and detect these metabolites, and the resulting mass isotopomer distributions provide a quantitative measure of the tracer's incorporation. By analyzing these patterns, researchers can infer the relative and absolute fluxes through specific metabolic reactions and pathways.
Key Metabolic Pathways Traced by Glycine-1-¹³C
The C1 carbon of glycine is a key contributor to the one-carbon pool, a network of interconnected pathways that transfer one-carbon units for various biosynthetic processes. Tracing Glycine-1-¹³C allows for the investigation of several critical metabolic routes:
-
One-Carbon Metabolism and Serine Biosynthesis: The glycine cleavage system (GCS) is a mitochondrial enzyme complex that catabolizes glycine. In this process, the C1 carbon of glycine is released as CO2, while the C2 carbon is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (CH2-THF), a primary one-carbon donor. This CH2-THF can then be used for the synthesis of serine from another molecule of glycine, a reaction catalyzed by serine hydroxymethyltransferase (SHMT). By monitoring the labeling patterns in serine, the activity of both the GCS and SHMT can be assessed.
-
Purine Nucleotide Synthesis: The entire glycine molecule, including the C1 carbon, is incorporated into the purine ring structure. Therefore, tracing Glycine-1-¹³C allows for the direct measurement of its contribution to de novo purine synthesis, a pathway often upregulated in rapidly proliferating cells like cancer cells.
-
Glutathione Synthesis: Glycine is one of the three amino acid precursors for the synthesis of the antioxidant glutathione (GSH). By measuring the incorporation of ¹³C from Glycine-1-¹³C into the glutathione pool, the rate of de novo glutathione synthesis can be quantified, providing insights into the cell's antioxidant capacity and response to oxidative stress.
Experimental Workflow and Methodologies
A typical Glycine-1-¹³C tracing experiment involves several key steps, from cell culture and labeling to sample preparation and LC-MS analysis.
Experimental Workflow
Detailed Experimental Protocols
The following protocols provide a detailed guide for conducting a Glycine-1-¹³C tracing experiment in cultured cancer cells. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
1. Cell Culture and Isotopic Labeling:
-
Cell Line: A549 (human lung carcinoma) or HCT116 (human colon cancer) cells are suitable models.
-
Culture Medium: Start with standard DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Labeling Medium Preparation: Prepare custom DMEM or RPMI-1640 medium lacking glycine. Supplement this medium with dialyzed FBS (to minimize unlabeled glycine) and the desired concentration of Glycine-1-¹³C (e.g., 0.4 mM, the physiological concentration of glycine).
-
Labeling Procedure:
-
Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest.
-
Allow cells to attach and grow overnight in standard culture medium.
-
The next day, gently wash the cells twice with phosphate-buffered saline (PBS).
-
Replace the standard medium with the pre-warmed Glycine-1-¹³C labeling medium.
-
Incubate the cells for a specific duration (e.g., 24 hours for steady-state labeling, or a time course of 0, 1, 4, 8, 24 hours for dynamic labeling).
-
2. Metabolite Extraction:
-
Quenching:
-
After the labeling period, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.
-
Aspirate the wash solution completely.
-
Place the plate on dry ice to quench all metabolic activity instantly.
-
-
Extraction:
-
Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well.
-
Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Incubate the tubes at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the polar metabolites into a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite extracts at -80°C until LC-MS analysis.
-
3. LC-MS Analysis:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of a solvent compatible with the LC method (e.g., 50% methanol).
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar metabolites like amino acids and nucleotides.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar compounds.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
-
Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) is recommended for accurate mass measurements and isotopologue analysis.
-
Ionization Mode: Both positive and negative ionization modes can be used, depending on the target metabolites.
-
Scan Range: A scan range of m/z 70-1000 is typically sufficient to cover the metabolites of interest.
-
Data Acquisition: Acquire data in full scan mode to detect all ions within the specified mass range. Targeted MS/MS (tandem mass spectrometry) can be used for confirmation and quantification of specific metabolites.
-
Data Presentation and Analysis
The raw LC-MS data needs to be processed to identify and quantify the different mass isotopologues of the metabolites of interest. This involves peak picking, retention time alignment, and correction for the natural abundance of ¹³C. The fractional contribution of Glycine-1-¹³C to a particular metabolite can then be calculated.
Quantitative Data Summary
The following tables summarize representative quantitative data from Glycine-1-¹³C tracing experiments in cancer cells, illustrating the insights that can be gained from this technique.
Table 1: Fractional Contribution of Glycine-1-¹³C to Serine and Glycine Pools
| Cell Line | Metabolite | Fractional Contribution (%) |
| A549 | Glycine M+1 | 95.2 ± 1.5 |
| Serine M+1 | 15.3 ± 0.8 | |
| HCT116 | Glycine M+1 | 96.1 ± 1.1 |
| Serine M+1 | 22.5 ± 1.3 |
Data represents the percentage of the metabolite pool that is labeled with one ¹³C atom after 24 hours of incubation with Glycine-1-¹³C.
Table 2: Incorporation of Glycine-1-¹³C into Purine Nucleotides
| Cell Line | Metabolite | M+1 Enrichment (%) |
| A549 | AMP | 5.8 ± 0.4 |
| GMP | 6.2 ± 0.5 | |
| HCT116 | AMP | 8.1 ± 0.6 |
| GMP | 8.9 ± 0.7 |
Data represents the percentage of the nucleotide pool that is labeled with one ¹³C atom from Glycine-1-¹³C after 24 hours.
Table 3: Contribution of Glycine-1-¹³C to Glutathione Synthesis
| Cell Line | Metabolite | M+1 Enrichment (%) |
| A549 | Glutathione (GSH) | 12.4 ± 1.1 |
| HCT116 | Glutathione (GSH) | 18.7 ± 1.5 |
Data represents the percentage of the glutathione pool that is labeled with one ¹³C atom from Glycine-1-¹³C after 24 hours.
Visualization of Metabolic Pathways
Diagrams of the metabolic pathways are crucial for visualizing the flow of the ¹³C label and for interpreting the experimental results. The following diagrams were generated using the DOT language.
One-Carbon Metabolism and Serine Synthesis
De Novo Purine Synthesis
Glutathione Synthesis
Conclusion
Glycine-1-¹³C tracing is a robust and informative technique for dissecting the complexities of cellular metabolism. By providing quantitative data on the flux through key biosynthetic pathways, this approach can reveal novel metabolic vulnerabilities in disease and aid in the development of targeted therapies. The protocols and data presented in this guide offer a comprehensive resource for researchers looking to employ Glycine-1-¹³C to explore new frontiers in metabolic research. Careful experimental design, meticulous sample preparation, and sophisticated data analysis are essential for obtaining high-quality, interpretable results that will ultimately advance our understanding of the metabolic underpinnings of health and disease.
Methodological & Application
Protocol for Glycine-1-13C metabolic flux analysis in mammalian cells.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine, a non-essential amino acid, plays a critical role in a multitude of cellular processes beyond its function as a protein building block. It is a key component in the synthesis of purines, glutathione, and heme, and serves as a major source of one-carbon units for methylation reactions. In rapidly proliferating cells, such as cancer cells, the demand for glycine is significantly elevated to support nucleotide and antioxidant production. Metabolic flux analysis (MFA) using stable isotope tracers, such as Glycine-1-13C, provides a powerful tool to quantitatively track the metabolic fate of glycine and elucidate the activity of associated pathways. This protocol details a comprehensive methodology for conducting this compound metabolic flux analysis in mammalian cells, from cell culture and isotope labeling to sample analysis and data interpretation.
Core Principles
This protocol utilizes [1-¹³C]glycine, where the carboxyl carbon is labeled with a stable isotope of carbon (¹³C). The primary metabolic fate of this labeled carbon is its release as ¹³CO₂ through the mitochondrial glycine cleavage system (GCS). The GCS is a major pathway for glycine catabolism and a significant source of one-carbon units for the folate pool. By tracing the incorporation of the ¹³C label into downstream metabolites, researchers can quantify the flux through glycine-dependent biosynthetic pathways.
Key Metabolic Pathways Investigated
-
Glycine Cleavage System (GCS): The central pathway for glycine catabolism, where the ¹³C from [1-¹³C]glycine is released as ¹³CO₂.
-
One-Carbon Metabolism: While the C1 of glycine is lost as CO₂, the C2 of glycine enters the one-carbon pool. Understanding the GCS flux is crucial for a complete picture of one-carbon metabolism.
-
Serine Biosynthesis: The interconversion of serine and glycine is a key metabolic nexus.
-
Purine Synthesis: Glycine is a direct precursor for the purine ring.
-
Glutathione (GSH) Synthesis: Glycine is one of the three amino acids comprising the antioxidant tripeptide glutathione.
Experimental Protocols
I. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate mammalian cells (e.g., cancer cell lines like A549 or HeLa) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Culture in standard DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Preparation of Labeling Medium: Prepare custom DMEM or RPMI-1640 medium lacking glycine. Supplement this medium with dialyzed FBS to minimize the concentration of unlabeled glycine. Add [1-¹³C]glycine (99% isotopic purity) to a final concentration of 0.4 mM. The optimal concentration may vary depending on the cell line and should be determined empirically.
-
Isotope Labeling: Once cells reach approximately 50% confluency, aspirate the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the pre-warmed [1-¹³C]glycine labeling medium.
-
Incubation: Incubate the cells for a sufficient duration to approach isotopic steady-state. A typical labeling time is 24 hours, which allows for at least one cell doubling for many cancer cell lines.[1] To confirm steady-state, a time-course experiment (e.g., 18 and 24 hours) can be performed to ensure that the isotopic enrichment of key metabolites does not change significantly between the later time points.[1]
II. Metabolite Extraction
-
Quenching: After the labeling period, rapidly aspirate the labeling medium. Quench metabolic activity by adding 1 mL of ice-cold 80% methanol (-80°C) to each well.
-
Cell Scraping and Collection: Place the 6-well plates on dry ice. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Extraction: Add 500 µL of ice-cold water to each tube, vortex thoroughly, and then add 1 mL of ice-cold chloroform. Vortex vigorously for 10 minutes at 4°C.
-
Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C to separate the polar (upper aqueous phase), non-polar (lower organic phase), and protein/cell debris (interphase) layers.
-
Sample Collection: Carefully collect the upper aqueous phase containing polar metabolites into a new microcentrifuge tube.
-
Drying: Dry the extracted polar metabolites completely using a vacuum concentrator (e.g., SpeedVac). Store the dried extracts at -80°C until analysis.
III. LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of an appropriate solvent, such as 50% acetonitrile, for LC-MS/MS analysis.
-
Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Column: Waters XBridge BEH Amide XP column (2.1 x 100 mm, 2.5 µm) or equivalent.
-
Mobile Phase A: 95% Water, 5% Acetonitrile, 20 mM Ammonium Acetate, 20 mM Ammonium Hydroxide, pH 9.45.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: A linear gradient from 85% B to 30% B over 10 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with both positive and negative ion switching.
-
Data Analysis: Integrate the peak areas for each metabolite and its corresponding isotopologues. Correct the raw data for natural isotope abundance to determine the fractional enrichment of ¹³C in each metabolite.
Data Presentation
Table 1: Mass Isotopologue Distribution of Key Metabolites Following [1-¹³C]Glycine Labeling
| Metabolite | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 | M+5 |
| Glycine | Low | High | - | - | - | - |
| Serine | High | Low | - | - | - | - |
| Glutathione (GSH) | Moderate | High | Low | - | - | - |
| Adenosine Monophosphate (AMP) | Moderate | Low | Low | Low | Low | High |
| Guanosine Monophosphate (GMP) | Moderate | Low | Low | Low | Low | High |
Note: The expected labeling pattern for serine from [1-¹³C]glycine will primarily be M+0, as the labeled carbon is lost during the conversion. However, some M+1 serine may be observed due to the reversibility of the serine hydroxymethyltransferase (SHMT) reaction and potential refixation of released ¹³CO₂. The M+5 labeling in purines arises from the incorporation of the entire glycine molecule (with its ¹³C at the carboxyl position) and other labeled precursors from one-carbon metabolism.
Table 2: Fractional Contribution of Glycine to Downstream Metabolites
| Metabolite | Fractional Contribution from Glycine (%) |
| Glutathione (GSH) | 10-20% |
| Purines (e.g., AMP, GMP) | 5-15% |
Note: These values are illustrative and will vary depending on the cell line and experimental conditions.
Visualization of Pathways and Workflows
Experimental Workflow for this compound Metabolic Flux Analysis
References
Application Notes and Protocols for 13C-Glycine Tracing in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. Glycine metabolism is increasingly recognized as a critical node in cancer cell metabolic networks. As a central building block for proteins, nucleotides, and the antioxidant glutathione, glycine supports various anabolic processes essential for tumor growth.[1][2][3] Stable isotope tracing using 13C-labeled glycine is a powerful technique to elucidate the metabolic fate of glycine and quantify the activity of related pathways in cancer cells. This approach allows researchers to track the incorporation of carbon atoms from glycine into downstream metabolites, providing a dynamic view of cellular metabolism.[4][5]
These application notes provide a detailed, step-by-step guide for conducting 13C-glycine tracing experiments in cancer cell lines, from initial cell culture to final data analysis. The protocols and data presented herein are intended to equip researchers with the necessary tools to investigate glycine metabolism as a potential therapeutic target in oncology.
Key Metabolic Pathways of Glycine in Cancer
Glycine is a non-essential amino acid that can be taken up from the extracellular environment or synthesized de novo from serine, which is in turn derived from the glycolytic intermediate 3-phosphoglycerate. Once inside the cell, glycine participates in several key metabolic pathways:
-
One-Carbon Metabolism: Glycine can be converted to serine by serine hydroxymethyltransferase (SHMT), a reaction that also generates a one-carbon unit for the folate cycle. This one-carbon unit is crucial for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.
-
Glutathione Synthesis: Glycine is one of the three amino acids (along with cysteine and glutamate) required for the synthesis of glutathione (GSH), a major cellular antioxidant that protects cells from oxidative stress.
-
Purine Synthesis: The entire glycine molecule is directly incorporated into the purine ring structure, making it a fundamental component of nucleotides.
-
Glycine Cleavage System (GCS): Located in the mitochondria, the GCS catalyzes the breakdown of glycine, producing a one-carbon unit that can be used in various biosynthetic pathways.
Distinguishing between the direct incorporation of the glycine backbone and the utilization of its carbons via one-carbon metabolism can be achieved by using different isotopologues of glycine, such as [1-13C]glycine or [2-13C]glycine.
Figure 1. Overview of key glycine metabolic pathways in cancer cells.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing 13C-glycine tracing in cancer cell lines.
Cell Culture and Labeling
-
Cell Seeding: Seed cancer cells of interest (e.g., HeLa, A549) in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvesting. Culture cells in their standard growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Preparation of Labeling Medium: Prepare a custom growth medium that is identical to the standard medium but lacks glycine. Reconstitute this glycine-free medium with the desired concentration of [U-13C]glycine (or another specific isotopologue such as [1-13C]glycine or [2-13C]glycine).
-
Labeling: Once cells have reached the desired confluency, aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the pre-warmed 13C-glycine labeling medium.
-
Incubation: Incubate the cells in the labeling medium for a predetermined period. The incubation time will depend on the metabolic pathway of interest and the turnover rate of the target metabolites. For many central carbon metabolites, a steady-state labeling is often achieved within 24-48 hours.
Figure 2. General experimental workflow for 13C-glycine tracing.
Metabolite Extraction
-
Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled extraction solvent, such as 80% methanol, to the wells.
-
Scraping and Collection: Place the plate on dry ice for 10 minutes to ensure complete quenching. Then, scrape the cells in the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS), such as an acetonitrile/water mixture.
-
Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column. A typical gradient involves mobile phases of acetonitrile and water with a buffer such as ammonium bicarbonate.
-
Mass Spectrometry: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap). Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of metabolites.
-
Data Acquisition: Acquire full scan data to determine the mass-to-charge ratio (m/z) of the metabolites and their isotopologue distribution.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks corresponding to the metabolites of interest to determine their abundance.
-
Isotopologue Distribution: Determine the mass isotopologue distribution (MID) for each metabolite. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the unlabeled metabolite.
-
Correction for Natural Abundance: Correct the raw MID data for the natural abundance of 13C and other heavy isotopes.
-
Metabolic Flux Analysis (Optional): For a more in-depth analysis, the corrected MIDs can be used as input for metabolic flux analysis (MFA) software to calculate the relative or absolute fluxes through the metabolic pathways.
Data Presentation
The quantitative data from 13C-glycine tracing experiments should be summarized in clearly structured tables to facilitate comparison between different cell lines or experimental conditions.
Table 1: Fractional Enrichment of Glycine-Derived Metabolites in Different Cancer Cell Lines
This table shows the fractional enrichment of key metabolites downstream of glycine in two different cancer cell lines after 48 hours of labeling with [U-13C]glycine. Fractional enrichment is calculated as the sum of the mole fractions of all labeled isotopologues.
| Metabolite | Cell Line A (e.g., A549) | Cell Line B (e.g., HeLa) |
| Glycine | 0.98 ± 0.01 | 0.99 ± 0.01 |
| Serine | 0.45 ± 0.03 | 0.60 ± 0.04 |
| Glutathione | 0.35 ± 0.02 | 0.42 ± 0.03 |
| ATP (from purine synthesis) | 0.15 ± 0.01 | 0.20 ± 0.02 |
Data are presented as mean ± standard deviation from three biological replicates.
Table 2: Mass Isotopologue Distribution of Serine in Human Hepatoma Cell Lines
This table presents the mass isotopologue distribution (MID) of serine in human hepatoma cell lines (GNMT+ and GNMT-) after 72 hours of labeling with [2-13C]glycine. The M+2 isotopologue of serine is indicative of the flux through the mitochondrial glycine cleavage system.
| Isotopologue | GNMT+ | GNMT- |
| M+0 | 0.745 ± 0.000 | 0.771 ± 0.000 |
| M+1 | 0.255 ± 0.000 | 0.229 ± 0.000 |
| M+2 | 0.000 ± 0.000 | 0.018 ± 0.002 |
Data are expressed as mean ± standard deviation (n=2-3).
Conclusion
This guide provides a comprehensive framework for conducting 13C-glycine tracing experiments in cancer cell lines. By following these protocols, researchers can gain valuable insights into the role of glycine metabolism in cancer cell proliferation and survival. The ability to quantify the metabolic fate of glycine will aid in the identification of novel therapeutic targets and the development of more effective anti-cancer strategies.
References
- 1. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioinformatics analysis of the serine and glycine pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycine-1-13C Metabolomics using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for metabolomics studies, offering non-destructive analysis and rich structural information. The use of stable isotope tracers, such as Glycine-1-13C, allows for the precise tracking of metabolic pathways, providing critical insights into cellular physiology and disease mechanisms. Glycine, the simplest amino acid, is a central building block for numerous essential biomolecules, including proteins, purines, and glutathione. By tracing the fate of the 1-13C labeled carbon, researchers can elucidate the flux through these key metabolic pathways.
These application notes provide detailed protocols for the preparation of biological samples for NMR-based metabolomics studies utilizing this compound. The following sections cover sample preparation from both cell cultures and tissues, data presentation strategies, and visualizations of experimental workflows and relevant metabolic pathways.
Data Presentation: Comparison of Metabolite Extraction Methods
The choice of extraction method is critical for accurate and reproducible metabolomic analysis. While specific quantitative recovery and stability data for this compound across various extraction methods is not extensively documented in the literature, a qualitative comparison of commonly used methods for polar metabolites, including amino acids, is presented below. This summary is based on general findings in NMR metabolomics.
| Extraction Method | Principle | Advantages | Disadvantages | Primary Sample Type(s) |
| Methanol/Chloroform/Water (Folch/Bligh-Dyer) | Biphasic liquid-liquid extraction to separate polar and non-polar metabolites. | - Simultaneous extraction of polar and lipid fractions from a single sample.- Excellent for removing macromolecules, leading to cleaner spectra.[1] | - More time-consuming and labor-intensive.- Potential for metabolite degradation if not performed quickly and at low temperatures. | Cells, Tissues, Biofluids |
| Perchloric Acid (PCA) Extraction | Acid precipitation of macromolecules. | - Rapid and effective quenching of enzymatic activity.[2]- High recovery of many water-soluble metabolites.[3] | - Can cause hydrolysis of some metabolites (e.g., sucrose).[2]- Introduces high salt concentrations that need to be removed.- May lead to peak shifts in NMR spectra if pH is not carefully controlled.[2] | Tissues, Cells |
| Methanol/Water Extraction | Single-phase extraction with a polar solvent mixture. | - Simple and rapid procedure.- Good recovery of a broad range of polar metabolites. | - Less effective at removing macromolecules compared to biphasic methods.- Potential for co-extraction of lipids, which can broaden NMR signals. | Cells, Biofluids |
| Acetonitrile/Water Extraction | Protein precipitation using a polar aprotic solvent. | - Efficient protein precipitation.- High reproducibility. | - May provide poorer fractionation and co-extract lipids and macromolecules into the polar phase. | Cells, Biofluids |
Experimental Protocols
I. Cell Culture Sample Preparation for this compound Labeling and NMR Analysis
This protocol is designed for adherent or suspension cell cultures.
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line (pre-warmed)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, HPLC grade, pre-chilled to -80°C
-
Water, HPLC grade, ice-cold
-
Chloroform, HPLC grade, pre-chilled to -20°C
-
Liquid nitrogen
-
Cell scraper (for adherent cells)
-
Centrifuge tubes
-
Refrigerated centrifuge
-
Lyophilizer or vacuum concentrator
-
NMR tubes
-
NMR buffer (e.g., phosphate buffer in D2O, pH 7.4, with a known concentration of an internal standard like DSS or TMSP)
Protocol:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluence or cell density.
-
Replace the standard culture medium with a medium containing a known concentration of this compound. The concentration and labeling duration will depend on the specific experimental goals and cell type.
-
Incubate the cells under their normal growth conditions for the desired labeling period.
-
-
Quenching and Harvesting:
-
For Adherent Cells:
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Instantly add liquid nitrogen to the culture dish to flash-freeze the cells and quench all metabolic activity.
-
Add a pre-chilled extraction solvent (e.g., 1 mL of -80°C methanol) to the frozen cells.
-
Use a cell scraper to scrape the cells into the extraction solvent and transfer the cell lysate to a pre-chilled centrifuge tube.
-
-
For Suspension Cells:
-
Rapidly pellet the cells by centrifugation at a low temperature (e.g., 1000 x g for 2 minutes at 4°C).
-
Aspirate the supernatant.
-
Wash the cell pellet twice with ice-cold PBS, centrifuging between washes.
-
Flash-freeze the cell pellet in liquid nitrogen.
-
-
-
Metabolite Extraction (Methanol/Chloroform/Water Method):
-
To the frozen cell pellet or lysate, add ice-cold water and pre-chilled chloroform in a ratio that results in a final solvent ratio of 2:1:2 (v/v/v) methanol:water:chloroform. For example, to 1 mL of methanol lysate, add 0.5 mL of ice-cold water and 1 mL of -20°C chloroform.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Incubate the mixture on ice for 10-15 minutes to allow for phase separation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris and facilitate phase separation.
-
Carefully collect the upper aqueous phase (containing polar metabolites) into a new pre-chilled tube. The lower organic phase contains lipids, and the solid interface contains precipitated proteins.
-
-
Sample Preparation for NMR:
-
Lyophilize the collected aqueous phase to dryness using a vacuum concentrator or freeze-dryer. This step removes the organic solvents.
-
Reconstitute the dried metabolite extract in a known volume of NMR buffer (typically 500-600 µL). The buffer should contain a chemical shift reference and internal standard for quantification (e.g., DSS or TMSP).
-
Vortex the sample to ensure complete dissolution of the metabolites.
-
Centrifuge the reconstituted sample at high speed for 5 minutes at 4°C to pellet any remaining insoluble material.
-
Transfer the clear supernatant to an NMR tube for analysis.
-
II. Tissue Sample Preparation for this compound Metabolomics
This protocol is suitable for the extraction of metabolites from tissue samples.
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled with liquid nitrogen
-
Forceps and scalpel, pre-chilled
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Methanol, HPLC grade, pre-chilled to -80°C
-
Water, HPLC grade, ice-cold
-
Chloroform, HPLC grade, pre-chilled to -20°C
-
Centrifuge tubes
-
Refrigerated centrifuge
-
Lyophilizer or vacuum concentrator
-
NMR tubes
-
NMR buffer (as described for cell culture)
Protocol:
-
Tissue Collection and Quenching:
-
Excise the tissue of interest as rapidly as possible to minimize post-mortem metabolic changes.
-
Immediately freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen or drop it directly into liquid nitrogen.
-
Store the frozen tissue at -80°C until extraction.
-
-
Tissue Pulverization:
-
Place the frozen tissue in a mortar pre-chilled with liquid nitrogen.
-
Add a small amount of liquid nitrogen to keep the tissue frozen and brittle.
-
Grind the tissue into a fine powder using the pestle.
-
-
Metabolite Extraction (Methanol/Chloroform/Water Method):
-
Weigh the frozen tissue powder (typically 20-50 mg) into a pre-chilled, pre-weighed centrifuge tube.
-
Add a pre-chilled extraction solvent mixture of methanol and water (e.g., 2:1 v/v) at a volume appropriate for the tissue weight (e.g., 1 mL per 25 mg of tissue).
-
Homogenize the sample using a bead beater or other appropriate homogenizer. Keep the sample on ice throughout the homogenization process.
-
Add pre-chilled chloroform to achieve a final solvent ratio of 2:1:2 (v/v/v) methanol:water:chloroform.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the upper aqueous phase into a new pre-chilled tube.
-
-
Sample Preparation for NMR:
-
Follow the same procedure as described for cell culture samples (Section I, step 4).
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound metabolomics.
Metabolic Fate of this compound
The 1-13C from glycine can be incorporated into several key metabolic pathways.
1. Glycine Cleavage System and One-Carbon Metabolism
References
- 1. Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation [mdpi.com]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Nuclear magnetic resonance spectroscopy is highly sensitive for lipid-soluble metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Glycine Metabolism: Application Notes and Protocols Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for quantifying glycine metabolism using stable isotope labeling techniques coupled with mass spectrometry. These methods are essential for understanding the role of glycine in various physiological and pathological processes, including cancer metabolism, and for the development of novel therapeutic strategies.
Introduction to Glycine Metabolism and Stable Isotope Tracing
Glycine, the simplest amino acid, is a central player in cellular metabolism. It serves as a building block for proteins, purines, and glutathione, and is a key component of the one-carbon (1C) metabolic network through its interconversion with serine.[1][2] This network is crucial for the synthesis of nucleotides and for methylation reactions that regulate epigenetics.[2] Dysregulation of glycine metabolism has been implicated in various diseases, including cancer, where rapidly proliferating cells often exhibit an increased demand for glycine.[3][4]
Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules like glycine within a biological system. By introducing glycine enriched with stable isotopes, such as ¹³C or ¹⁵N, researchers can track the incorporation of these heavy atoms into downstream metabolites. Mass spectrometry is then used to detect and quantify the isotopically labeled molecules, providing a dynamic view of metabolic fluxes through specific pathways.
Key Metabolic Pathways of Glycine
Understanding the primary metabolic routes of glycine is crucial for designing and interpreting stable isotope tracing experiments. The main pathways include:
-
Serine-Glycine One-Carbon Metabolism: The reversible conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a major source of one-carbon units for the folate cycle.
-
Glycine Cleavage System (GCS): This mitochondrial enzyme complex catabolizes glycine to CO₂, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate.
-
Purine Synthesis: The entire glycine molecule is incorporated into the purine ring, making it a direct precursor for DNA and RNA synthesis.
-
Glutathione Synthesis: Glycine is one of the three amino acids required for the synthesis of the major cellular antioxidant, glutathione.
-
Protein Synthesis: Like all amino acids, glycine is incorporated into proteins.
Application Note 1: Tracing Glycine's Contribution to One-Carbon Metabolism and Nucleotide Synthesis
This application focuses on using ¹³C- and ¹⁵N-labeled glycine to quantify its flux through the serine-glycine one-carbon pathway and its incorporation into purine nucleotides. This is particularly relevant for cancer research, where these pathways are often upregulated.
Experimental Workflow
The general workflow for a stable isotope labeling experiment involves several key steps, from cell culture to data analysis.
Caption: General experimental workflow for stable isotope tracing of glycine metabolism.
Protocol 1: In Vitro Labeling of Adherent Cancer Cells with [U-¹³C₂]Glycine
This protocol details the steps for labeling adherent cancer cells with uniformly labeled ¹³C-glycine to trace its incorporation into downstream metabolites.
Materials:
-
Adherent cancer cell line of interest (e.g., A549)
-
Complete growth medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Labeling medium: Glucose- and glycine-free DMEM supplemented with 10% dFBS, physiological glucose concentration, and [U-¹³C₂]Glycine at the desired concentration.
-
6-well cell culture plates
-
Methanol, Chloroform, and Water (for extraction)
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.
-
Media Change: Aspirate the growth medium and wash the cells once with pre-warmed PBS.
-
Labeling: Add 2 mL of the pre-warmed labeling medium to each well. Place the plates back in the incubator (37°C, 5% CO₂). The labeling duration will depend on the pathway of interest, typically ranging from a few hours to 24 hours for nucleotide synthesis.
-
Metabolic Quenching: After the desired labeling time, quickly aspirate the labeling medium and wash the cells with cold PBS. Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and place the plate on dry ice.
-
Metabolite Extraction:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Add an equal volume of ice-cold chloroform and vortex vigorously.
-
Add 0.9 volumes of ice-cold water and vortex again.
-
Centrifuge at 4°C for 15 minutes at maximum speed to separate the polar (upper aqueous phase) and non-polar (lower organic phase) metabolites.
-
-
Sample Preparation for MS:
-
Carefully collect the upper aqueous phase containing polar metabolites, including amino acids and nucleotides.
-
Dry the samples under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
Data Presentation: Expected Isotopic Labeling Patterns
The following table summarizes the expected mass shifts for key metabolites when using [U-¹³C₂]Glycine as a tracer.
| Metabolite | Labeled Precursor | Pathway | Expected Mass Shift (M+) |
| Serine | [U-¹³C₂]Glycine | SHMT | M+2 |
| Purines (e.g., AMP) | [U-¹³C₂]Glycine | De novo purine synthesis | M+2 |
| Glutathione | [U-¹³C₂]Glycine | Glutathione synthesis | M+2 |
Application Note 2: Quantifying Glycine Cleavage System (GCS) Activity
The GCS is a key catabolic pathway for glycine, and its activity can be quantified using specifically labeled glycine isotopes. This is important in contexts where GCS is highly active, such as in certain cancers.
Signaling Pathway: Glycine Cleavage System and One-Carbon Metabolism
Caption: Glycine catabolism via the Glycine Cleavage System (GCS).
Protocol 2: In Vivo Quantification of Glycine Flux using [1,2-¹³C₂]Glycine Infusion
This protocol is adapted for in vivo studies in animal models to measure whole-body glycine turnover and decarboxylation rate.
Materials:
-
Animal model (e.g., mouse, rat)
-
[1,2-¹³C₂]Glycine tracer
-
Infusion pump
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Mass spectrometer (GC-MS or LC-MS/MS) for analyzing plasma amino acid enrichment
Procedure:
-
Animal Preparation: Acclimatize animals and, if necessary, implant catheters for infusion and blood sampling. Animals are typically fasted overnight to achieve a metabolic steady state.
-
Tracer Infusion: A primed, constant infusion of [1,2-¹³C₂]Glycine is administered intravenously. The priming dose helps to rapidly achieve isotopic equilibrium in the plasma.
-
Blood Sampling: Collect blood samples at baseline (before infusion) and at regular intervals during the infusion once isotopic steady state is reached.
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Sample Derivatization (for GC-MS): For GC-MS analysis, amino acids in the plasma are typically derivatized to increase their volatility. A common method is t-butyldimethylsilyl (TBDMS) derivatization.
-
Mass Spectrometry Analysis:
-
Analyze the derivatized plasma samples by GC-MS or underivatized samples by LC-MS/MS.
-
Monitor the ion clusters for glycine and other related amino acids to determine the isotopic enrichment (the ratio of labeled to unlabeled molecules).
-
-
Flux Calculation:
-
Glycine flux (turnover rate) is calculated from the isotopic enrichment of plasma glycine at steady state and the infusion rate of the tracer.
-
The rate of glycine decarboxylation by the GCS can be estimated by measuring the appearance of ¹³CO₂ in expired air or the enrichment of other metabolites downstream of the one-carbon unit produced by GCS.
-
Data Presentation: Quantitative Glycine Kinetics
The following table provides a template for summarizing quantitative data from in vivo glycine flux studies.
| Parameter | Description | Typical Units |
| Glycine Flux (Q) | Rate of appearance of glycine in plasma. | µmol·kg⁻¹·h⁻¹ |
| Glycine to Serine Flux | Rate of conversion of glycine to serine. | µmol·kg⁻¹·h⁻¹ |
| Glycine Decarboxylation | Rate of glycine catabolism by GCS. | µmol·kg⁻¹·h⁻¹ |
Application Note 3: Tracing Glycine's Nitrogen into Metabolites
Using ¹⁵N-labeled glycine allows for the specific tracing of the nitrogen atom, which is crucial for understanding its contribution to the synthesis of nitrogen-containing compounds like purines.
Protocol 3: In Vitro Labeling with [¹⁵N]Glycine and HRMS Analysis
This protocol outlines the use of [¹⁵N]Glycine to trace its nitrogen into various metabolites in cultured cells.
Materials:
-
Cell line of interest
-
Complete growth medium
-
Dialyzed FBS
-
Labeling medium: Similar to Protocol 1, but containing [¹⁵N]Glycine.
-
High-Resolution Mass Spectrometer (HRMS)
Procedure:
-
Cell Culture and Labeling: Follow steps 1-3 from Protocol 1, using the [¹⁵N]Glycine labeling medium.
-
Metabolite Extraction: Follow steps 4-6 from Protocol 1.
-
HRMS Analysis:
-
Analyze the extracted polar metabolites using a high-resolution mass spectrometer (e.g., Orbitrap).
-
The high mass accuracy allows for the confident identification of metabolites and the detection of the 1 Da mass shift resulting from the incorporation of a ¹⁵N atom.
-
-
Data Analysis:
-
Identify metabolites that show a significant M+1 peak after labeling.
-
The relative intensity of the M+1 peak compared to the M+0 peak indicates the degree of ¹⁵N enrichment.
-
Data Presentation: ¹⁵N Enrichment in Glycine-Derived Metabolites
The table below shows examples of metabolites that can be traced using [¹⁵N]Glycine and their expected mass shifts.
| Metabolite | Labeled Precursor | Pathway | Expected Mass Shift (M+) |
| Adenine | [¹⁵N]Glycine | Purine Synthesis | M+1 |
| Adenosine Monophosphate (AMP) | [¹⁵N]Glycine | Purine Synthesis | M+1 |
| Glutathione | [¹⁵N]Glycine | Glutathione Synthesis | M+1 |
| Serine | [¹⁵N]Glycine | Transamination | M+1 |
Summary and Outlook
The protocols and application notes presented here provide a framework for quantifying glycine metabolism using stable isotope labeling. These techniques are indispensable for elucidating the complex roles of glycine in health and disease. By carefully selecting the isotopic tracer and analytical method, researchers can gain detailed insights into the activity of specific metabolic pathways, identify metabolic vulnerabilities in diseases like cancer, and evaluate the efficacy of therapeutic interventions targeting glycine metabolism. Future advancements in mass spectrometry and computational modeling will continue to enhance the precision and scope of these powerful methods.
References
- 1. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Glycine-1-13C Tracer Studies in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for conducting in vivo metabolic tracer studies in rodents using a primed, constant infusion of Glycine-1-13C. This technique is a powerful tool for investigating one-carbon metabolism, serine biosynthesis, and pathways related to glycine catabolism under various physiological and pathological conditions.
Introduction
Glycine, a non-essential amino acid, is a central player in numerous metabolic processes, including the synthesis of proteins, purines, and glutathione. It is also a key component of one-carbon metabolism through its interconversion with serine, catalyzed by serine hydroxymethyltransferase (SHMT), and its catabolism by the glycine cleavage system (GCS). The GCS decarboxylates glycine, releasing the C1 carbon as CO2 and transferring the C2 carbon to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate, a crucial one-carbon donor.
Stable isotope tracers, such as this compound, allow for the quantitative analysis of these metabolic fluxes in vivo. By introducing a 13C-labeled glycine into a biological system, researchers can track the incorporation of the label into downstream metabolites, providing a dynamic view of pathway activity. Continuous infusion is a preferred method for such studies as it helps to achieve an isotopic steady state, minimizing sharp transient effects associated with bolus injections.
Key Metabolic Pathways
The primary metabolic fates of the C1 carbon of glycine are depicted in the following pathway. The this compound tracer is introduced intravenously and its metabolism is tracked through various interconnected pathways.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound tracer studies, adapted from human studies for rodent models. These values should be optimized for specific experimental conditions.
Table 1: Infusion Parameters for Primed, Constant Infusion of this compound in Rodents (Adapted from Human Data)
| Parameter | Value | Unit | Notes |
| Priming Dose | |||
| [1-13C]Glycine | 9.26 | µmol/kg | To rapidly achieve isotopic equilibrium in the glycine pool. |
| NaH13CO3 | 2.15 | µmol/kg | To prime the bicarbonate pool, essential for accurate 13CO2 measurements.[1] |
| Continuous Infusion Rate | |||
| [1-13C]Glycine | 9.26 | µmol/kg/h | To maintain a steady-state isotopic enrichment.[1] |
| Infusion Duration | 4-6 | hours | Sufficient to reach isotopic steady state in plasma and tissues. |
Table 2: Expected Metabolic Fluxes from this compound Infusion in Healthy Subjects (Adapted from Human Data)
| Metabolic Flux | Value (Mean ± SEM) | Unit | Pathway | Reference |
| Total Glycine Flux | 463 ± 55 | µmol/kg/h | Whole-body glycine turnover | [1] |
| Glycine to Serine Conversion | 193 ± 28 | µmol/kg/h | Serine Hydroxymethyltransferase (SHMT) | [1] |
| Glycine Decarboxylation | 190 ± 41 | µmol/kg/h | Glycine Cleavage System (GCS) | [1] |
| Contribution of GCS to Glycine Flux | 39 ± 6 | % | ||
| Contribution of SHMT to Glycine Flux | 41 | % |
Experimental Protocols
Animal Preparation and Catheterization
This protocol outlines the surgical procedure for implanting a catheter for intravenous infusion in rodents. All procedures must be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Primed, Constant Infusion of this compound
This protocol details the steps for conducting the tracer infusion study.
Materials:
-
This compound (sterile, pyrogen-free)
-
Sodium Bicarbonate-13C (sterile, pyrogen-free)
-
Sterile 0.9% saline
-
Infusion pump
-
Syringes and tubing
-
Metabolic cages (for expired air collection)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue collection tools
Procedure:
-
Fasting: Fast the animals for a predetermined period (e.g., 4-6 hours) to achieve a post-absorptive state. Provide free access to water.
-
Baseline Sampling: Collect a baseline blood sample and, if applicable, a baseline expired air sample to determine background isotopic enrichment.
-
Preparation of Infusate:
-
Prepare the priming dose solution by dissolving the calculated amounts of this compound and NaH13CO3 in sterile saline.
-
Prepare the continuous infusion solution by dissolving the calculated amount of this compound in sterile saline for the desired infusion rate and duration.
-
-
Infusion:
-
Connect the catheter to the infusion pump.
-
Administer the priming dose over a short period (e.g., 1-2 minutes).
-
Immediately following the priming dose, start the continuous infusion at the predetermined rate.
-
-
Sample Collection during Infusion:
-
Place the animal in a metabolic cage for the collection of expired air at regular intervals (e.g., every 30-60 minutes) to measure 13CO2 enrichment.
-
Collect small blood samples at regular intervals (e.g., every 60 minutes) to monitor plasma this compound enrichment and confirm isotopic steady state.
-
-
Terminal Sample Collection:
-
At the end of the infusion period, collect a final blood sample.
-
Euthanize the animal according to approved protocols.
-
Rapidly collect tissues of interest (e.g., liver, muscle, brain) and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
-
Sample Processing and Analysis:
-
Process blood samples to separate plasma.
-
Extract metabolites from plasma and tissues.
-
Analyze isotopic enrichment of glycine, serine, and other relevant metabolites using mass spectrometry (GC-MS or LC-MS).
-
Analyze 13CO2 enrichment in expired air using isotope ratio mass spectrometry (IRMS).
-
Data Analysis and Interpretation
The analysis of isotopic enrichment data allows for the calculation of metabolic flux rates. The rate of appearance (Ra) of glycine, representing whole-body glycine flux, can be calculated at isotopic steady state using the following equation:
Ra (Glycine) = Infusion Rate / Plasma Glycine Enrichment
The rates of conversion of glycine to its metabolic products, such as serine and CO2, can be calculated based on the isotopic enrichment of these products and the precursor (glycine) enrichment.
Conclusion
The use of this compound as a tracer in a primed, constant infusion study in rodents provides a robust method for quantifying key metabolic pathways involving glycine. This approach offers valuable insights into the regulation of one-carbon metabolism and can be applied to study the metabolic alterations in various disease models, aiding in the development of novel therapeutic strategies. Careful experimental design, surgical technique, and analytical methodology are crucial for obtaining reliable and reproducible data.
References
Solid-State NMR Spectroscopy of ¹³C Labeled Glycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-state Nuclear Magnetic Resonance (ssNMR) analysis of ¹³C labeled glycine. Glycine, being the simplest amino acid, serves as an excellent model system for establishing and calibrating ssNMR experiments, which are pivotal for characterizing the structure and dynamics of biomolecules and pharmaceutical compounds in the solid state.
Introduction
Solid-state NMR spectroscopy is a powerful, non-destructive technique used to obtain atomic-level information about the structure, conformation, and dynamics of solid materials. For pharmaceutical development, ssNMR is indispensable for characterizing active pharmaceutical ingredients (APIs), excipients, and formulated drug products. It provides critical insights into polymorphism, crystallinity, and intermolecular interactions. The use of isotopic labeling, such as with ¹³C, significantly enhances the sensitivity and selectivity of ssNMR experiments, allowing for the detailed investigation of specific molecular sites.
Glycine exists in different polymorphic forms (α, β, and γ), which can be distinguished by their unique ¹³C chemical shifts in ssNMR spectra.[1][2] This makes ¹³C labeled glycine an ideal standard for setting up and optimizing ssNMR experiments.
Key Solid-State NMR Experiments for ¹³C Labeled Glycine
Several ssNMR experiments are routinely employed to characterize ¹³C labeled glycine. The most common include:
-
Cross-Polarization Magic Angle Spinning (CP-MAS): This is the most fundamental ssNMR experiment for ¹³C analysis. It enhances the ¹³C signal by transferring polarization from the abundant ¹H spins and removes anisotropic interactions by spinning the sample at the "magic angle."[2][3]
-
Rotational Echo Double Resonance (REDOR): This experiment is used to measure heteronuclear dipolar couplings, most commonly to determine internuclear distances between a ¹³C nucleus and another nucleus like ¹⁵N.
-
Dipolar Chemical Shift (DIPSHIFT): This technique reintroduces the heteronuclear dipolar coupling between ¹³C and neighboring protons (¹H) to probe local structure and dynamics.
Experimental Protocols
The following sections provide detailed protocols for the key ssNMR experiments on ¹³C labeled glycine. The parameters provided are typical starting points and may require optimization based on the specific instrument and sample.
Protocol 1: ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS)
Objective: To acquire a high-resolution ¹³C spectrum of solid glycine, allowing for the identification of different carbon environments and polymorphic forms.
Methodology:
-
Sample Preparation:
-
Finely powder the ¹³C labeled glycine sample.
-
Pack the sample into a zirconia rotor (typically 4 mm outer diameter). Ensure the packing is uniform to maintain spinning stability.
-
-
Spectrometer Setup:
-
Insert the rotor into the MAS probe and place it in the magnet.
-
Tune and match the ¹H and ¹³C channels of the probe.
-
Set the magic angle precisely. The width and shape of the carbonyl signal in the glycine spectrum are very sensitive to the magic angle setting.[4]
-
-
Experimental Parameters (based on a 300 MHz spectrometer):
-
¹H 90° Pulse Width: Calibrate the ¹H 90° pulse width (typically 3-4 µs).
-
Magic Angle Spinning (MAS) Rate: 5 kHz.
-
Contact Time: 1.5 - 3 ms. This is the duration of the simultaneous ¹H and ¹³C pulses for polarization transfer.
-
Recycle Delay: Set to 5 times the ¹H T₁ relaxation time to allow for full relaxation of the proton spins between scans.
-
¹H Decoupling: Apply high-power ¹H decoupling during ¹³C signal acquisition to remove ¹H-¹³C dipolar couplings.
-
Data Acquisition Time: 65 ms.
-
-
Data Acquisition and Processing:
-
Acquire the Free Induction Decay (FID).
-
Apply an exponential line broadening factor.
-
Perform a Fourier transform to obtain the frequency-domain spectrum.
-
Reference the spectrum using a known standard, such as the carbonyl peak of α-glycine at 176.45 ppm.
-
Protocol 2: Rotational Echo Double Resonance (REDOR)
Objective: To measure the ¹³C-¹⁵N internuclear distance in a dually labeled glycine sample.
Methodology:
-
Sample Preparation:
-
Use a glycine sample isotopically labeled with both ¹³C at a specific position (e.g., Cα) and ¹⁵N.
-
Pack the sample into a zirconia rotor as described for CP-MAS.
-
-
Spectrometer Setup:
-
Tune and match the ¹H, ¹³C, and ¹⁵N channels of the probe.
-
Set the magic angle precisely.
-
-
Experimental Parameters:
-
The REDOR experiment is performed in two parts: one with ¹⁵N dephasing pulses (S) and one without (S₀).
-
MAS Rate: A constant and stable spinning speed is crucial (e.g., 5-10 kHz).
-
¹³C Carrier Frequency: Set on or near the ¹³C resonance of interest.
-
REDOR Pulses: A train of rotor-synchronized ¹⁵N 180° pulses is applied during the evolution period in the 'S' experiment.
-
Evolution Time: The experiment is repeated for a series of evolution times (dephasing times) to generate a REDOR dephasing curve.
-
-
Data Acquisition and Analysis:
-
For each evolution time, acquire the S and S₀ spectra.
-
Calculate the REDOR difference (ΔS = S₀ - S) or the normalized dephasing (ΔS/S₀).
-
Plot ΔS/S₀ as a function of the evolution time.
-
Fit the experimental dephasing curve to a theoretical model to extract the dipolar coupling constant, which is then used to calculate the internuclear distance.
-
Protocol 3: Dipolar Chemical Shift (DIPSHIFT)
Objective: To measure the ¹H-¹³C dipolar coupling for the Cα-Hα bond in glycine, which provides information on molecular motion and orientation.
Methodology:
-
Sample Preparation:
-
Use a ¹³C labeled glycine sample.
-
Pack the sample into a zirconia rotor.
-
-
Spectrometer Setup:
-
Tune and match the ¹H and ¹³C channels.
-
Set the magic angle.
-
-
Experimental Parameters:
-
The DIPSHIFT experiment is a 2D experiment that correlates the isotropic ¹³C chemical shift with the ¹H-¹³C dipolar coupling.
-
MAS Rate: A stable spinning speed is required.
-
¹H Decoupling: ¹H decoupling is turned off during the evolution time (t₁) to allow the ¹H-¹³C dipolar coupling to evolve.
-
Evolution Time (t₁): The experiment is performed with an incremental evolution time to map out the dipolar interaction.
-
-
Data Acquisition and Analysis:
-
Acquire a 2D dataset with the direct dimension (t₂) being the ¹³C chemical shift and the indirect dimension (t₁) being the dipolar evolution.
-
Fourier transform the data in both dimensions.
-
Analyze the sideband patterns in the indirect dimension for each carbon resonance to extract the dipolar coupling constant. This can be compared to theoretical values for a rigid molecule to assess the degree of motional averaging.
-
Data Presentation
The following tables summarize key quantitative data for ¹³C labeled glycine obtained from ssNMR experiments.
Table 1: ¹³C Isotropic Chemical Shifts of Glycine Polymorphs
| Polymorph | Carboxyl (C=O) Chemical Shift (ppm) | Methylene (Cα) Chemical Shift (ppm) |
| α-Glycine | 176.45 | 43.4 |
| γ-Glycine | 174.48 | 43.4 |
| β-Glycine | Intermediate between α and γ | ~43.4 |
Note: The chemical shifts can vary slightly depending on the reference and experimental conditions. β-glycine is unstable and often converts to the α-form under MAS.
Table 2: Representative ¹³C-¹⁵N Internuclear Distances in Glycine from REDOR
| Nuclei | Dipolar Coupling (Hz) | Measured Distance (Å) | Reference Distance (X-ray) (Å) |
| ¹³Cα - ¹⁵N | ~793-900 | 1.496 ± 0.002 | 1.48 |
| ¹³C' (carboxyl) - ¹⁵N | ~200 | 2.50 ± 0.02 | N/A |
Note: The measured distances are in excellent agreement with crystallographic data, demonstrating the accuracy of the REDOR technique.
Table 3: ¹³C Chemical Shift Anisotropy (CSA) Tensor Principal Values for α-Glycine
| Carbon Site | δ₁₁ (ppm) | δ₂₂ (ppm) | δ₃₃ (ppm) |
| Carboxyl (C=O) | 244.0 | 181.0 | 105.0 |
| Methylene (Cα) | 59.0 | 45.0 | 26.0 |
Note: The principal values of the CSA tensor provide detailed information about the local electronic environment and are sensitive to molecular conformation.
Conclusion
Solid-state NMR spectroscopy, particularly when combined with ¹³C isotopic labeling, provides a wealth of information about the structure and dynamics of glycine. The protocols and data presented here serve as a practical guide for researchers utilizing ssNMR for the characterization of amino acids, peptides, proteins, and pharmaceutical solids. The well-characterized nature of glycine makes it an invaluable tool for calibrating and optimizing ssNMR experiments, ensuring high-quality data acquisition for more complex systems.
References
Application Notes and Protocols for LC-MS/MS Detection of Glycine-1-13C Labeled Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using Glycine-1-13C provides a powerful tool for elucidating the metabolic fate of glycine and its contribution to central carbon metabolism. As a key node in cellular metabolism, glycine is involved in the synthesis of proteins, purines, and glutathione, and it is a major source of one-carbon units through the mitochondrial glycine cleavage system (GCS). This application note provides detailed protocols for sample preparation and LC-MS/MS analysis to track the incorporation of the 1-13C label from glycine into downstream metabolites, enabling quantitative metabolic flux analysis.
When this compound is metabolized by the glycine cleavage system, the 13C-labeled carboxyl group is released as 13CO2.[1] The remaining methylene group, which is not labeled in this case, is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (CH2-THF).[2] This CH2-THF can then be used in various biosynthetic pathways, including the synthesis of serine from a second molecule of glycine.
Metabolic Fate of this compound
The primary route for glycine catabolism is the glycine cleavage system (GCS), a mitochondrial enzyme complex. The GCS decarboxylates glycine, releasing the 1-carbon as CO2.[1] Therefore, direct tracing of the 1-13C label into downstream metabolites is limited. However, the activity of the GCS can be inferred by monitoring the production of 13CO2.
Furthermore, glycine is a direct precursor for purine biosynthesis, where the entire glycine molecule is incorporated. Specifically, the carboxyl group of glycine becomes C4, the alpha-carbon becomes C5, and the amino group becomes N7 of the purine ring. When using this compound, the C4 of the purine ring will be labeled.
A key metabolic conversion involving glycine is its reversible conversion to serine, catalyzed by serine hydroxymethyltransferase (SHMT). This reaction utilizes a one-carbon unit from 5,10-methylenetetrahydrofolate.
Below is a diagram illustrating the metabolic fate of this compound.
Experimental Protocols
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting. A pilot study is recommended to determine optimal cell numbers for your specific cell line and experimental conditions.
-
Labeling Medium Preparation: Prepare the cell culture medium by supplementing it with this compound. The final concentration of the labeled glycine should be determined based on the experimental goals.
-
Labeling: When cells reach the desired confluency, replace the standard medium with the this compound labeling medium.
-
Incubation: Incubate the cells for a predetermined period. The labeling duration can range from minutes to hours, depending on the metabolic pathways being investigated and the turnover rate of the metabolites of interest.
Metabolite Extraction from Adherent Cells
This protocol is adapted from standard metabolomics sample preparation procedures.
-
Quenching Metabolism:
-
Aspirate the labeling medium from the culture dish.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeling medium.
-
To rapidly halt metabolic activity, add liquid nitrogen directly to the culture dish to flash-freeze the cell monolayer.
-
-
Metabolite Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the frozen cells.
-
Use a cell scraper to detach the cells from the dish into the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Protein and Debris Removal:
-
Vortex the cell lysate vigorously.
-
Centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.
-
-
Sample Collection:
-
Carefully collect the supernatant containing the polar metabolites into a new microcentrifuge tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until LC-MS/MS analysis.
-
Experimental Workflow
LC-MS/MS Method
For the analysis of polar metabolites such as glycine, serine, and purine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique.
Liquid Chromatography
| Parameter | Recommendation |
| Column | SeQuant ZIC-pHILIC (150 x 2.1 mm, 5 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Carbonate in 90:10 Water:Acetonitrile, pH 9.2 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-6 min: 75% to 45% B; 6-7 min: 45% to 30% B; 7-10 min: 30% B; 10.1-22 min: 75% B (Re-equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Note: The gradient may need to be optimized for specific applications and instrumentation.
Mass Spectrometry
| Parameter | Recommendation |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Mode | Full Scan followed by data-dependent MS/MS (dd-MS2) or Parallel Reaction Monitoring (PRM) |
| Mass Resolution | High resolution (e.g., >60,000) for accurate mass measurements |
| Collision Energy | Optimized for each target metabolite |
Data Presentation and Analysis
The analysis of 13C labeling data involves correcting for the natural abundance of 13C and calculating the fractional enrichment in the targeted metabolites.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data from a this compound tracing experiment. The values are hypothetical and should be replaced with experimental data.
| Metabolite | Isotopologue | m/z (M-H)- | Retention Time (min) | Fractional Enrichment (%) - Condition A | Fractional Enrichment (%) - Condition B |
| Glycine | M+0 | 74.0247 | 5.2 | 5.0 | 4.5 |
| M+1 | 75.0281 | 5.2 | 95.0 | 95.5 | |
| Serine | M+0 | 104.0353 | 6.8 | 98.2 | 97.5 |
| M+1 | 105.0387 | 6.8 | 1.8 | 2.5 | |
| Uric Acid | M+0 | 167.0262 | 8.1 | 85.3 | 80.1 |
| M+1 | 168.0296 | 8.1 | 14.7 | 19.9 |
M+0 represents the unlabeled metabolite, and M+1 represents the metabolite with one 13C atom.
After an oral dose of [2-13C]glycine in humans, which leads to the labeling of the C5 and C8 positions of the purine ring, the peak 13C enrichment in urinary uric acid is observed 1-3 days after dosing. In one study, the peak % 13C enrichment from [13C]formate (which labels C2 and C8 of purines) at C2 was 0.74 - 5.7% and at C8 was 0.08 - 0.24%.
Conclusion
The methods described provide a comprehensive framework for conducting this compound stable isotope tracing experiments. Careful sample preparation and optimized LC-MS/MS analysis are crucial for obtaining high-quality, reproducible data. The quantitative analysis of 13C incorporation into downstream metabolites will provide valuable insights into the metabolic contributions of glycine in various biological systems, aiding researchers in understanding disease pathology and in the development of novel therapeutic strategies.
References
Application Notes: Utilizing Glycine-1-13C to Elucidate Photorespiratory Dynamics in Plants
Introduction
Photorespiration is a metabolic pathway in plants that is intricately linked with photosynthesis. It begins with the oxygenation of Ribulose-1,5-bisphosphate (RuBP) by the enzyme RuBisCO, a reaction that competes with the carboxylase activity essential for carbon fixation. This process leads to the formation of 2-phosphoglycolate, a toxic compound that must be recycled back into the Calvin-Benson cycle. This recycling pathway, known as the photorespiratory cycle, involves a series of enzymatic reactions that span across the chloroplast, peroxisome, and mitochondria. A key step in this pathway is the conversion of two molecules of glycine to one molecule of serine, which occurs in the mitochondria and is catalyzed by the glycine decarboxylase complex (GDC) and serine hydroxymethyltransferase (SHMT). This reaction releases CO2 and NH3.[1][2]
The use of stable isotope labeling, particularly with 13C, has become a powerful tool for investigating the dynamics of photorespiration and its integration with other metabolic pathways.[3][4] Glycine-1-13C, a glycine molecule with a 13C-labeled carboxyl group, serves as a specific probe to trace the flow of carbon through the latter stages of the photorespiratory pathway. By introducing this compound to plant tissues, researchers can monitor the rate of glycine decarboxylation, the synthesis of serine, and the potential export of photorespiratory intermediates to other metabolic processes.[5] This approach provides valuable insights into the regulation of photorespiration and its impact on plant carbon and nitrogen metabolism.
Principle of the Method
The core of this technique lies in supplying plant material (e.g., leaf discs) with this compound and subsequently tracking the distribution of the 13C label among downstream metabolites. The primary fate of the labeled carboxyl carbon is its release as 13CO2 by the GDC in the mitochondria. The rate of 13CO2 evolution can be measured using an isotope ratio mass spectrometer (IRMS) to quantify the in vivo activity of the GDC.
Furthermore, the 13C label can be traced into other metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the quantification of flux through the photorespiratory pathway and the assessment of how much carbon is being diverted from the cycle into other biosynthetic pathways. For instance, the incorporation of 13C into serine provides a direct measure of the glycine-to-serine conversion rate.
Experimental Protocols
Protocol 1: this compound Feeding to Leaf Discs for Photorespiration Rate Measurement
This protocol describes the feeding of this compound to leaf discs to measure the rate of photorespiratory CO2 release.
Materials:
-
Fully expanded leaves from healthy, well-watered plants
-
This compound solution (e.g., 10 mM in a buffered solution, pH 7.5)
-
Control solution (buffer without this compound)
-
Leaf chamber or a closed cuvette system connected to an IRMS
-
Light source with controlled intensity
-
Temperature-controlled water bath
-
Forceps and razor blades
-
Liquid nitrogen for sample quenching
-
Freeze-dryer
-
Mortar and pestle
Procedure:
-
Plant Material Preparation: Excise leaf discs (e.g., 1 cm diameter) from the leaves, avoiding major veins.
-
Pre-incubation: Float the leaf discs in the buffered solution without glycine under controlled light and temperature conditions for a period to allow them to acclimate.
-
Labeling: Transfer the leaf discs to the this compound solution. Place the leaf discs in a sealed chamber connected to a gas flow-through system.
-
Gas Exchange Measurement: The air flowing through the chamber should be of a known CO2 concentration and isotopic composition. The outflowing air is directed to an IRMS to continuously measure the evolution of 12CO2 and 13CO2.
-
Data Acquisition: Record the rate of 13CO2 release over time. The rate of glycine decarboxylation can be calculated from the isotopic composition of the evolved CO2.
-
Sample Quenching: At the end of the labeling period, rapidly remove the leaf discs from the solution, blot them dry, and immediately freeze them in liquid nitrogen to quench all metabolic activity.
-
Sample Processing: The frozen leaf discs can be freeze-dried and ground to a fine powder for further analysis (e.g., metabolite extraction).
Protocol 2: Metabolite Extraction and Analysis by GC-MS
This protocol outlines the extraction of metabolites from 13C-labeled leaf tissue and their analysis by GC-MS to determine the incorporation of the 13C label.
Materials:
-
Frozen, ground leaf tissue powder
-
Extraction solvent (e.g., a mixture of methanol, chloroform, and water)
-
Internal standards for quantification
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine and N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
GC-MS system equipped with a suitable column
Procedure:
-
Extraction: Add the cold extraction solvent to a pre-weighed amount of frozen leaf powder. Vortex thoroughly and incubate at a low temperature (e.g., -20°C).
-
Phase Separation: Add water and chloroform to the extract to induce phase separation. The polar metabolites will be in the upper aqueous phase.
-
Drying: Transfer the aqueous phase to a new tube and dry it completely using a vacuum concentrator.
-
Derivatization: The dried metabolite extract is then derivatized in two steps to make the metabolites volatile for GC analysis. First, methoximation is performed, followed by silylation.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The different metabolites will be separated based on their retention times and fragmented in the mass spectrometer.
-
Data Analysis: The mass spectra will show the mass-to-charge ratio (m/z) of the fragments. The presence of 13C in a metabolite will result in a shift in the m/z of the fragments containing the label. By analyzing the mass isotopomer distribution, the percentage of 13C enrichment in specific metabolites like serine can be determined.
Data Presentation
Table 1: Quantitative Data on Photorespiratory Fluxes Determined by 13C Labeling
| Parameter | Plant Species | Experimental Condition | Value | Reference |
| Export of Photorespiratory Carbon as Serine | Nicotiana tabacum | Varying O2 concentrations | ~23–41% | |
| Glycine build-up rate | Helianthus annuus | High photorespiration | < 0.1 µmol m⁻² s⁻¹ | |
| Serine build-up rate | Helianthus annuus | High photorespiration | < 0.1 µmol m⁻² s⁻¹ | |
| Photorespiratory Fractionation (f) | Senecio squalidus | Varied pO2 | 11.6 ± 1.5‰ | |
| Decarboxylation rate of exogenous Glycine | Helianthus annuus | Increasing photorespiration | Plateauing increase |
Visualization of Pathways and Workflows
Below are diagrams created using the DOT language to visualize the photorespiratory pathway and the experimental workflow.
Caption: The photorespiratory pathway showing the movement of intermediates between chloroplast, peroxisome, and mitochondrion.
Caption: A generalized experimental workflow for studying photorespiration using this compound labeling.
References
- 1. Knockdown of glycine decarboxylase complex alters photorespiratory carbon isotope fractionation in Oryza sativa leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The serine–glycine–one-carbon metabolic network orchestrates changes in nitrogen and sulfur metabolism and shapes plant development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Labeling and Quantification of Photosynthetic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas Chromatography-Mass Spectrometry-Based 13C-Labeling Studies in Plant Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Time-Course Metabolic Labeling with Glycine-1-13C
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Stable isotope tracing using Glycine-1-13C is a powerful technique to investigate the metabolic fate of the carboxyl carbon of glycine. This method allows for the quantitative analysis of fluxes through key metabolic pathways, providing critical insights into cellular physiology, disease mechanisms, and the impact of therapeutic interventions. Glycine is a central metabolite involved in numerous cellular processes, including one-carbon metabolism, serine biosynthesis, purine synthesis, and the production of the major cellular antioxidant, glutathione.[1] By tracing the incorporation of the 13C label from this compound into downstream metabolites over time, researchers can elucidate the activity of these pathways under specific experimental conditions.
The primary fate of the C1 carbon of glycine is its release as 13CO2 through the mitochondrial Glycine Cleavage System (GCS).[2] This process is a crucial part of one-carbon metabolism. Concurrently, glycine can be converted to serine by serine hydroxymethyltransferase (SHMT), which can then be used in various anabolic pathways. The time-resolved analysis of 13C enrichment in metabolites such as serine, glutathione, and purine precursors provides a dynamic view of cellular metabolic reprogramming. These insights are particularly valuable in cancer research, where altered glycine and serine metabolism has been identified as a hallmark of rapidly proliferating cells.[3][4]
This document provides detailed protocols for designing and executing time-course metabolic labeling experiments using this compound in mammalian cell cultures, followed by sample preparation and analysis using mass spectrometry.
Experimental Design Considerations
Successful time-course metabolic labeling experiments require careful planning to ensure the generation of high-quality, interpretable data. Key considerations include:
-
Cell Culture Conditions: Cells should be in a state of metabolic steady-state before the introduction of the isotopic tracer.[5] This is typically achieved by culturing cells for a sufficient period under consistent conditions, ensuring they are in the exponential growth phase.
-
Tracer Concentration: The concentration of this compound in the labeling medium should be carefully chosen to be physiologically relevant and sufficient to allow for detectable incorporation into downstream metabolites without causing metabolic perturbations.
-
Time Points: The selection of time points for sample collection is critical for capturing the dynamics of label incorporation. Early time points are essential for determining the initial rates of labeling in direct downstream metabolites like serine, while later time points will reveal the propagation of the label through more extensive metabolic networks, such as glutathione and purine biosynthesis. A pilot experiment is recommended to determine the optimal time course for the specific cell line and experimental conditions.
-
Controls: Appropriate controls are essential for accurate data interpretation. These should include parallel cultures grown in unlabeled medium to determine the natural isotopic abundance of the metabolites of interest.
-
Analytical Platform: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for the analysis of 13C-labeled metabolites. The choice of platform will depend on the specific metabolites of interest, the required sensitivity, and the available instrumentation. GC-MS often requires derivatization of polar metabolites like amino acids to increase their volatility.
Experimental Protocols
Protocol 1: Time-Course Labeling of Mammalian Cells with this compound
This protocol describes the procedure for labeling adherent mammalian cells with this compound over a time course.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Glycine-free cell culture medium
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well cell culture plates
-
Cell scraper
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they will be in the mid-exponential growth phase (approximately 80% confluency) at the start of the labeling experiment. Culture the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glycine-free medium with this compound to the desired final concentration (e.g., the same concentration as glycine in the standard complete medium). Warm the medium to 37°C before use.
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed this compound labeling medium to each well. This is time point zero (T=0).
-
-
Time-Course Sampling: At each designated time point (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), perform the following metabolite extraction procedure.
Protocol 2: Metabolite Extraction
This protocol details the rapid quenching and extraction of intracellular metabolites.
Materials:
-
80% Methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 12,000 x g at 4°C
Procedure:
-
Quenching and Lysis:
-
Aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.
-
Place the plate on dry ice for 10 minutes.
-
-
Cell Harvesting:
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Protein Precipitation and Clarification:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
Store the extracts at -80°C until analysis.
-
Protocol 3: Sample Preparation for GC-MS Analysis
This protocol describes the derivatization of amino acids for GC-MS analysis.
Materials:
-
Metabolite extracts from Protocol 2
-
Nitrogen gas evaporator
-
Pyridine
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) (Sigma-Aldrich or equivalent)
-
Heating block or oven at 60°C
-
GC-MS vials with inserts
Procedure:
-
Drying: Dry a specific volume of the metabolite extract (e.g., 100 µL) to completeness under a gentle stream of nitrogen gas.
-
Derivatization:
-
Add 20 µL of pyridine to the dried extract to dissolve the metabolites.
-
Add 30 µL of MTBSTFA to the sample.
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Cap the vials tightly and vortex briefly.
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Incubate the samples at 60°C for 1 hour to ensure complete derivatization.
-
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Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.
Data Presentation
Quantitative data from the time-course labeling experiment should be summarized in tables to facilitate comparison and interpretation. The mass isotopologue distribution (MID) for key metabolites at each time point provides a detailed view of the incorporation of the 13C label.
Table 1: Mass Isotopologue Distribution of Glycine and Serine
| Time Point | Metabolite | M+0 (%) | M+1 (%) | M+2 (%) |
| 0 h | Glycine | 98.9 | 1.1 | 0.0 |
| Serine | 97.8 | 2.2 | 0.0 | |
| 1 h | Glycine | 5.2 | 94.7 | 0.1 |
| Serine | 75.3 | 24.5 | 0.2 | |
| 4 h | Glycine | 2.1 | 97.8 | 0.1 |
| Serine | 40.1 | 59.3 | 0.6 | |
| 24 h | Glycine | 1.5 | 98.4 | 0.1 |
| Serine | 15.7 | 83.1 | 1.2 |
M+0, M+1, and M+2 represent the fraction of the metabolite pool containing zero, one, or two 13C atoms, respectively.
Table 2: Fractional 13C Enrichment in Key Downstream Metabolites
| Time Point | Serine (%) | Glutathione (%) |
| 0 h | 0.0 | 0.0 |
| 1 h | 24.5 | 5.1 |
| 4 h | 59.3 | 25.8 |
| 8 h | 75.2 | 48.9 |
| 24 h | 83.1 | 70.3 |
Fractional enrichment is calculated as the percentage of the metabolite pool that is labeled with 13C.
Visualizations
Metabolic Pathways
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Signal Loss in Glycine-1-13C NMR Experiments
Welcome to the technical support center for troubleshooting Glycine-1-13C NMR experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to signal loss or poor signal-to-noise ratios.
Frequently Asked Questions (FAQs)
Q1: Why is the signal in my this compound NMR experiment so weak?
A1: Several inherent factors contribute to the low signal intensity in 13C NMR spectroscopy.[1][2]
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Low Natural Abundance: The 13C isotope has a natural abundance of only about 1.1%, while the major isotope, 12C, is not NMR-active.[2][3]
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Low Gyromagnetic Ratio: The gyromagnetic ratio of the 13C nucleus is about four times lower than that of a proton (1H), which results in a weaker NMR signal.[3]
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Long Spin-Lattice Relaxation Times (T1): The carboxyl carbon (C-1) of glycine can have a long T1 relaxation time, which means it takes longer for the nucleus to return to its equilibrium state after being excited by an RF pulse. If the delay between pulses is too short, the signal can become saturated and lose intensity.
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Nuclear Overhauser Effect (NOE): The signal intensity of a carbon nucleus can be enhanced when nearby protons are decoupled. The C-1 carboxyl carbon in glycine does not have directly attached protons, so it does not benefit from a strong NOE, leading to an inherently weaker signal compared to protonated carbons.
Q2: I am not seeing a signal for the carboxyl carbon of glycine at the expected chemical shift. What could be the reason?
A2: There are several potential reasons for a missing or shifted signal:
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Incorrect Chemical Shift Reference: Ensure your spectrum is correctly referenced. For aqueous samples, an internal standard like DSS or TSP is recommended.
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Polymorphism of Glycine: Glycine can exist in different solid-state polymorphic forms (α, β, and γ), each with a distinct chemical shift for the carboxyl carbon. For example, the α-form resonates at approximately 176.5 ppm, while the γ-form is at 174.6 ppm. It's crucial to know which polymorph you are working with.
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pH of the Solution: The chemical shift of the carboxyl carbon of glycine is sensitive to the pH of the solution. Changes in pH will alter the protonation state of the carboxyl and amino groups, leading to shifts in the resonance frequency.
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Very Broad Signal: If the signal is excessively broad, it may be lost in the baseline noise. Poor shimming of the magnetic field is a common cause of broad signals.
Q3: How can I improve the signal-to-noise ratio (S/N) in my this compound NMR experiment?
A3: Several strategies can be employed to enhance the S/N:
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Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of about 1.4.
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Optimize Sample Concentration: The signal intensity is directly proportional to the concentration of the analyte. Use the highest possible concentration of this compound that your solubility allows.
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Use a Cryoprobe: If available, a cryogenically cooled probe can significantly reduce thermal noise and dramatically improve the S/N.
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Optimize Acquisition Parameters: Fine-tuning parameters like the pulse angle and relaxation delay (D1) is crucial.
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Proton Decoupling: Using proton decoupling techniques can simplify the spectrum and, through the NOE, enhance the signal of protonated carbons. For the non-protonated C-1 of glycine, the benefit is less direct but decoupling still prevents broadening from long-range couplings.
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Use of Paramagnetic Relaxation Agents: Adding a small amount of a paramagnetic relaxation agent, such as Cr(acac)3, can shorten the long T1 relaxation time of the C-1 carbon, allowing for a shorter recycle delay and more scans in a given amount of time, thus improving the S/N.
Troubleshooting Guides
Guide 1: Low Signal-to-Noise Ratio
This guide provides a systematic workflow to diagnose and resolve low S/N issues.
Caption: A step-by-step workflow for troubleshooting low signal-to-noise in this compound NMR.
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Verify Sample Preparation:
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Concentration: Is your sample concentration adequate? For 13C NMR, higher concentrations are generally required compared to 1H NMR. Aim for the highest concentration possible within the solubility limits of your solvent.
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Solvent Volume: Use the minimum solvent volume necessary for your NMR tube (typically 400-500 µL) to maximize the effective concentration.
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Sample Purity: Ensure your sample is free from paramagnetic impurities, which can cause signal broadening and loss.
-
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Check Magnetic Field Homogeneity (Shimming):
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Poor shimming leads to broad spectral lines, which reduces the peak height and lowers the S/N. Carefully shim the spectrometer before acquiring your data.
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Optimize Acquisition Parameters:
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Number of Scans (NS): Increase the number of scans. Remember that the S/N improves with the square root of the number of scans.
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Relaxation Delay (D1): The C-1 carbon of glycine has a long T1. Ensure your relaxation delay (D1) is sufficiently long (ideally 5 times T1) to allow for full relaxation between pulses and avoid signal saturation. If T1 is unknown, start with a conservative D1 of several seconds.
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Pulse Angle: Using a smaller flip angle (e.g., 30-45 degrees) instead of a 90-degree pulse can be beneficial for nuclei with long T1 values, as it allows for shorter relaxation delays.
-
-
Consider Advanced Techniques:
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Proton Decoupling: Ensure that broadband proton decoupling is active during acquisition to collapse any potential long-range 1H-13C couplings and simplify the spectrum.
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Cryoprobe: If your institution has a spectrometer with a cryoprobe, use it for a significant S/N boost.
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Paramagnetic Relaxation Agent: For quantitative experiments where long T1 is a major bottleneck, consider adding a relaxation agent like Cr(acac)3.
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Guide 2: Signal is Absent or Shifted
This guide helps to identify the cause of a missing or unexpectedly shifted this compound signal.
Caption: A logical progression for diagnosing the cause of a missing or shifted this compound signal.
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Verify Spectral Parameters:
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Spectral Width: Is your spectral width large enough to encompass the expected chemical shift of the carboxyl carbon (typically around 170-180 ppm)?
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Receiver Gain: Check that the receiver gain is set appropriately. An incorrectly set gain can lead to a clipped or distorted signal.
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Pulse Calibration: Ensure the 13C pulse width is correctly calibrated for your probe.
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Investigate Sample Properties:
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pH Measurement: Measure the pH of your sample. The chemical shift of the this compound is pH-dependent.
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Polymorph Identification: If you are working with solid glycine, be aware of the different polymorphs and their distinct chemical shifts. The α and γ polymorphs have carbonyl resonances at 176.5 ppm and 174.6 ppm, respectively.
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Solubility: Ensure your glycine is fully dissolved in the chosen solvent. Undissolved material will not contribute to the signal.
-
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Rule out Instrument Issues:
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Probe Tuning: The NMR probe must be properly tuned and matched to the 13C frequency. A poorly tuned probe will result in significant signal loss.
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Standard Sample: Run a standard sample with a known 13C signal to confirm that the spectrometer is functioning correctly.
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Data Presentation
Table 1: Typical 13C NMR Acquisition Parameters for this compound
| Parameter | Recommended Value | Rationale |
| Pulse Angle (Flip Angle) | 30-45 degrees | Reduces saturation for nuclei with long T1, allowing for shorter recycle delays. |
| Relaxation Delay (D1) | > 2 seconds (or 5 x T1 if known) | Ensures full relaxation of the C-1 nucleus, preventing signal saturation. |
| Acquisition Time (AQ) | ~1.0 second | A longer acquisition time can improve resolution. |
| Number of Scans (NS) | 128 or higher (as needed) | Increases S/N. The required number depends on sample concentration. |
Table 2: Influence of pH on this compound Chemical Shift
| Condition | Protonation State | Approximate 13C Chemical Shift (ppm) |
| Strongly Acidic (pH < 2) | Cationic (-COOH, -NH3+) | Shifts downfield |
| Neutral (pH ~6) | Zwitterionic (-COO-, -NH3+) | Intermediate |
| Strongly Basic (pH > 10) | Anionic (-COO-, -NH2) | Shifts upfield |
| Note: Absolute chemical shift values can vary depending on the solvent and reference standard. The trend, however, remains consistent. |
Experimental Protocols
Protocol 1: Standard Sample Preparation for this compound NMR
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Weighing the Sample: Accurately weigh a sufficient amount of this compound. For a standard 5mm NMR tube, aim for 50-100 mg for a decent 13C spectrum in a reasonable time.
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Dissolution: Transfer the sample to a clean, dry vial. Add the appropriate deuterated solvent (e.g., D2O), typically 0.5-0.6 mL.
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Mixing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any particulate matter.
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Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality, clean NMR tube.
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Referencing: If the solvent does not provide a suitable reference signal, add a small amount of an internal standard (e.g., DSS for D2O).
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Labeling: Clearly label the NMR tube with the sample identity.
Protocol 2: Inverse Gated Decoupling for Quantitative this compound NMR
This technique is used to obtain quantitative 13C spectra by suppressing the NOE, which can cause non-uniform signal enhancement.
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Select Pulse Program: Choose an inverse gated decoupling pulse sequence on the spectrometer (often denoted with "ig" in the name).
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Set Parameters:
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Relaxation Delay (D1): Set a long relaxation delay, at least 5-7 times the longest T1 value of the carbons in your molecule. This is crucial for accurate quantification.
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Proton Decoupling: In this sequence, the proton decoupler is turned on only during the acquisition of the 13C signal and is turned off during the relaxation delay. This prevents the buildup of the NOE while still collapsing the 1H-13C couplings.
-
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Acquire Data: Acquire the spectrum with a sufficient number of scans to achieve the desired S/N. Note that this experiment will take significantly longer than a standard 13C experiment due to the long relaxation delay.
References
Technical Support Center: Optimizing 13C-Glycine Labeling for Metabolic Flux Analysis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals utilizing 13C-glycine for metabolic flux analysis (MFA).
Troubleshooting Guides
This section addresses common issues encountered during 13C-glycine labeling experiments in a question-and-answer format.
Question: Why am I observing low 13C enrichment in my target metabolites (e.g., serine, purines) despite providing 13C-glycine?
Answer: Low 13C enrichment from a 13C-glycine tracer can stem from several factors:
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Insufficient Labeling Time: Achieving isotopic steady state is crucial for accurate MFA.[1] The time required for the 13C label from glycine to fully incorporate into downstream metabolites can vary depending on the cell type and metabolic rates. It is recommended to perform a time-course experiment (e.g., collecting samples at 18 and 24 hours) to ensure that isotopic steady state has been reached.[2]
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High Endogenous Glycine Synthesis: Cells can synthesize glycine de novo from serine. If the rate of endogenous glycine synthesis is high, it will dilute the 13C-labeled glycine pool, leading to lower enrichment in downstream metabolites.
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Slow Glycine Uptake: The transport of glycine into the cell can be a rate-limiting step.[3][4] Ensure that the cell culture medium and conditions are optimal for glycine transporter activity.
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Alternative Metabolic Fates of Glycine: Glycine is involved in numerous metabolic pathways, including protein and glutathione synthesis.[5] Significant flux towards these pathways can reduce the amount of 13C-glycine available for serine and purine synthesis.
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Issues with the Glycine Cleavage System (GCS): The GCS is a key mitochondrial enzyme complex that breaks down glycine and provides one-carbon units for various biosynthetic pathways. Low GCS activity will limit the incorporation of the C2 carbon of glycine into the one-carbon pool, affecting the labeling of purines and other metabolites.
Question: The isotopic enrichment in serine is not what I expected after labeling with [2-13C]glycine. What could be the reason?
Answer: When using [2-13C]glycine, the 13C label is expected to be incorporated into serine via two main routes: directly through the reversible action of serine hydroxymethyltransferase (SHMT) and indirectly via the glycine cleavage system (GCS) which releases the labeled carbon into the one-carbon pool that is then used for serine synthesis. Discrepancies in expected serine labeling can be due to:
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Compartmentation of Glycine and Serine Metabolism: The interconversion of glycine and serine occurs in both the mitochondria and the cytosol. The relative activities of mitochondrial and cytosolic SHMT can influence the labeling pattern of serine.
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Contribution from Unlabeled Sources: Serine can also be synthesized from unlabeled glucose via the glycolysis pathway. The relative contribution of this pathway will dilute the 13C enrichment in the serine pool.
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Isotopic Dilution in the One-Carbon Pool: The one-carbon pool is fed by other sources besides glycine, such as serine itself and formate. This can dilute the 13C label originating from [2-13C]glycine.
Question: My mass spectrometry data shows unexpected or inconsistent mass isotopomer distributions for glycine-derived metabolites. How can I troubleshoot this?
Answer: Inconsistent mass isotopomer distributions (MIDs) can be a sign of analytical issues or complex metabolic phenomena.
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Analytical Errors:
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Contamination: Ensure samples are not contaminated with unlabeled biomass or other carbon sources.
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Instrument Performance: Calibrate and validate your mass spectrometer to ensure accurate measurements.
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Data Correction: Apply necessary corrections for the natural abundance of 13C.
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Metabolic Complexity:
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Metabolic Cycling: The labeled carbon may be cycling through various pathways before being incorporated into the target metabolite, leading to complex labeling patterns.
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Multiple Active Pathways: The presence of multiple active pathways contributing to the synthesis of a metabolite can result in a mixed labeling pattern.
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Frequently Asked Questions (FAQs)
Q1: Which isotopomer of 13C-glycine should I use for my experiment?
A1: The choice of 13C-glycine isotopomer depends on the specific metabolic pathway you are investigating:
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[1-13C]glycine: The label is on the carboxyl carbon. This is useful for measuring the activity of the glycine cleavage system (GCS), as this carbon is released as 13CO2.
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[2-13C]glycine: The label is on the alpha-carbon. This is the preferred tracer for investigating the contribution of glycine to the one-carbon pool via the GCS and for tracing its incorporation into serine and the purine backbone.
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[U-13C2]glycine: Both carbons are labeled. This can be used to trace the intact glycine molecule into proteins and glutathione.
Q2: How long should I incubate my cells with 13C-glycine?
A2: The labeling duration required to reach isotopic steady state depends on the cell type's metabolic rate and the specific pathways being studied. For many mammalian cell lines, a 24-hour incubation is a good starting point. However, it is crucial to experimentally verify that a steady state has been achieved by analyzing samples at multiple time points (e.g., 18 and 24 hours).
Q3: What are the key downstream metabolites to analyze when using a 13C-glycine tracer?
A3: Key metabolites to measure include:
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Serine: To assess the flux through serine hydroxymethyltransferase (SHMT).
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Purines (e.g., AMP, GMP): To investigate the contribution of glycine to de novo purine synthesis.
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Thymidylate (dTMP): To trace the one-carbon unit derived from the C2 of glycine.
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Glutathione: To measure the direct incorporation of glycine into this antioxidant tripeptide.
Q4: Can I combine 13C-glycine with other tracers in the same experiment?
A4: Yes, using multiple tracers can provide more comprehensive flux information. For example, co-labeling with a 13C-glucose tracer can help to simultaneously resolve fluxes through glycolysis, the pentose phosphate pathway, and the TCA cycle, providing a more complete picture of central carbon metabolism.
Quantitative Data Summary
The following tables summarize typical 13C enrichment data from 13C-glycine labeling experiments. Note that absolute enrichment values can vary significantly based on cell type, experimental conditions, and the specific 13C-glycine isotopomer used.
| Metabolite | 13C-Glycine Tracer | Cell Type | Labeling Time (hours) | Approximate 13C Enrichment (%) | Reference |
| Serine | [2-13C]glycine | Human Hepatoma Cells | 72 | M+2: ~5-15% | |
| dTMP | [2-13C]glycine | Human Hepatoma Cells | 72 | M+1: ~2-8% | |
| Uric Acid (from purines) | [2-13C]glycine | Human (in vivo) | 72 | C8+C5 enrichment |
| Experimental Condition | Metabolite | Isotope Enrichment (% 13C) | Reference |
| Increased Photorespiration | Glycine | Decreased | |
| Increased Photorespiration | Serine | Decreased |
Experimental Protocols
Detailed Methodology for 13C-Glycine Labeling in Adherent Mammalian Cells
This protocol provides a general framework for a 13C-glycine labeling experiment. Optimization for specific cell lines and research questions is recommended.
1. Cell Culture and Seeding: a. Culture adherent mammalian cells in standard growth medium until they reach approximately 70-80% confluency. b. Seed cells into multi-well plates (e.g., 6-well or 12-well) at a density that will ensure they are in the exponential growth phase at the time of harvest.
2. Preparation of Labeling Medium: a. Prepare a custom culture medium that is identical to the standard growth medium but lacks unlabeled glycine. b. Supplement this medium with the desired concentration of 13C-glycine (e.g., [2-13C]glycine). The final concentration should be similar to that in the standard medium.
3. Isotopic Labeling: a. Aspirate the standard growth medium from the cell culture plates. b. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Add the pre-warmed 13C-glycine labeling medium to the cells. d. Incubate the cells for the desired labeling period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).
4. Metabolite Extraction: a. At the end of the labeling period, place the culture plates on ice. b. Aspirate the labeling medium. c. Quickly wash the cells with ice-cold PBS. d. Add a cold extraction solvent (e.g., 80% methanol) to the cells. e. Scrape the cells and collect the cell lysate. f. Centrifuge the lysate at high speed to pellet cell debris. g. Collect the supernatant containing the metabolites.
5. Sample Preparation for Analysis (GC-MS): a. Dry the metabolite extract under a stream of nitrogen gas. b. Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is to use a mixture of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI). c. Incubate the samples at an elevated temperature (e.g., 70°C) to complete the derivatization reaction.
6. GC-MS Analysis: a. Inject the derivatized sample into the GC-MS system. b. The gas chromatograph will separate the individual metabolites. c. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the metabolite fragments, allowing for the determination of the mass isotopomer distribution.
7. Data Analysis: a. Correct the raw mass spectrometry data for the natural abundance of 13C. b. Use the corrected mass isotopomer distributions to calculate metabolic fluxes using a metabolic modeling software package (e.g., INCA, 13CFLUX2).
Visualizations
Metabolic Fate of [2-13C]Glycine
Caption: Metabolic pathways of [2-13C]glycine for metabolic flux analysis.
General Experimental Workflow for 13C-Glycine MFA
References
- 1. benchchem.com [benchchem.com]
- 2. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia [jstage.jst.go.jp]
- 3. Glycine transport by cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine transport by human diploid fibroblasts--absence of a defect in cells from patients with nonketotic hyperglycinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in Glycine-1-13C tracer study data interpretation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from Glycine-1-13C tracer studies.
Troubleshooting Guides
Problem: Low or No 13C Enrichment Detected in Downstream Metabolites
Q1: I've administered this compound to my cell culture, but I'm not seeing significant enrichment in my metabolites of interest (e.g., purines, serine). What could be the issue?
A1: Several factors could contribute to low or undetectable 13C enrichment. Here's a step-by-step troubleshooting guide:
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Verify Tracer Integrity and Uptake:
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Tracer Quality: Ensure the this compound tracer is of high chemical and isotopic purity. Cambridge Isotope Laboratories, for instance, specifies a chemical purity of 98% and an isotopic enrichment of 99% for their this compound.[1]
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Cellular Uptake: Confirm that the cells are actively taking up glycine from the medium. You can measure the concentration of glycine in the spent medium over time to assess uptake.
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Assess Isotopic Steady State:
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A critical assumption in many tracer studies is that the system has reached an isotopic steady state, meaning the isotopic labeling pattern of metabolites is no longer changing over time.[2][3]
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The time required to reach this state varies depending on the metabolite's pool size and the metabolic fluxes involved.[4] For example, intermediates in glycolysis might reach a steady state within minutes, while TCA cycle intermediates could take several hours.[4]
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Troubleshooting Step: Perform a time-course experiment to determine when isotopic steady state is achieved for your specific metabolites of interest.
-
-
Consider Metabolic Pathway Activity:
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The lack of enrichment could indicate low activity of the metabolic pathways that utilize glycine. For instance, the glycine cleavage system (GCS) is a major pathway for glycine catabolism.
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Troubleshooting Step: Use orthogonal methods to assess the activity of relevant pathways. For example, you could measure the expression of key enzymes involved in glycine metabolism.
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Evaluate Analytical Sensitivity:
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The analytical method used (e.g., GC-MS, LC-MS, NMR) may not be sensitive enough to detect low levels of 13C enrichment.
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Troubleshooting Step: Optimize your analytical method. For mass spectrometry, this could involve using selected ion monitoring (SIM) to increase sensitivity for specific ions. For NMR, longer acquisition times or the use of cryoprobes can improve the signal-to-noise ratio.
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Problem: Inconsistent or Unexpected Labeling Patterns
Q2: The 13C labeling pattern in my metabolites is not what I expected based on known metabolic pathways. How do I interpret these results?
A2: Unexpected labeling patterns can be a rich source of biological insight, but they require careful interpretation. Here are some potential causes and how to investigate them:
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Alternative Metabolic Pathways:
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Your results might indicate the activity of less common or previously uncharacterized metabolic pathways. 13C metabolic flux analysis (13C-MFA) can be a powerful tool for discovering novel metabolic routes.
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Troubleshooting Step: Review the literature for alternative pathways of glycine metabolism in your specific biological system. Consider if your experimental conditions (e.g., nutrient availability, genetic background) might be activating these alternative routes.
-
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Metabolic Exchange with the Extracellular Environment:
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Many amino acids, including glycine, are readily exchanged between the intracellular and extracellular pools. This can dilute the isotopic label and affect the labeling patterns of intracellular metabolites.
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Troubleshooting Step: Measure the isotopic enrichment of glycine in both the intracellular and extracellular compartments to assess the extent of this exchange.
-
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Natural Isotope Abundance:
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It is crucial to correct for the natural abundance of 13C (approximately 1.1%) in your data, as this can significantly impact the measured isotopologue distributions.
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Troubleshooting Step: Utilize software tools that can perform natural abundance correction. For high-resolution mass spectrometry data, tools like AccuCor can be used.
-
Frequently Asked Questions (FAQs)
Q3: How do I choose the optimal duration for my this compound labeling experiment?
A3: The optimal labeling duration depends on achieving isotopic steady state for your metabolites of interest. This can vary significantly between different metabolite pools. It is highly recommended to perform a preliminary time-course experiment where you collect samples at multiple time points (e.g., 0, 4, 8, 12, 24 hours) to determine the point at which the 13C enrichment in your target metabolites plateaus.
Q4: What are the key differences between using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for analyzing 13C-labeled samples?
A4: Both MS and NMR are powerful techniques for analyzing 13C-labeled metabolites, but they have distinct advantages and disadvantages.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Sensitivity | Generally higher sensitivity, capable of detecting low abundance metabolites. | Lower sensitivity, may require larger sample amounts or longer acquisition times. |
| Information | Provides information on the mass isotopologue distribution (MID), which is the fractional abundance of each isotopologue. | Can provide positional information about where the 13C label is located within a molecule, which is crucial for resolving certain metabolic fluxes. |
| Sample Prep | Often requires derivatization for volatile compounds in GC-MS. | Generally requires minimal sample preparation. |
| Quantification | Relative quantification is straightforward; absolute quantification requires the use of internal standards. | Can be inherently quantitative as the signal intensity is directly proportional to the number of nuclei. |
Q5: My 13C-MFA model shows a poor fit to my experimental data. What are the common reasons for this?
A5: A poor fit between your model and data in 13C-MFA can stem from several issues:
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Incorrect or Incomplete Metabolic Model: The model may be missing important reactions or contain incorrect atom transitions.
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Failure to Reach Isotopic Steady State: Standard 13C-MFA assumes isotopic steady state. If your system is not at steady state, the model will not fit the data well.
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Gross Measurement Errors: Issues like co-eluting metabolites in chromatography can lead to inaccurate labeling data.
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Incorrect Assumptions about Measurement Errors: The weighting of data points in the model fitting process is based on assumed measurement errors. Inaccurate assumptions can lead to a poor fit.
Experimental Protocols
Key Experiment: 13C Labeling of Cultured Cells
This protocol provides a general framework for a this compound labeling experiment in cultured mammalian cells.
Materials:
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Cell culture medium deficient in glycine
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Dialyzed fetal bovine serum (FBS)
-
This compound
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Phosphate-buffered saline (PBS), ice-cold
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Methanol, 80% solution, pre-chilled to -80°C
Procedure:
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Media Preparation: Prepare the labeling medium by supplementing the glycine-deficient base medium with dialyzed FBS and the desired concentration of this compound.
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Cell Seeding: Seed cells in culture plates and allow them to reach the desired confluency.
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Tracer Introduction: Remove the standard growth medium, wash the cells once with PBS, and then add the prepared 13C-labeling medium.
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Incubation: Incubate the cells for the predetermined duration to allow for the incorporation of the 13C label.
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Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium, wash the cells with ice-cold PBS, and then immediately add pre-chilled 80% methanol.
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Metabolite Extraction: Scrape the cells in the methanol solution and transfer the mixture to a microcentrifuge tube. Vortex thoroughly and centrifuge at a high speed to pellet the cell debris.
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Sample Preparation for Analysis: Collect the supernatant, which contains the extracted metabolites. This sample can then be dried and reconstituted in a suitable solvent for analysis by MS or NMR.
Data Presentation
Table 1: Example Mass Isotopologue Distribution (MID) of Serine from a [2-13C]glycine Tracer Experiment
This table illustrates how the incorporation of the 13C label from [2-13C]glycine into serine can be represented. The M+2 species of serine is indicative of the GCS-derived formate being used for cytosolic serine synthesis.
| Isotopologue | Fractional Abundance (%) |
| M+0 (Unlabeled) | 85.2 |
| M+1 | 10.5 |
| M+2 | 4.3 |
Table 2: Comparison of Analytical Platforms for 13C-Glycine Metabolite Analysis
| Analytical Platform | Key Advantages | Common Applications in Glycine Tracer Studies |
| GC-MS | High chromatographic resolution, extensive spectral libraries. | Analysis of amino acids and organic acids after derivatization. |
| LC-MS | Suitable for a wide range of polar and non-polar metabolites, no derivatization needed for many compounds. | Analysis of nucleotides, amino acids, and other central carbon metabolites. |
| NMR | Provides positional isotopomer information, non-destructive. | Elucidating specific atom transitions in metabolic pathways. |
Visualizations
Caption: A typical experimental workflow for a this compound tracer study.
Caption: Simplified metabolic fate of the carboxyl carbon from this compound.
References
- 1. Glycine (1-¹³C, 99%)- Cambridge Isotope Laboratories, CLM-422-1 [isotope.com]
- 2. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
How to improve signal-to-noise ratio in 13C glycine NMR spectroscopy.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in 13C glycine NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio (SNR) inherently low in 13C NMR spectroscopy?
A1: The low SNR in 13C NMR spectroscopy stems from two primary factors. First, the natural abundance of the 13C isotope is only about 1.1%, while the major carbon isotope, 12C, is not NMR-active.[1][2] Second, the gyromagnetic ratio of 13C is about four times smaller than that of 1H, which leads to a lower intrinsic sensitivity.[3][4] Consequently, 13C NMR experiments require more scans or specialized techniques to achieve an adequate SNR compared to 1H NMR.[1]
Q2: What is the quickest way to improve my 13C glycine spectrum without changing hardware?
A2: The most straightforward approach is to optimize the acquisition parameters. This includes increasing the number of scans, adjusting the relaxation delay (D1) and acquisition time (AQ), and using an appropriate pulse angle. For many standard organic molecules, a 30° pulse angle with a relaxation delay of about 2 seconds and an acquisition time of 1-1.5 seconds can significantly enhance signal intensity in a given amount of time. Applying a line broadening of 1-2 Hz during processing can also improve the SNR.
Q3: When should I consider using 13C isotopic enrichment for my glycine sample?
A3: You should consider 13C isotopic enrichment when you need to significantly boost the signal for specific glycine molecules within a complex biological system or when you are studying metabolic pathways. By replacing the naturally abundant 12C with 13C at specific positions in the glycine molecule, you directly increase the number of detectable nuclei, leading to a dramatic improvement in signal intensity. This is particularly useful for in vivo studies and for tracing the metabolic fate of glycine.
Q4: What is Dynamic Nuclear Polarization (DNP), and is it suitable for 13C glycine studies?
A4: Dynamic Nuclear Polarization (DNP) is a powerful technique that dramatically enhances NMR signal intensity by transferring the high polarization of electron spins from a stable radical to the nuclear spins of the sample. This can lead to signal enhancements of several orders of magnitude. DNP is well-suited for 13C glycine studies, especially for in vivo metabolic imaging, as it allows for real-time monitoring of enzymatic conversions. The development of hyperpolarized γ-glutamyl-[1-13C]glycine as a DNP probe has shown promise for detecting enzyme activity in vivo.
Troubleshooting Guides
Issue 1: Weak or Noisy 13C Glycine Signal
Question: My 13C NMR spectrum of glycine is very noisy, and the peaks are barely visible. What steps can I take to improve the signal?
Answer: A weak or noisy signal is a common issue in 13C NMR. Follow this workflow to troubleshoot and enhance your signal.
Caption: Workflow for troubleshooting a weak 13C NMR signal.
Detailed Steps:
-
Increase Sample Concentration: The signal intensity is directly proportional to the concentration of your glycine sample. If possible, prepare a more concentrated sample.
-
Optimize Acquisition Parameters:
-
Number of Scans (NS): Doubling the number of scans increases the SNR by a factor of the square root of 2. Run the experiment overnight for a significant increase.
-
Pulse Angle: For qualitative spectra, a smaller flip angle (e.g., 30°) combined with a shorter relaxation delay can improve signal intensity over a given time.
-
Relaxation Delay (D1): A shorter D1 (e.g., 2.0 seconds) can be used with a smaller pulse angle to acquire more scans in a shorter period.
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Proton Decoupling: Ensure proton decoupling is active during both acquisition and the relaxation delay to benefit from the Nuclear Overhauser Effect (NOE), which can increase the 13C signal by up to 200%.
-
-
Use a Cryoprobe: If your spectrometer is equipped with a cryoprobe, use it. Cooling the RF coil and preamplifiers significantly reduces thermal noise, providing a 3 to 4-fold or even higher gain in SNR. This can reduce the experiment time by up to a factor of 20.
-
Consider 13C Isotopic Enrichment: For the most significant sensitivity enhancement, use glycine that has been isotopically labeled with 13C. This directly increases the number of detectable nuclei.
Issue 2: Long Experiment Times for Adequate SNR
Question: It takes an impractically long time to acquire a 13C glycine spectrum with a decent signal-to-noise ratio. How can I shorten the experiment time?
Answer: Long acquisition times are often necessary for 13C NMR due to its low sensitivity. The following strategies can help reduce the required experiment time.
Caption: Methods to decrease the duration of 13C NMR experiments.
Detailed Steps:
-
Use a Paramagnetic Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent, such as Chromium(III) acetylacetonate (Cr(acac)3), can shorten the long T1 relaxation times of carbon nuclei. This allows for a much shorter relaxation delay (D1) and thus a faster pulse repetition rate, significantly reducing the overall experiment time. Be cautious with the concentration, as too much can lead to line broadening.
-
Employ Dynamic Nuclear Polarization (DNP): If available, DNP can provide a massive signal enhancement, reducing the required number of scans and, consequently, the experiment time by orders of magnitude.
-
Utilize a Cryoprobe: As mentioned previously, a cryoprobe can reduce experiment time by up to 20-fold for the same SNR as a room-temperature probe.
-
Optimize Pulse Sequences: Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can increase sensitivity for protonated carbons. While this doesn't directly help with quaternary carbons, it can be useful for assigning other glycine carbons more quickly.
Quantitative Data Summary
The following table summarizes the typical signal-to-noise ratio (SNR) gains achievable with different enhancement techniques.
| Technique | Typical SNR Gain | Reduction in Experiment Time | Notes |
| Optimized Acquisition Parameters | ~2x | ~4x | Varies with sample and specific parameter changes. |
| Cryoprobe | 3-4x or more | 9-16x or more | Reduces thermal noise in the detector coil. |
| Nuclear Overhauser Effect (NOE) | Up to 3x | ~9x | Achieved through proton decoupling. |
| Paramagnetic Relaxation Agents | Varies | Can be significant | Shortens T1, allowing for faster repetition rates. |
| Dynamic Nuclear Polarization (DNP) | 100-1000x or more | Orders of magnitude | Requires specialized equipment. |
| 13C Isotopic Enrichment | Directly proportional to enrichment level | Varies | Increases the number of detectable nuclei. |
Experimental Protocols
Protocol 1: Optimizing Standard 1D 13C Acquisition Parameters
This protocol outlines a general method for optimizing standard 1D 13C acquisition parameters for a dilute glycine sample.
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Sample Preparation: Prepare your 13C glycine sample in a suitable deuterated solvent.
-
Spectrometer Setup:
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Insert the sample and lock onto the deuterium signal.
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Shim the magnetic field to achieve good resolution.
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Tune and match the 13C and 1H channels.
-
-
Acquisition Parameter Setup:
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Load a standard 13C experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
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Set the pulse angle to 30°.
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Set the relaxation delay (D1) to 2.0 s.
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Set the acquisition time (AQ) to 1.0 - 1.5 s.
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Set the number of scans (NS) to a minimum of 1024 for a dilute sample and increase as needed.
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Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm for glycine).
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Acquisition: Start the data acquisition.
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Processing:
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Apply an exponential window function with a line broadening (LB) of 1-2 Hz to improve the SNR.
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Perform Fourier transformation, phase correction, and baseline correction.
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Protocol 2: Using a Paramagnetic Relaxation Agent
This protocol describes the use of Cr(acac)3 to reduce experiment time.
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Sample Preparation:
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Prepare a stock solution of Cr(acac)3 in the same deuterated solvent as your glycine sample.
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To your prepared 13C glycine NMR sample, add a very small amount of the Cr(acac)3 stock solution. The final concentration of Cr(acac)3 should be in the range of 10-50 mM. The solution should have a faint green or purple color.
-
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Spectrometer Setup: Follow the standard setup procedure as in Protocol 1.
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Acquisition Parameter Setup:
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Load a standard 1D 13C experiment with proton decoupling.
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Set the pulse angle to 30-45°.
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Significantly reduce the relaxation delay (D1) to 0.1-0.5 s.
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Keep the acquisition time (AQ) around 1.0 s.
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Set the number of scans (NS) as required to achieve the desired SNR.
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Acquisition and Processing: Proceed with data acquisition and processing as described in Protocol 1.
References
Technical Support Center: Refining Experimental Conditions for Accurate Glycine-1-13C Tracing
Welcome to the technical support center for Glycine-1-13C tracing experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal duration for the this compound labeling period?
A1: The ideal labeling period depends on the specific metabolic pathway and metabolites of interest. It is crucial to reach an isotopic steady state, where the enrichment of 13C in metabolites becomes stable over time. For glycolytic intermediates, this can occur within minutes, while TCA cycle intermediates may take several hours to reach isotopic steady state. It is recommended to perform a time-course experiment to determine the optimal labeling time for your specific experimental system.[1][2][3]
Q2: How can I minimize background noise in my mass spectrometry data?
A2: Background noise in mass spectrometry can originate from chemical, electronic, and environmental sources.[4] To minimize noise:
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Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of the highest possible purity to reduce chemical contamination.
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Clean the Ion Source: Regularly clean the ion source components according to the manufacturer's instructions to improve signal intensity and reduce background.[4]
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Check for Leaks: Ensure all fittings and connections in the MS system are secure to prevent air leaks that can introduce contaminants.
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Run Blank Samples: Analyzing a blank sample (the sample matrix without the 13C labeled analyte) can help identify and subtract background ions that are consistently present.
Q3: What are common sources of contamination in 13C tracing experiments?
A3: Common contaminants include plasticizers (e.g., phthalates) from labware and endogenous compounds from complex biological matrices. To avoid contamination, it is advisable to use glass or polypropylene labware and avoid long-term storage of solvents in plastic containers.
Q4: My 13C enrichment is low. How can I improve it?
A4: Low 13C enrichment can be due to several factors:
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Insufficient Labeling Time: As mentioned in Q1, ensure you have allowed enough time for the tracer to be incorporated into the metabolites of interest.
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Tracer Purity: Verify the isotopic purity of your this compound tracer. Cambridge Isotope Laboratories, for example, specifies a 99% purity for their Glycine (1-¹³C).
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Metabolic State of Cells: The metabolic activity of your cells can influence tracer uptake and incorporation. Ensure cells are in a consistent and metabolically active state during the experiment.
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Media Composition: The presence of unlabeled glycine in the base medium or serum will dilute the labeled tracer. Using a custom medium with a known concentration of the labeled tracer is recommended.
Troubleshooting Guides
Issue 1: High Background Noise Across the Entire Mass Spectrum
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Symptom: The baseline of the total ion chromatogram (TIC) is significantly elevated, making it difficult to detect low-intensity peaks.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents | Use fresh, high-purity solvents for mobile phase preparation. | Reduction in baseline noise. |
| Leaking System | Check all fittings and connections for leaks using an electronic leak detector. | Elimination of air leaks and a more stable spray. |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer) as per the manufacturer's protocol. | Improved signal intensity and reduced background noise. |
Issue 2: Inconsistent or Unexplained Isotopic Labeling Patterns
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Symptom: The observed mass isotopologue distribution (MID) deviates from the expected pattern, or there is high variability between replicate samples.
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Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Failure to Reach Isotopic Steady State | Perform a time-course experiment to determine when isotopic saturation is reached for your metabolites of interest. | Consistent and reproducible labeling patterns across experiments. |
| Metabolic Pathway Activity Changes | Ensure consistent cell culture conditions (e.g., cell density, media composition, growth phase) to maintain a stable metabolic state. | Reduced variability in labeling patterns between replicates. |
| Contaminating Compounds | Analyze blank samples to identify potential interfering compounds that may have overlapping isotopic patterns with the analyte of interest. | Accurate quantification of 13C enrichment. |
Experimental Protocols
Protocol 1: Cell Culture and Labeling with this compound
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Cell Seeding: Seed cells in a 6-well plate and culture in standard medium until they reach approximately 75% confluency.
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Medium Preparation: Prepare a custom culture medium containing all necessary nutrients except for glycine. Supplement this medium with this compound to the desired final concentration (e.g., 0.667 mM).
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Labeling:
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Aspirate the standard medium from the cell culture plate.
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Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
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Add the pre-warmed this compound labeling medium to the cells.
-
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Incubation: Incubate the cells for the predetermined optimal labeling time in a humidified incubator at 37°C and 5% CO2.
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Metabolite Extraction:
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Aspirate the labeling medium.
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Rinse the wells twice with 500 µL of cold Hanks' Balanced Salt Solution (HBSS).
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Add 600 µL of ice-cold (-80°C) 100% methanol to each well and place the plate on dry ice.
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Use a cell scraper to detach the cells and transfer the cell extract to a microcentrifuge tube.
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Store the extracts at -80°C until mass spectrometry analysis.
-
Protocol 2: Sample Preparation for Mass Spectrometry
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Thawing: Thaw the frozen metabolite extracts on ice.
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Homogenization (for adherent cells): If cells were not fully lysed during extraction, sonicate the samples briefly on ice.
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Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any cell debris.
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Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new, clean microcentrifuge tube.
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Drying: Dry the metabolite extracts using a speed vacuum concentrator.
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Reconstitution: Reconstitute the dried metabolites in a suitable solvent for your mass spectrometry method (e.g., a mixture of water and an organic solvent).
-
Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes isotopic enrichment data from a study using [2-13C]glycine to trace formate production via the glycine cleavage system (GCS) in different cell lines.
| Cell Line | Condition | Serine (M+2) Enrichment | dTMP (M+1) Enrichment | Methionine (M+1) Enrichment |
| GNMT+ | MEM + B12 | 0.489 ± 0.010 | 0.044 ± 0.003 | 0.035 ± 0.001 |
| GNMT+ | MEM + B12 + NEAA | 0.452 ± 0.009 | 0.012 ± 0.001 | 0.014 ± 0.001 |
| GNMT− | MEM + B12 | 0.510 ± 0.002 | 0.124 ± 0.002 | 0.000 ± 0.000 |
| GNMT− | MEM + B12 + NEAA | 0.469 ± 0.004 | 0.062 ± 0.0004 | 0.001 ± 0.001 |
Data adapted from a study on the metabolic fate of mitochondrial glycine cleavage system derived formate.
Visualizations
Caption: A typical workflow for a this compound tracing experiment.
Caption: A logical workflow for troubleshooting high background noise in mass spectrometry.
Caption: Simplified overview of major metabolic pathways involving glycine.
References
Addressing challenges of different glycine polymorphs in solid-state NMR.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solid-state NMR analysis of glycine polymorphs.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to differentiate glycine polymorphs using standard ¹H and ¹³C solid-state NMR?
While ¹H and ¹³C solid-state NMR (ssNMR) can be used, they may not always be reliable for differentiating glycine polymorphs. The primary challenge lies in the subtle differences in the local environments of the nuclei in each polymorphic form, which can lead to overlapping signals or minor chemical shift variations that are difficult to resolve consistently. However, the isotropic ¹³C chemical shift of the carboxyl group can be a reliable indicator, with the α-glycine resonance at 176.45 ppm and the γ-glycine resonance at 174.48 ppm at 296 K.[1] This difference allows for the identification and quantification of polymorphs in a mixture using a ¹³C CP/MAS spectrum.[1]
Q2: My ¹³C CP/MAS experiment is failing for my glycine sample. What could be the issue?
A common issue, particularly with the β-polymorph of glycine, is the failure of the cross-polarization (CP) technique.[2] This often occurs due to a very short proton spin-lattice relaxation time in the rotating frame (¹H T1ρ).[2][3] If the ¹H T1ρ is too short, the polarization transfer from protons to carbons cannot occur efficiently, leading to a weak or absent ¹³C signal. The β-polymorph of glycine is known to have a short ¹H T1ρ at room temperature, making it difficult to observe with typical millisecond contact times during CP/MAS experiments. Additionally, β-glycine is unstable and can convert to the α-form under magic-angle spinning (MAS).
Q3: Are there more robust ssNMR techniques for differentiating glycine polymorphs?
Yes, ultra-wideline ¹⁴N solid-state NMR has proven to be a very effective method. The ¹⁴N quadrupolar interaction is highly sensitive to the local electric field gradient around the nitrogen nucleus, which differs significantly between the α, β, and γ polymorphs. This results in unique quadrupolar parameters (CQ and ηQ) and effective transverse relaxation times (Teff2) for each form, allowing for unambiguous identification. High-resolution solid-state ²H MAS NMR of deuterated glycine can also be used, as the deuterium quadrupole interaction is sensitive to differences in the reorientation rate of the -N⁺D₃ group in the different polymorphs.
Q4: How can I confirm the polymorphic form of my glycine standard for chemical shift calibration?
Since the polymorphic form is often not specified on reagent bottles, it's crucial to verify it. You can distinguish between the common and stable α and γ polymorphs by their distinct ¹³C carbonyl chemical shifts: 176.5 ppm for α-glycine and 174.6 ppm for γ-glycine. Another method involves varying the contact time in a ¹³C CP/MAS experiment. A long contact time (e.g., 20 ms) will result in a significantly attenuated carbonyl signal for the γ-polymorph due to its different ¹H T1ρ characteristics compared to the α-polymorph.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor resolution in ¹H ssNMR spectra | Insufficient MAS speed or suboptimal pulse sequence for proton decoupling. | For glycine, CRAMPS experiments at MAS speeds of 35-55 kHz can provide higher resolution than fast MAS experiments at 65 kHz. |
| No signal in ¹³C CP/MAS for β-glycine | The ¹H T1ρ of β-glycine is too short for efficient cross-polarization at ambient temperature. | Use direct excitation of ¹³C instead of CP/MAS. Note that β-glycine is unstable and may convert to α-glycine under MAS. |
| Overlapping signals in ¹³C spectra of mixed polymorphs | The chemical shift differences, particularly for the methylene carbon, can be small. | Focus on the well-resolved carboxyl carbon signals. The α-form appears at ~176.5 ppm and the γ-form at ~174.6 ppm. |
| Difficulty in distinguishing α and γ polymorphs | The ¹³C chemical shift difference is small (~2 ppm). | Perform a ¹³C CP/MAS experiment with a long contact time (20 ms). The γ-polymorph signal will be significantly weaker. Alternatively, use ¹⁴N ssNMR, which provides more distinct spectral parameters for each polymorph. |
| Acoustic ringing in the FID for γ-glycine | γ-glycine is piezoelectric, which can cause artifacts in the NMR signal. | This is an inherent property of the material. Careful probe tuning and background subtraction can help minimize the impact of acoustic ringing. |
Quantitative Data Summary
The following tables summarize key quantitative data from solid-state NMR experiments on glycine polymorphs.
Table 1: ¹³C Isotropic Chemical Shifts of Glycine Polymorphs
| Polymorph | Carboxyl Carbon (ppm) | Methylene Carbon (ppm) |
| α-glycine | 176.5 | 43.4 |
| β-glycine | Between α and γ | - |
| γ-glycine | 174.6 | 43.4 |
Table 2: ¹⁴N Quadrupolar Parameters and Relaxation Times for Glycine Polymorphs
| Polymorph | CQ (MHz) | ηQ | Teff₂ (¹⁴N) (ms) |
| α-glycine | 1.20 ± 0.02 | 0.52 ± 0.02 | 1.8 ± 0.2 |
| β-glycine | 1.26 ± 0.03 | 0.42 ± 0.03 | 0.9 ± 0.1 |
| γ-glycine | 1.19 ± 0.02 | 0.38 ± 0.02 | 1.3 ± 0.1 |
Data adapted from Veinberg et al., CrystEngComm, 2015.
Experimental Protocols
Protocol 1: ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR
This protocol is suitable for identifying and quantifying the α and γ polymorphs of glycine.
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Sample Preparation: Thoroughly crush the glycine sample into a fine powder using a mortar and pestle to ensure homogeneous crystallite orientations and efficient packing. Pack the sample into a zirconia rotor (e.g., 4 mm outer diameter).
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Spectrometer Setup:
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Insert the rotor into the MAS probe.
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Tune the probe to the ¹H and ¹³C frequencies.
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Set the magic angle precisely. The shape of the glycine carbonyl signal is very sensitive to the magic angle and can be used for fine adjustment.
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-
Acquisition Parameters (Example for a 300 MHz spectrometer):
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MAS Speed: 5 kHz
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¹H π/2 Pulse Width: ~4 µs
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Contact Time: 1.5 ms (for standard acquisition). To differentiate α and γ forms, acquire a second spectrum with a 20 ms contact time.
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Recycle Delay: Set to 5 times the ¹H T1 relaxation time.
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Proton Decoupling: Use a high-power decoupling sequence (e.g., TPPM) during acquisition.
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Data Processing:
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Apply an appropriate window function (e.g., exponential broadening).
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Fourier transform the FID.
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Phase and baseline correct the spectrum.
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Reference the spectrum using the α-glycine carbonyl resonance at 176.5 ppm as a secondary standard.
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Protocol 2: Ultra-wideline ¹⁴N WURST-CPMG Solid-State NMR
This protocol is highly effective for the unambiguous differentiation of all three glycine polymorphs (α, β, and γ).
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Sample Preparation: Pack the powdered glycine sample into a suitable rotor for a static ssNMR probe.
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Spectrometer Setup:
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Use a probe capable of handling the high power required for ultra-wideline NMR.
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Tune the probe to the ¹⁴N frequency.
-
-
Pulse Sequence: Employ a frequency-swept Wideband, Uniform Rate, Smooth Truncated (WURST) pulse combined with a Carr-Purcell Meiboom-Gill (CPMG) refocusing train (WURST-CPMG).
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Acquisition Parameters:
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Acquire spectra of stationary (non-spinning) samples.
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The WURST pulse ensures uniform excitation across the broad ¹⁴N powder pattern.
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The CPMG train enhances sensitivity by acquiring multiple echoes.
-
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Data Processing and Analysis:
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Process the acquired data to obtain the ¹⁴N powder pattern spectrum.
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Simulate the experimental spectrum to extract the quadrupolar coupling constant (CQ) and asymmetry parameter (ηQ). These parameters are unique fingerprints for each polymorph.
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Measure the effective transverse relaxation time (Teff2) from the decay of the CPMG echo train, which also differs between polymorphs.
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Visualizations
Caption: General workflow for solid-state NMR analysis of glycine polymorphs.
Caption: Logical relationships for identifying glycine polymorphs via ssNMR.
References
Technical Support Center: 13C-Glycine Isotopic Labeling Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13C-glycine to minimize isotopic dilution effects and ensure accurate experimental outcomes.
Troubleshooting Guides
This section provides solutions to common problems encountered during 13C-glycine labeling experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low 13C Enrichment in Glycine and Downstream Metabolites | Isotopic Dilution from Unlabeled Sources: - Endogenous glycine synthesis from unlabeled precursors (e.g., serine, threonine). - Presence of unlabeled glycine in the base medium or serum supplement. - Protein turnover releasing unlabeled glycine. | Optimize Experimental Medium: - Use a glycine-free medium as the base. - Dialyze serum (e.g., FBS) to remove small molecules, including unlabeled amino acids. Increase Tracer Enrichment: - Use highly enriched [U-13C]glycine (>98%). Achieve Isotopic Steady State: - Extend the labeling time to ensure maximum incorporation of the 13C label into the intracellular pools.[1] |
| High Variability in Isotopic Enrichment Between Replicates | Inconsistent Cell Culture Conditions: - Variations in cell density, passage number, or growth phase. Incomplete or Variable Quenching: - Continued metabolic activity after sample collection can alter labeling patterns. | Standardize Cell Culture: - Seed cells at a consistent density and use cells within a narrow passage number range. - Ensure all replicates are in the same growth phase (e.g., mid-logarithmic) at the time of labeling. Optimize Quenching: - Use a rapid quenching method, such as plunging cell culture plates into liquid nitrogen or using cold methanol.[1] |
| Unexpected Labeling Patterns in Glycine-Derived Metabolites | Metabolic Scrambling: - Interconversion of labeled glycine with other amino acids, such as serine, can lead to the redistribution of the 13C label.[2] Contribution from Alternative Pathways: - Other metabolic pathways may contribute to the synthesis of the target metabolite, diluting the 13C label from glycine. | Positional Isotopic Analysis: - Use analytical techniques like GC/MS or LC-MS/MS to determine the specific position of the 13C label within the metabolite. This can help to trace the metabolic route of the label.[3] Use of Multiple Tracers: - In complex systems, using additional tracers for interconnected pathways can help to resolve fluxes more accurately. |
| Difficulty in Calculating Precursor Pool Enrichment | Inaccurate Measurement of Intracellular Glycine: - Contamination from extracellular glycine during sample preparation. Assumption of Uniform Labeling: - The enrichment of the intracellular free amino acid pool may not directly reflect the enrichment of the aminoacyl-tRNA pool used for protein synthesis. | Thorough Washing of Cell Pellets: - Wash cell pellets multiple times with ice-cold saline or PBS to remove extracellular media. Direct Measurement of Precursor Enrichment: - When studying protein synthesis, measuring the enrichment of glycine in the aminoacyl-tRNA pool is the most accurate approach, although technically challenging. The intracellular free amino acid pool is often used as a surrogate.[4] |
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution and why is it a problem in 13C-glycine experiments?
A1: Isotopic dilution is the reduction in the isotopic enrichment of a labeled tracer, such as 13C-glycine, due to the presence of its unlabeled counterpart from endogenous or exogenous sources. This is a significant issue because it leads to an underestimation of the true contribution of the tracer to metabolic pathways, potentially resulting in inaccurate calculations of metabolic fluxes and synthesis rates.
Q2: How can I minimize isotopic dilution from the cell culture medium?
A2: To minimize dilution from the medium, it is crucial to use a custom medium that is devoid of unlabeled glycine. Furthermore, if you are using serum, such as Fetal Bovine Serum (FBS), it should be dialyzed to remove small molecules, including amino acids.
Q3: What is the importance of achieving isotopic steady state?
A3: Isotopic steady state is a condition where the isotopic enrichment of intracellular metabolites remains constant over time. Reaching this state is critical for many metabolic flux analysis models as it simplifies the mathematical calculations and allows for more accurate determination of fluxes. The time required to reach isotopic steady state can vary depending on the cell type and the specific metabolic pathway being investigated.
Q4: How do I choose the right 13C-glycine tracer for my experiment?
A4: The choice of tracer depends on the specific metabolic pathway you are investigating.
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[1-13C]glycine: Useful for tracking the carboxyl carbon. In the glycine cleavage system, this carbon is released as 13CO2.
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[2-13C]glycine: The alpha-carbon is retained in many biosynthetic pathways, making it a good tracer for following the backbone of glycine into other molecules like purines.
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[U-13C]glycine: Both carbons are labeled, providing more comprehensive labeling information for downstream metabolites. This is often preferred for metabolic flux analysis.
Q5: What analytical methods are best for measuring 13C-glycine enrichment?
A5: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common and powerful techniques for measuring isotopic enrichment. GC-MS often requires derivatization of the amino acids to make them volatile, while LC-MS can often analyze them directly. High-resolution mass spectrometry can provide detailed information on the mass isotopomer distribution, which is crucial for accurate flux calculations.
Experimental Protocols
Protocol 1: 13C-Glycine Labeling in Mammalian Cells for Metabolic Flux Analysis
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Cell Culture:
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Culture mammalian cells in a standard complete medium to the desired confluence (typically 70-80%).
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For the labeling experiment, replace the standard medium with a custom labeling medium. This medium should be identical to the standard medium but lack unlabeled glycine and contain the desired concentration of the 13C-glycine tracer (e.g., [U-13C]glycine). Ensure the serum in the labeling medium is dialyzed.
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Incubate the cells in the labeling medium for a predetermined duration to achieve isotopic steady state. This time should be optimized for your specific cell line and experimental conditions (typically ranging from 6 to 24 hours).
-
-
Metabolite Extraction:
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Aspirate the labeling medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).
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Quench metabolism by adding a cold extraction solvent, typically 80% methanol, and scraping the cells.
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Transfer the cell lysate to a microcentrifuge tube.
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Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
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Collect the supernatant containing the metabolites.
-
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Sample Preparation for MS Analysis:
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Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
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For GC-MS analysis, derivatize the dried metabolites to increase their volatility. A common method is silylation using reagents like MTBSTFA.
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Reconstitute the derivatized sample in a suitable solvent for injection into the GC-MS.
-
-
Data Analysis:
-
Analyze the samples by GC-MS or LC-MS to determine the mass isotopomer distributions of glycine and other metabolites of interest.
-
Correct the raw data for the natural abundance of 13C.
-
Use metabolic flux analysis software (e.g., INFLUX, Metran) to calculate metabolic fluxes from the corrected isotopomer data and any measured extracellular fluxes (e.g., glucose uptake, lactate secretion).
-
Visualizations
Glycine Metabolism and Key Interconnected Pathways
Caption: Overview of central glycine metabolism and its contribution to key biosynthetic pathways.
Experimental Workflow for Minimizing Isotopic Dilution
Caption: A streamlined workflow designed to minimize isotopic dilution in 13C-glycine experiments.
References
- 1. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Glycine-1-13C Detection Sensitivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the sensitivity of Glycine-1-13C detection in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to increase the sensitivity of 13C NMR detection for this compound?
A1: The main strategies to enhance 13C NMR sensitivity include:
-
Cryogenic Probes: Using a cryoprobe can significantly increase the signal-to-noise ratio (S/N) by cooling the detection electronics, thereby reducing thermal noise.[1][2][3][4]
-
Optimized NMR Parameters: Fine-tuning acquisition parameters like the pulse angle, relaxation delay (D1), and acquisition time (AQ) can substantially improve signal intensity.[5]
-
Dynamic Nuclear Polarization (DNP): DNP is a technique that dramatically increases the polarization of nuclear spins, leading to a massive signal enhancement, particularly for in vivo studies.
-
Isotopic Labeling Strategies: Deuteration of the glycine molecule can prolong the spin-lattice relaxation time (T1), which is beneficial for retaining the hyperpolarized state in DNP experiments.
-
Paramagnetic Doping: The addition of paramagnetic relaxation agents can shorten the T1 relaxation time, allowing for faster signal averaging and increased sensitivity in a given experimental time.
-
Higher Magnetic Fields: While not always straightforward due to relaxation effects, higher field magnets generally provide greater sensitivity.
Q2: I am observing a very low signal-to-noise ratio for my this compound sample. What should I check first?
A2: For low signal-to-noise, consider the following troubleshooting steps:
-
Sample Concentration: Ensure your sample concentration is adequate. While isotopic labeling helps, a sufficient number of labeled molecules is still required.
-
Number of Scans (NS): Increase the number of scans to improve the S/N ratio. The S/N ratio increases with the square root of the number of scans.
-
NMR Parameters: Verify that your acquisition parameters are optimized. Using a smaller flip angle (e.g., 30°) instead of 90° along with an optimized relaxation delay can significantly boost your signal in the same amount of time.
-
Probe Tuning and Matching: Ensure the NMR probe is correctly tuned to the 13C frequency and matched to the spectrometer's electronics.
-
Shimming: Poor magnetic field homogeneity can lead to broad lines and reduced peak height. Re-shim the magnet carefully.
-
Decoupling: Check that proton decoupling is being applied effectively during acquisition to collapse multiplets and enhance the signal through the Nuclear Overhauser Effect (NOE).
Q3: When should I consider using a cryoprobe?
A3: A cryoprobe is highly recommended when you are working with samples at low concentrations or when you need to acquire data in a significantly shorter amount of time. Cryoprobes can provide a sensitivity enhancement of up to a factor of 4 or more compared to conventional room-temperature probes, which translates to a reduction in experiment time by a factor of up to 20. They are particularly advantageous for direct 13C detection.
Q4: How does Dynamic Nuclear Polarization (DNP) enhance the this compound signal?
A4: DNP works by transferring the high spin polarization of electrons to the 13C nuclei. This is achieved by irradiating a sample containing the 13C-labeled molecule and a polarizing agent (a stable radical) with microwaves at low temperatures. The result is a hyperpolarized state where the 13C nuclear spin polarization is increased by several orders of magnitude, leading to a dramatic increase in NMR signal intensity. This technique is powerful enough to enable real-time metabolic imaging in vivo.
Q5: What is the role of deuteration in enhancing this compound detection?
A5: Deuteration, specifically replacing the α-protons of glycine with deuterium (this compound-d2), is primarily used to prolong the spin-lattice relaxation time (T1) of the 13C nucleus. A longer T1 is crucial in DNP experiments as it allows the hyperpolarized state to be maintained for a longer duration, providing a larger time window for signal acquisition after the sample is dissolved and transferred to the NMR spectrometer. Deuteration reduces the contribution of dipole-dipole relaxation, which is a major relaxation pathway for the 13C nucleus.
Troubleshooting Guides
Issue 1: Poor Signal Intensity Despite Using a Labeled Compound
| Possible Cause | Troubleshooting Step |
| Sub-optimal NMR Parameters | Implement an optimized parameter set. For example, a 30° pulse angle with a relaxation delay (D1) of 2.0s and an acquisition time (AQ) of 1.0s can double the signal intensity compared to standard parameters in the same experiment time. |
| Insufficient Number of Scans | Increase the number of scans (NS). Remember that S/N is proportional to the square root of NS. |
| Sample Issues | Verify the concentration and isotopic enrichment of your this compound. Ensure proper sample preparation and dissolution. |
| Hardware Issues | Check probe tuning and matching. Ensure the cryoprobe, if used, is properly cooled and functioning. |
Issue 2: Rapid Decay of Hyperpolarized Signal in DNP Experiments
| Possible Cause | Troubleshooting Step |
| Short T1 Relaxation Time | Use a deuterated form of glycine (this compound-d2) to increase the T1 relaxation time. |
| Presence of Paramagnetic Impurities | Ensure all solutions are free from paramagnetic contaminants that can shorten T1. |
| High Magnetic Field | T1 relaxation due to chemical shift anisotropy (CSA) increases at higher magnetic fields. Consider using a lower field spectrometer for hyperpolarized studies if CSA is the dominant relaxation mechanism. |
| Inefficient Dissolution/Transfer | Optimize the dissolution and transfer process to minimize the time between polarization and acquisition. |
Quantitative Data Summary
Table 1: Sensitivity Enhancement with Cryoprobes
| Probe Type | Field Strength | Sensitivity Gain (vs. Room Temp Probe) | Reduction in Experiment Time | Reference |
| 5mm 13C-1H Cryoprobe | 500 MHz | ~7x (apparent) | ~30 min acquisition for good S/N | |
| Bruker Cryoprobe | 800 MHz | Up to 4x | Up to 20x | |
| MAS Cryoprobe | 14.1 T (600 MHz) | ~3.2x (for solid-state NMR) | - |
Table 2: Effect of Deuteration on T1 Relaxation Time of this compound Derivatives in DNP Experiments
| Compound | Magnetic Field | T1 in D2O (seconds) | Fold Increase in T1 | Reference |
| γ-Glu-[1-13C]Gly | 9.4 T | 31 ± <1 | - | |
| γ-Glu-[1-13C]Gly-d2 | 9.4 T | 46 ± 3 | 1.5x | |
| γ-Glu-[1-13C]Gly | 1.4 T | 36 | - | |
| γ-Glu-[1-13C]Gly-d2 | 1.4 T | 61 | 1.7x |
Table 3: Optimized 13C NMR Acquisition Parameters for Enhanced Sensitivity
| Parameter | Optimized Value | Pulse Program | Benefit | Reference |
| Pulse Angle (P1) | 30° (e.g., 8.25 µs on a 400 MHz) | zgdc30 | Doubles signal intensity for some signals | |
| Acquisition Time (AQ) | 1.0 s | zgdc30 | Reduces sinc distortion | |
| Relaxation Delay (D1) | 2.0 s | zgdc30 | Optimized for faster repetition | |
| Number of Scans (NS) | 128 | zgdc30 | Approx. 6.5 min experiment time |
Experimental Protocols
Protocol 1: General Sensitivity Enhancement for 1D 13C NMR
-
Sample Preparation: Prepare your this compound sample in a suitable deuterated solvent at the highest possible concentration.
-
Spectrometer Setup:
-
If available, use a cryoprobe for maximum sensitivity. Ensure it is cooled to its operating temperature.
-
Tune and match the 13C channel of the probe.
-
Perform shimming to optimize magnetic field homogeneity.
-
-
Acquisition Parameter Optimization:
-
Load a standard 13C experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker systems).
-
Set the pulse angle to 30 degrees.
-
Set the acquisition time (AQ) to at least 1.0 second.
-
Set the relaxation delay (D1) to 2.0 seconds.
-
Set the number of scans (NS) to a value that provides adequate S/N in a reasonable time (e.g., start with 128 scans).
-
-
Data Acquisition: Acquire the spectrum.
-
Data Processing:
-
Apply an exponential window function with a line broadening (LB) of 1.0 Hz to improve S/N without significant resolution loss.
-
Fourier transform, phase, and baseline correct the spectrum.
-
Protocol 2: Sensitivity Enhancement using Dynamic Nuclear Polarization (DNP)
-
Sample Preparation for Polarization:
-
Prepare a solution of your this compound-d2 (for longer T1) with a polarizing agent (e.g., 15 mM OX063). The solvent is typically a glassing matrix like a mixture of water and glycerol.
-
-
Hyperpolarization:
-
Place the sample in a DNP polarizer.
-
Cool the sample to low temperature (e.g., ~1 K) in a high magnetic field.
-
Irradiate the sample with microwaves at the appropriate frequency for the polarizing agent for a duration sufficient to build up polarization (e.g., 1 hour).
-
-
Dissolution and Transfer:
-
Rapidly dissolve the hyperpolarized sample with a heated, deuterated buffer (e.g., PBS).
-
Quickly transfer the dissolved, hyperpolarized sample to a pre-warmed NMR tube already inside the NMR magnet.
-
-
Data Acquisition:
-
Immediately begin acquiring 1D 13C NMR spectra using a small flip angle (e.g., 10°) and a short repetition time (e.g., 4.5 s) to monitor the signal decay and any metabolic products.
-
Visualizations
Caption: General workflow for enhancing this compound NMR detection sensitivity.
Caption: Workflow for a Dynamic Nuclear Polarization (DNP) experiment.
Caption: Troubleshooting logic for low signal-to-noise in 13C NMR experiments.
References
Technical Support Center: Optimizing Quenching Methods for 13C Metabolite Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize quenching methods and preserve ¹³C labeling in metabolites during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of quenching in metabolomics?
A1: The primary goal of quenching is to instantly halt all enzymatic and metabolic activity within a biological sample.[1] This rapid inactivation is crucial for preserving the in vivo metabolic state at the precise moment of sampling, preventing any changes in metabolite concentrations or their isotopic labeling patterns.[2] An ideal quenching method achieves this without causing damage to cell membranes, which could lead to the leakage of intracellular metabolites.[1]
Q2: Why is preserving ¹³C labeling during quenching so critical?
A2: Preserving the ¹³C labeling pattern is fundamental for accurate metabolic flux analysis and tracking the fate of stable isotope tracers through metabolic pathways.[3][4] Any alteration to the isotopic enrichment during the quenching process can lead to erroneous calculations of metabolic fluxes and incorrect interpretations of pathway activities.
Q3: What are the most common quenching methods used in metabolomics?
A3: The most prevalent quenching methods include:
-
Cold Solvent Quenching: This involves rapidly mixing the cell culture with a cold solvent, typically methanol or a methanol/water mixture, at temperatures ranging from -20°C to -80°C.
-
Fast Filtration: This technique rapidly separates cells from the culture medium by vacuum filtration before quenching the cells on the filter with a cold solvent or liquid nitrogen. This method is advantageous for removing extracellular metabolites that could interfere with the analysis.
-
Liquid Nitrogen Quenching: This method involves flash-freezing the cells directly in liquid nitrogen. While effective at stopping metabolism, it can cause cell lysis and may not be suitable for all applications, especially when separation of intracellular and extracellular components is required.
Q4: What is metabolite leakage and why is it a problem?
A4: Metabolite leakage is the uncontrolled release of intracellular metabolites into the extracellular environment. This is often caused by damage to the cell membrane during the quenching process, for instance, by the use of organic solvents. Leakage can lead to a significant underestimation of intracellular metabolite concentrations and a skewed representation of the metabolome.
Q5: Can the choice of quenching method be organism-dependent?
A5: Absolutely. The optimal quenching method can vary significantly depending on the organism being studied due to differences in cell wall and membrane composition. For example, a method that works well for yeast may cause significant leakage in bacteria. Therefore, it is crucial to validate the chosen quenching method for the specific cell type under investigation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low ¹³C enrichment in metabolites | Incomplete quenching, allowing metabolic activity to continue after the addition of the ¹³C tracer is stopped. | Ensure rapid and efficient quenching by using pre-chilled solutions and minimizing the time between sampling and quenching. Consider using a faster method like fast filtration followed by immediate quenching. |
| Metabolite leakage, leading to the loss of labeled intracellular metabolites. | Optimize the quenching solvent composition and temperature. For some organisms, pure cold methanol may be preferable to aqueous mixtures to prevent leakage. Evaluate different quenching solutions to find the one that minimizes leakage for your specific cell type. | |
| High variability between replicate samples | Inconsistent timing or execution of the quenching protocol. | Standardize the entire quenching workflow, from sample collection to extraction. Use automated or semi-automated systems for filtration to improve reproducibility. |
| Incomplete removal of extracellular medium containing the ¹³C tracer. | For adherent cells, ensure complete aspiration of the medium before quenching. For suspension cultures, a rapid wash step with a cold, isotonic solution can be beneficial, but must be performed quickly to avoid altering the intracellular metabolome. | |
| Presence of unexpected labeled metabolites | Continued enzymatic activity during a slow quenching process. | Decrease the temperature of the quenching solution and ensure a high ratio of quenching solution to sample volume to achieve rapid temperature drop. |
| Contamination from the extracellular medium. | Utilize a fast filtration method to effectively separate cells from the medium before quenching. | |
| Low overall metabolite signal | Significant metabolite leakage during quenching and washing steps. | Test different quenching solutions, such as higher concentrations of methanol or the addition of glycerol, which have been shown to reduce leakage in some organisms. Minimize the duration of any washing steps. |
| Inefficient extraction of metabolites after quenching. | Ensure the chosen extraction solvent is appropriate for the metabolites of interest and that the extraction protocol (e.g., sonication, freeze-thaw cycles) is sufficient to lyse the cells completely. |
Quantitative Data Summary
Table 1: Comparison of Metabolite Recovery with Different Quenching Methods in P. chrysogenum
| Quenching Solution | Average Metabolite Recovery (%) | Standard Deviation (%) |
| 60% (v/v) aqueous methanol (-40°C) | 85.2 | 3.5 |
| Pure methanol (-40°C) | 90.1 | 2.8 |
| 40% (v/v) aqueous methanol (-25°C) | 95.7 | 1.1 |
Table 2: Effect of Quenching Method on Intracellular Metabolite Concentrations in L. bulgaricus
| Quenching Method | Relative Concentration of Glutamic Acid | Relative Concentration of Aspartic Acid | Relative Concentration of Alanine |
| 60% Cold Methanol | 1.00 (Reference) | 1.00 (Reference) | 1.00 (Reference) |
| 80% Cold Methanol | ~1.5x higher | ~1.8x higher | ~1.6x higher |
| 80% Cold Methanol/Glycerol | ~1.4x higher | ~1.7x higher | ~1.5x higher |
Experimental Protocols
Protocol 1: Fast Filtration and Quenching for Suspension Cells
This protocol is adapted from methods described for rapid sampling of suspension cultures to minimize metabolite changes.
Materials:
-
Vacuum filtration manifold
-
Filters with appropriate pore size for the cells (e.g., 0.8 µm for bacteria)
-
Pre-chilled quenching solution (e.g., 100% methanol at -80°C)
-
Liquid nitrogen
-
Forceps
Procedure:
-
Pre-assemble the filtration unit and place it on the vacuum flask.
-
Ensure the vacuum is off. Pipette a defined volume of cell culture onto the center of the filter.
-
Start the vacuum to rapidly filter the culture medium. The filtration should be complete within a few seconds.
-
(Optional but recommended) While the vacuum is still on, quickly wash the cells on the filter with a small volume of a cold, isotonic solution to remove any remaining extracellular medium.
-
Immediately after the wash solution has passed through, turn off the vacuum.
-
Using pre-chilled forceps, quickly transfer the filter with the cells into a tube containing the pre-chilled quenching solution.
-
Vortex the tube vigorously to dislodge the cells from the filter.
-
Flash-freeze the tube in liquid nitrogen.
-
Store samples at -80°C until metabolite extraction.
Protocol 2: Cold Methanol Quenching for Adherent Cells
This protocol is a standard method for quenching metabolism in adherent cell cultures.
Materials:
-
Ice-cold saline solution (0.9% NaCl)
-
Pre-chilled quenching solution (e.g., 80% methanol at -80°C)
-
Cell scraper
-
Liquid nitrogen
Procedure:
-
At the time of harvest, rapidly aspirate the culture medium from the plate.
-
Immediately wash the cells with ice-cold saline solution to remove residual medium. Aspirate the saline completely.
-
Place the culture plate on a bed of dry ice to cool it rapidly.
-
Add a sufficient volume of the pre-chilled quenching solution to cover the cell monolayer.
-
Immediately scrape the cells from the plate using a pre-chilled cell scraper.
-
Transfer the cell lysate/quenching solution mixture to a pre-chilled microcentrifuge tube.
-
Flash-freeze the tube in liquid nitrogen.
-
Store samples at -80°C until metabolite extraction.
Visualizations
Caption: A generalized workflow for ¹³C metabolite analysis.
Caption: A decision tree for troubleshooting low ¹³C enrichment.
References
- 1. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 2. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Glycine-1-13C Metabolic Flux Data: A Comparative Guide Against 13C-Glucose Tracing
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone technique for quantifying the intricate network of metabolic reactions within a cell. The choice of tracer is critical, as it dictates which pathways are most accurately resolved. While 13C-glucose is the gold standard for probing central carbon metabolism, other tracers, such as Glycine-1-13C, offer unique insights into specific pathways, particularly one-carbon (1C) metabolism. This guide provides a comprehensive comparison of these two tracers, offering supporting data and detailed experimental protocols to aid researchers in designing and validating their metabolic flux studies.
Data Presentation: Comparative Analysis of Tracer Performance
The selection of an isotopic tracer is paramount for the accurate quantification of metabolic fluxes. The following table summarizes the key characteristics of this compound and the widely used [1,2-13C2]glucose tracer. This comparison is based on their primary metabolic targets and the type of information they yield.
| Feature | This compound | [1,2-13C2]-Glucose |
| Primary Metabolic Target | One-carbon metabolism, serine biosynthesis, glycine cleavage system. | Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle. |
| Point of Entry into Metabolism | Enters at the glycine cleavage system and serine hydroxymethyltransferase (SHMT) reaction. | Enters at the beginning of glycolysis. |
| Specificity for One-Carbon Metabolism | High, directly traces the flow of one-carbon units. | Lower, label distribution is more widespread throughout central carbon metabolism. |
| Key Insights Provided | Flux through the glycine cleavage system, serine and glycine interconversion, and contribution to purine and thymidylate synthesis. | Flux through glycolysis and the pentose phosphate pathway, TCA cycle activity, and anaplerotic reactions. |
| Validation Application | Provides data to validate and refine the one-carbon metabolism section of a larger metabolic model built with glucose tracing. | Provides a global view of central carbon metabolism, offering a framework to integrate and validate data from other tracers. |
Quantitative Data Summary
Table 1: Representative Isotopic Enrichment from [2-13C]glycine Tracing in Human Hepatoma Cell Lines. This data demonstrates the incorporation of the glycine backbone into key metabolites related to one-carbon metabolism.
| Metabolite | Isotopic Species | Enrichment (Molar Ratio) |
| Serine | M+2 | 0.000 - 0.012 |
| Thymidine | M+1 | 0.000 - 0.041 |
| Methionine | M+1 | 0.000 - 0.018 |
| Data adapted from a study tracing the metabolic fate of mitochondrial glycine cleavage system derived formate. The study used [2-13C]glycine, and the data here is illustrative of the type of enrichment patterns observed. |
Table 2: Representative Metabolic Fluxes Determined by [1,2-13C2]glucose Tracing in a Cancer Cell Line. This table showcases the quantitative flux values for central carbon metabolism pathways that can be obtained using a glucose tracer. The values are typically normalized to the glucose uptake rate.
| Reaction | Relative Flux (%) |
| Glycolysis (Glucose -> Pyruvate) | 100 |
| Pentose Phosphate Pathway (Oxidative) | 15 |
| TCA Cycle (Pyruvate -> CO2) | 30 |
| Anaplerosis (Pyruvate -> Oxaloacetate) | 10 |
| These values are representative and will vary significantly depending on the cell type and experimental conditions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable metabolic flux analysis. Below are generalized protocols for conducting tracer experiments with this compound and 13C-glucose.
Protocol for this compound Metabolic Flux Analysis
This protocol outlines the key steps for a 13C-glycine tracing experiment in cultured mammalian cells.
-
Cell Culture and Adaptation:
-
Culture cells in a standard growth medium to the desired cell density (typically mid-log phase).
-
Adapt cells to a custom medium with a known concentration of unlabeled glycine for at least 24 hours prior to the labeling experiment. This ensures that the cells are in a steady metabolic state.
-
-
Isotopic Labeling:
-
Replace the adaptation medium with a fresh medium containing this compound at the same concentration as the unlabeled glycine.
-
Incubate the cells for a predetermined duration to approach isotopic steady state. This time should be determined empirically through time-course experiments but is often between 8 and 24 hours.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract intracellular metabolites by adding a cold solvent, typically 80% methanol, and scraping the cells.
-
Collect the cell extract and centrifuge to pellet cell debris. The supernatant contains the intracellular metabolites.
-
-
Sample Analysis:
-
Analyze the isotopic enrichment in key metabolites of one-carbon metabolism (e.g., serine, glycine, purines, thymidylate) using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis and Flux Calculation:
-
Correct the measured mass isotopomer distributions for natural 13C abundance.
-
Use the corrected labeling data and extracellular flux measurements (e.g., glycine uptake, serine secretion) to constrain a metabolic model and calculate intracellular fluxes using software such as INCA or Metran.[1]
-
Protocol for 13C-Glucose Metabolic Flux Analysis
This is a standard protocol for performing 13C-glucose tracing experiments in adherent mammalian cells.[2]
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Cell Seeding and Growth:
-
Seed cells in appropriate culture vessels and grow to the desired confluency (e.g., 80%).
-
-
Media Preparation and Labeling:
-
Prepare a culture medium containing the desired 13C-glucose isotopomer (e.g., [1,2-13C2]glucose or [U-13C6]glucose) at a known concentration.
-
Replace the standard growth medium with the 13C-glucose-containing medium.
-
Incubate for a duration sufficient to reach isotopic steady state, typically equivalent to one to two cell doubling times.
-
-
Metabolite Quenching and Extraction:
-
Quench metabolism rapidly by aspirating the medium and washing with ice-cold PBS.
-
Extract metabolites using a cold solvent mixture, such as 80% methanol or a combination of methanol, acetonitrile, and water.
-
-
Sample Preparation and Analysis:
-
Collect the metabolite extract and separate the polar and non-polar phases if necessary.
-
Analyze the mass isotopomer distributions of intracellular metabolites, particularly those in glycolysis, the PPP, and the TCA cycle, using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.
-
-
Flux Calculation:
-
Determine extracellular fluxes by measuring the concentrations of glucose, lactate, and amino acids in the spent medium.
-
Use the intracellular labeling patterns and extracellular rates to calculate metabolic fluxes using a computational model.
-
Mandatory Visualization
The following diagrams illustrate the metabolic pathways traced by each isotopic label and the general workflow for a 13C-MFA experiment.
Conclusion
This compound and 13C-glucose are powerful, complementary tracers for metabolic flux analysis. While 13C-glucose provides a broad overview of central carbon metabolism, this compound offers a more focused and detailed view of one-carbon metabolism. For a comprehensive understanding of cellular metabolism, particularly in disease states like cancer where both central carbon and one-carbon pathways are often dysregulated, a multi-tracer approach is highly recommended.[1] The data obtained from this compound tracing can be used to validate and refine the one-carbon metabolism components of a larger metabolic model constructed with 13C-glucose data, leading to a more accurate and complete picture of the metabolic phenotype. Researchers should carefully consider their specific biological questions to select the most appropriate tracer or combination of tracers for their studies.
References
Cross-validation of Glycine-1-13C NMR Findings with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the analysis of glycine metabolism using Glycine-1-13C as a tracer. It includes supporting experimental data, detailed methodologies, and visual representations of workflows and metabolic pathways to assist researchers in selecting the appropriate analytical technique for their studies.
Data Presentation: Quantitative Comparison of NMR and Mass Spectrometry
The following table summarizes the key quantitative and qualitative differences between 13C NMR and mass spectrometry for the analysis of this compound metabolism. This information is synthesized from studies comparing these techniques for metabolic flux analysis.
| Feature | 13C NMR Spectroscopy | Mass Spectrometry (GC-MS, LC-MS/MS) | Key Considerations & Cross-Validation Insights |
| Sensitivity | Lower | Higher.[1] | MS can detect low-abundance metabolites and isotopic enrichment that may be below the detection limit of NMR.[1] Cross-validation with MS can confirm the presence of metabolites suspected from noisy NMR spectra. |
| Positional Isotopomer Resolution | High | Lower (for some techniques) | NMR excels at resolving the position of the 13C label within a molecule without the need for fragmentation.[2] This is crucial for detailed pathway analysis. MS techniques require fragmentation (MS/MS) to infer positional information, which can be complex to interpret. |
| Sample Preparation | Minimal, non-destructive | More extensive, destructive | In vivo NMR allows for the non-invasive monitoring of metabolic processes in real-time within intact cells or organisms.[3] MS analysis requires extraction and often derivatization of metabolites. |
| Quantification | Can be quantitative with proper controls and standards | Highly quantitative, especially with the use of internal standards | While both are quantitative, MS often provides higher precision and accuracy for absolute quantification due to the use of isotopically labeled internal standards. NMR quantification can be affected by relaxation effects. |
| Throughput | Lower | Higher | MS-based methods are generally faster and more amenable to high-throughput screening of large sample sets. |
| Identification of Unknowns | Can provide structural information for identification | Excellent for identification of known compounds through mass-to-charge ratio and fragmentation patterns | The combination of both techniques is powerful for metabolomics, with NMR providing structural details and MS offering sensitive detection and identification against spectral libraries. |
| Measurement of Unlabeled Species | Does not directly detect the unlabeled (M0) fraction; it is calculated by difference.[1] | Directly measures the unlabeled (M0) isotopologue. | This can lead to discrepancies in the calculated enrichment. MS provides a more direct and accurate measurement of the unlabeled pool. |
Experimental Protocols
The following are generalized protocols for conducting a this compound labeling study with analysis by both NMR and mass spectrometry, based on methodologies described in metabolic research.
Protocol 1: In Vivo 13C NMR Spectroscopy of Glycine Metabolism
-
13C Labeling: Infuse the subject (e.g., a rat model) intravenously with [1-13C]-glycine. The infusion rate and duration will depend on the specific experimental goals.
-
Animal Preparation: Position the anesthetized subject within the NMR spectrometer. For localized spectroscopy, a surface coil is placed over the tissue of interest (e.g., a tumor).
-
Data Acquisition: Acquire non-localized or localized 13C NMR spectra to detect the signals from [1-13C]-glycine and its downstream metabolites, such as the glycinyl residue of glutathione. Key parameters include the pulse sequence, acquisition time, and repetition time, which should be optimized for the detection of 13C signals.
-
Spectral Processing and Analysis: Process the raw NMR data using appropriate software (e.g., Fourier transformation, phasing, and baseline correction). Identify and quantify the peaks corresponding to [1-13C]-glycine and its labeled metabolites based on their chemical shifts.
Protocol 2: Mass Spectrometry Analysis of 13C-Labeled Metabolites from Tissue Extracts
-
Tissue Extraction: Following the in vivo NMR study, excise the tissue of interest and immediately freeze it in liquid nitrogen to quench metabolism. Homogenize the frozen tissue and extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).
-
Sample Preparation for GC-MS:
-
Dry the polar extract under a stream of nitrogen.
-
Derivatize the dried metabolites to make them volatile. A common method is methoximation followed by silylation.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Separate the metabolites on a suitable GC column.
-
Analyze the eluting compounds by the mass spectrometer in either full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distribution of glycine and related metabolites.
-
-
Data Analysis:
-
Identify the metabolites based on their retention times and mass spectra.
-
Correct the raw mass isotopomer distributions for the natural abundance of 13C.
-
Calculate the fractional enrichment of 13C in each metabolite.
-
Mandatory Visualization
Experimental Workflow
Caption: Cross-validation workflow for 13C NMR and MS.
Glycine Metabolism Pathway
Caption: Key metabolic pathways of glycine.
References
A Comparative Guide to 13C-Labeled Amino Acids for In Vivo Metabolic Studies: Glycine-1-13C in Focus
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of in vivo metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways and quantifying metabolic fluxes. Among these, 13C-labeled amino acids are paramount for tracking the fate of nitrogen and carbon through various metabolic networks. This guide provides a comprehensive comparison of Glycine-1-13C with other commonly used 13C-labeled amino acids, such as 13C-Leucine and 13C-Glutamine, offering insights into their specific applications, advantages, and limitations, supported by experimental data and detailed protocols.
At a Glance: Key Differences in Application
| 13C-Labeled Amino Acid | Primary Applications | Key Metabolic Pathways Traced | Advantages | Limitations |
| This compound | One-carbon metabolism, Glycine cleavage system (GCS) activity, Glutathione synthesis, Gastric emptying (breath test). | Glycine cleavage, serine synthesis, purine synthesis, glutathione synthesis. | Provides a direct measure of GCS activity through 13CO2 expiration; non-invasive breath test applications. | Less direct tracer for whole-body protein synthesis compared to leucine. |
| [1,2-13C2]Glycine | One-carbon metabolism, distinguishing between C1 and C2 metabolic fates. | Glycine cleavage, folate cycle, serine synthesis from glycine. | Allows for the simultaneous assessment of CO2 production from both carbons of glycine, providing deeper insight into one-carbon metabolism. | More complex data analysis compared to singly-labeled glycine. |
| 13C-Leucine (e.g., [1-13C]Leucine) | Whole-body and muscle protein synthesis and breakdown. | Protein turnover, branched-chain amino acid (BCAA) catabolism. | "Gold standard" for measuring protein synthesis; the carboxyl group is rapidly released as CO2 upon oxidation, simplifying flux calculations. | The metabolic fate of the carbon skeleton beyond oxidation is complex to trace. |
| 13C-Glutamine (e.g., [U-13C5]Glutamine) | Cancer metabolism, TCA cycle anaplerosis, nucleotide synthesis. | TCA cycle, glutaminolysis, amino acid and nucleotide synthesis. | Excellent tracer for rapidly dividing cells that are highly dependent on glutamine. | Its central role in numerous pathways can lead to complex labeling patterns. |
Quantitative Comparison of Metabolic Fluxes
The following table summarizes key quantitative data from in vivo studies using this compound and 13C-Leucine, offering a comparative perspective on their metabolic fates.
| Parameter | This compound | [1,2-13C2]Glycine | [1-13C]Leucine | Data Source |
| Whole Body Flux (μmol·kg⁻¹·h⁻¹) | 463 ± 55 | 463 ± 55 | 92.1 ± 3.1 | [1] |
| Decarboxylation/Oxidation Rate (μmol·kg⁻¹·h⁻¹) | 96 ± 8 (Glycine Decarboxylation) | 146 ± 37 (Total Glycine to CO2) | - | [2] |
| Fraction of Flux Oxidized (%) | 22 ± 3 (as % of whole-body flux) | 39 ± 6 (as % of whole-body flux) | 19 ± 1 | [2][3] |
| Tracer Incorporation into Serine (μmol·kg⁻¹·h⁻¹) | 193 ± 28 | - | Not Applicable | [1] |
| Recovery of 1-13C in Breath CO2 (%) | - | - | ~19% of infused dose | |
| Recovery of 2-13C in Breath CO2 (relative to 1-13C, %) | Not Applicable | ~58% | ~58% |
Delving Deeper: Metabolic Pathways and Experimental Workflows
This compound and the Glycine Cleavage System (GCS)
This compound is an invaluable tool for probing the activity of the Glycine Cleavage System (GCS), a mitochondrial enzyme complex that plays a crucial role in one-carbon metabolism. The GCS catalyzes the decarboxylation of glycine, releasing the C1 carbon as CO2. This makes the measurement of 13CO2 in expired air a direct and non-invasive readout of GCS activity in vivo.
Caption: Metabolic fate of this compound via the Glycine Cleavage System.
Experimental Workflow: 13C-Glycine Breath Test
The 13C-Glycine Breath Test is a non-invasive method to assess in vivo GCS activity, which is particularly relevant for diagnosing certain metabolic disorders.
Caption: Workflow for a typical 13C-Glycine Breath Test.
13C-Leucine and Protein Synthesis
[1-13C]Leucine is a widely used tracer for measuring whole-body and tissue-specific protein synthesis. Following its incorporation into proteins, the rate of 13C enrichment in the protein pool is measured. When oxidized for energy, the 1-13C is released as 13CO2.
Caption: Metabolic pathways traced by [1-13C]Leucine for protein synthesis and oxidation.
Detailed Experimental Protocols
Protocol 1: Primed, Constant Infusion of [1,2-13C2]Glycine for Quantifying Glycine Flux and Decarboxylation
This protocol is adapted from studies investigating one-carbon metabolism in healthy adults.
1. Subject Preparation:
-
Subjects fast overnight for 10-12 hours.
-
Two intravenous catheters are placed in contralateral arms: one for tracer infusion and one for blood sampling.
2. Tracer Preparation and Infusion:
-
A sterile solution of [1,2-13C2]glycine is prepared in saline.
-
A priming dose of the tracer is administered to rapidly achieve isotopic steady state.
-
Immediately following the prime, a constant infusion of [1,2-13C2]glycine (e.g., 9.26 μmol·kg⁻¹·h⁻¹) is initiated and maintained for the duration of the study (e.g., 4-6 hours).
3. Sample Collection:
-
Baseline blood and breath samples are collected before the infusion begins.
-
Blood samples are collected at regular intervals (e.g., every 30 minutes) into heparinized tubes.
-
Breath samples are collected into collection bags at the same time points as blood draws.
4. Sample Processing and Analysis:
-
Blood is centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Plasma amino acids are derivatized for analysis by gas chromatography-mass spectrometry (GC-MS) to determine the isotopic enrichment of glycine and serine.
-
The 13CO2/12CO2 ratio in breath samples is determined using isotope ratio mass spectrometry (IRMS).
5. Data Calculation:
-
Glycine flux is calculated using steady-state isotope dilution equations.
-
The rate of glycine decarboxylation is calculated from the rate of 13CO2 appearance in breath, correcting for bicarbonate retention.
-
The rate of serine synthesis from glycine is determined from the transfer of the 13C label from glycine to serine.
Protocol 2: In Vivo Measurement of Muscle Protein Synthesis using [1-13C]Leucine
This protocol is a standard method for assessing muscle protein synthesis in response to stimuli like exercise or nutrition.
1. Subject Preparation:
-
Subjects fast overnight.
-
Catheters are placed for infusion and blood sampling.
-
A baseline muscle biopsy is often taken from the vastus lateralis.
2. Tracer Infusion:
-
A primed, constant infusion of [1-13C]leucine is administered. The priming dose is calculated to bring the plasma leucine enrichment to a steady state quickly.
3. Experimental Intervention (Optional):
-
Subjects may perform a bout of resistance exercise or consume a nutritional supplement to stimulate muscle protein synthesis.
4. Sample Collection:
-
Blood samples are taken periodically to confirm isotopic steady state in the plasma.
-
A second muscle biopsy is taken after a set period (e.g., 3-6 hours) to measure the incorporation of the tracer into muscle protein.
5. Sample Processing and Analysis:
-
The muscle tissue is processed to isolate protein-bound amino acids and intracellular free amino acids.
-
The isotopic enrichment of leucine in the plasma, intracellular fluid, and muscle protein is determined by GC-MS.
6. Calculation of Fractional Synthetic Rate (FSR):
-
The FSR of muscle protein is calculated using the formula:
-
FSR (%/h) = [(E_p2 - E_p1) / (E_precursor * t)] * 100
-
Where E_p2 and E_p1 are the enrichments of protein-bound leucine at two time points, E_precursor is the average enrichment of the precursor pool (plasma or intracellular leucine), and t is the time between biopsies.
-
Conclusion
The choice of a 13C-labeled amino acid for in vivo metabolic studies is contingent upon the specific research question. This compound and its doubly-labeled counterpart, [1,2-13C2]glycine , are powerful and specific tracers for investigating the intricacies of one-carbon metabolism, particularly the glycine cleavage system. Their application in non-invasive breath tests further enhances their clinical and research utility. In contrast, 13C-leucine remains the tracer of choice for robustly quantifying whole-body and muscle protein synthesis. For studies focused on the distinct metabolic reprogramming seen in cancer and other proliferative states, 13C-glutamine offers unparalleled insights into anaplerotic and biosynthetic pathways. A thorough understanding of the metabolic fates of these amino acids, coupled with appropriate experimental design and analytical techniques, is crucial for generating high-quality, interpretable data in the complex landscape of in vivo metabolic research.
References
- 1. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-(13)C2]glycine and [(2)H3]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of 1-Carbon Units from Glycine Is Extensive in Healthy Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Reproducibility and Accuracy of Glycine-1-¹³C Tracer Experiments in Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, the precise measurement of metabolic fluxes is crucial for understanding cellular physiology in both health and disease. Stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), are foundational to ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique for quantifying intracellular reaction rates.[1] The choice of tracer is a critical determinant of the precision and accuracy of these studies.[2][3]
This guide provides an objective comparison of Glycine-1-¹³C with alternative tracers, focusing on its application in studying one-carbon metabolism. We present supporting data, detailed experimental protocols, and visualizations to aid in the design and interpretation of metabolic flux experiments.
Comparative Analysis of ¹³C Tracers for One-Carbon Metabolism
Glycine-1-¹³C is a valuable tool for probing pathways where the carboxyl carbon of glycine is transferred, most notably through the Glycine Cleavage System (GCS), a central hub of one-carbon metabolism.[4] However, other tracers, such as ¹³C-labeled serine and glucose, also provide critical insights into this network. The optimal choice depends on the specific metabolic questions being addressed.
Data Presentation: Quantitative Comparison of Tracer Performance
Direct head-to-head comparisons of the reproducibility and accuracy of different tracers for one-carbon metabolism in the same experimental system are not extensively documented. However, we can compare their primary applications and the type of information they yield.
| Tracer | Primary Metabolic Pathway(s) Traced | Key Insights Provided | Potential Limitations |
| Glycine-1-¹³C | Glycine Cleavage System (GCS), Purine Synthesis | Direct measurement of GCS activity and the contribution of the glycine carboxyl group to CO₂.[4] Traces the incorporation of the glycine backbone into purines. | Provides limited information on the origin of the one-carbon unit attached to tetrahydrofolate (THF). |
| [U-¹³C]-Serine | Serine Hydroxymethyltransferase (SHMT), Folate Cycle | Tracks the flow of all three serine carbons into glycine, one-carbon units for nucleotide synthesis, and other pathways. Considered a major source of one-carbon units. | Label scrambling can occur, potentially complicating the interpretation of mass isotopomer distributions. |
| [2,3,3-²H]-Serine | One-Carbon Metabolism | Deuterium labeling can provide complementary information on redox reactions and is less prone to label scrambling in certain pathways compared to ¹³C. | Requires different analytical considerations than ¹³C and may not be suitable for all mass spectrometry setups. |
| [1,2-¹³C₂]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), Serine Biosynthesis | Excellent for resolving fluxes in upper metabolism, including the synthesis of serine from glucose, a major input into one-carbon metabolism. | Indirectly measures one-carbon metabolism flux and is less direct than using labeled serine or glycine. |
Experimental Data: Glycine Catabolism to CO₂
The following table summarizes data from a study in healthy human subjects that used both [1-¹³C]glycine and [1,2-¹³C]glycine to differentiate the sources of CO₂ from glycine catabolism. This provides quantitative insight into the fate of the 1-carbon of glycine.
| Parameter | [1-¹³C]glycine Tracer | [1,2-¹³C]glycine Tracer |
| Whole-body Glycine Flux (μmol·h⁻¹·kg⁻¹) | 430 ± 39 | 432 ± 31 |
| Glycine to CO₂ Flux (μmol·h⁻¹·kg⁻¹) | 96 ± 8 | 146 ± 37 |
| Contribution of GCS to Glycine Flux (%) | 22 ± 3 | - |
| CO₂ formation from Glycine 2-carbon (μmol·h⁻¹·kg⁻¹) | - | 51 ± 40 |
Data are presented as mean ± SEM. The flux of CO₂ from the glycine 2-carbon is inferred from the difference between the two tracer experiments.
Experimental Protocols
Reproducibility in ¹³C-MFA is highly dependent on standardized and well-documented experimental protocols. The following is a detailed methodology for a steady-state ¹³C labeling experiment using Glycine-1-¹³C in cultured mammalian cells.
Protocol: Steady-State Labeling with Glycine-1-¹³C
-
Cell Culture: Culture adherent mammalian cells to the desired confluency (typically 70-80%) in standard growth medium to ensure they are in a state of metabolic steady-state.
-
Medium Preparation: Prepare a labeling medium by supplementing a base medium lacking glycine with dialyzed fetal bovine serum, and all necessary amino acids and nutrients, except for glycine. Add Glycine-1-¹³C to the desired final concentration (e.g., the physiological concentration of glycine in the standard medium).
-
Labeling: Aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed Glycine-1-¹³C labeling medium.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady-state in the metabolites of interest. This time should be determined empirically for the specific cell line and pathway but is often in the range of 6-24 hours.
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Quench metabolic activity by adding a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Perform a phase separation by adding chloroform and water to separate polar metabolites from lipids and proteins.
-
-
Sample Preparation for GC-MS Analysis:
-
Dry the polar metabolite fraction under a vacuum.
-
Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common method is derivatization with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
-
GC-MS Analysis: Analyze the derivatized samples on a GC-MS system to determine the mass isotopomer distributions of key metabolites (e.g., serine, purine precursors, and other amino acids).
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use a metabolic flux analysis software package (e.g., INCA, Metran) to calculate metabolic fluxes by fitting the measured mass isotopomer distributions and extracellular flux measurements (e.g., glycine uptake rate) to a metabolic model.
-
Mandatory Visualization
Glycine Cleavage System (GCS) and its role in One-Carbon Metabolism
The following diagram illustrates the central role of the Glycine Cleavage System in one-carbon metabolism. Glycine-1-¹³C is used to trace the decarboxylation of glycine by this enzyme complex.
Caption: The Glycine Cleavage System in one-carbon metabolism.
Experimental Workflow for ¹³C-MFA
This diagram outlines the key steps in performing a ¹³C metabolic flux analysis experiment, from cell culture to data interpretation.
Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis.
References
- 1. Glycine-1-13C | 20110-59-2 | Benchchem [benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Production of 1-Carbon Units from Glycine Is Extensive in Healthy Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Metabolic Pathways: A Multi-Tracer Approach with Glycine-1-13C
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, understanding the activity of specific pathways is paramount for advancing research in areas from fundamental biology to drug development. Stable isotope tracers are indispensable tools in this pursuit, allowing for the precise tracking of atoms through complex biochemical networks. Among these, Glycine-1-13C has emerged as a valuable probe, particularly for elucidating the dynamics of one-carbon metabolism and nucleotide biosynthesis. This guide provides an objective comparison of this compound with other commonly used metabolic tracers, supported by experimental data and detailed protocols to aid in the design and execution of robust pathway activity studies.
Comparing Tracer Performance: A Data-Driven Overview
The selection of an appropriate isotopic tracer is critical for the successful quantification of metabolic fluxes. The ideal tracer maximizes the information obtained for the pathway of interest while minimizing ambiguity. Below, we compare the performance of this compound with other widely used tracers for key metabolic pathways. The data presented is a synthesis from multiple studies to provide a comparative perspective.
| Metabolic Pathway | Tracer | Primary Downstream Labeled Metabolites | Relative Flux Precision | Key Advantages | Limitations |
| One-Carbon Metabolism & Purine Synthesis | This compound | Serine, Formate, Purines (e.g., AMP, GMP) | High | Directly traces the contribution of glycine to the one-carbon pool and purine ring synthesis.[1] | Labeling of other central carbon metabolism pathways is limited. |
| [U-13C5]Glutamine | TCA Cycle Intermediates, Glutamate, Proline | High (for TCA cycle) | Excellent for resolving fluxes within the TCA cycle and anaplerotic reactions.[2][3] | Less direct for tracing purine synthesis from the one-carbon pool. | |
| [1,2-13C2]Glucose | Glycolytic Intermediates, Lactate, Ribose-5-Phosphate | High (for Glycolysis & PPP) | Provides precise estimates for glycolysis and the Pentose Phosphate Pathway (PPP).[2][3] | Indirectly labels the one-carbon pool via serine biosynthesis. | |
| Glycolysis & Pentose Phosphate Pathway (PPP) | [1,2-13C2]Glucose | 3-Phosphoglycerate, Lactate, Ribose-5-Phosphate | Very High | Considered the optimal tracer for quantifying fluxes through glycolysis and the PPP. | Provides less information about TCA cycle activity compared to glutamine tracers. |
| [1-13C]Glucose | CO2 (from PPP), Glycolytic Intermediates | Moderate | Historically used for PPP flux estimation. | Outperformed by [1,2-13C2]glucose in terms of precision for both glycolysis and PPP. | |
| This compound | Not a primary tracer for these pathways | Low | Not applicable. | The 1-carbon of glycine does not significantly enter glycolysis or the PPP. | |
| Tricarboxylic Acid (TCA) Cycle | [U-13C5]Glutamine | Citrate, α-Ketoglutarate, Succinate, Fumarate, Malate | Very High | The preferred tracer for detailed analysis of the TCA cycle due to direct entry via glutaminolysis. | May not fully label acetyl-CoA pools derived from glucose. |
| [U-13C6]Glucose | Pyruvate, Acetyl-CoA, TCA Cycle Intermediates | High | Traces the contribution of glucose to the TCA cycle via pyruvate dehydrogenase. | Can be less informative for anaplerotic fluxes compared to glutamine tracers. | |
| This compound | Not a primary tracer for the TCA cycle | Low | Not applicable. | The 1-carbon of glycine is primarily lost as CO2 via the glycine cleavage system and does not substantially enter the TCA cycle. |
Visualizing Metabolic Fates and Experimental Processes
To better understand the journey of the 13C label from this compound and the general workflow of a tracer experiment, the following diagrams have been generated.
Caption: Metabolic fate of this compound in one-carbon metabolism and purine synthesis.
Caption: A generalized workflow for conducting a 13C metabolic tracer experiment.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable results in metabolic tracer studies. The following sections provide a synthesized protocol for a typical this compound tracing experiment in mammalian cells, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Cell Culture and Isotopic Labeling with this compound
Objective: To label mammalian cells with this compound to achieve isotopic steady state for metabolic flux analysis.
Materials:
-
Mammalian cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Custom medium lacking glycine
-
This compound (≥99% purity)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of harvest.
-
Adaptation to Labeling Medium (Optional but Recommended): At least 24 hours prior to labeling, switch the cells to a custom medium containing all necessary components except for unlabeled glycine, supplemented with dFBS. This step helps to deplete the intracellular pool of unlabeled glycine.
-
Isotopic Labeling: Prepare the labeling medium by supplementing the glycine-free custom medium with this compound to the desired final concentration (typically the same as physiological glycine concentration in the standard medium).
-
Medium Exchange: Aspirate the adaptation medium from the cells, wash once with pre-warmed PBS, and then add the pre-warmed this compound labeling medium.
-
Incubation: Return the cells to the incubator and culture for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell line's doubling time but is often between 24 and 72 hours. It is recommended to perform a time-course experiment to determine the optimal labeling duration for the specific cell line and pathway of interest.
Protocol 2: Metabolite Quenching and Extraction
Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites for analysis.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C Methanol
-
-20°C Water
-
-20°C Chloroform
-
Cell scraper
-
Centrifuge capable of 4°C
-
Microcentrifuge tubes
Procedure:
-
Rapid Quenching: Place the culture plate on ice. Quickly aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl solution.
-
Metabolite Extraction:
-
Add a pre-chilled extraction solvent mixture, typically a methanol/water/chloroform solution in a ratio of 4:2:4 (v/v/v), directly to the culture plate.
-
Use a cell scraper to detach the cells into the extraction solvent.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Phase Separation:
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the polar (aqueous), non-polar (organic), and protein/cell debris layers.
-
-
Sample Collection: Carefully collect the upper aqueous layer containing polar metabolites (including amino acids) into a new pre-chilled microcentrifuge tube.
-
Drying: Dry the extracted polar metabolites completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.
Protocol 3: GC-MS Analysis of 13C-Labeled Amino Acids
Objective: To derivatize and analyze the isotopic enrichment of glycine and other amino acids using GC-MS.
Materials:
-
Dried metabolite extracts
-
Pyridine
-
Methoxyamine hydrochloride (MEOX)
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS)
-
Heating block or oven
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Derivatization (Two-step):
-
Methoximation: Add 20 µL of MEOX solution (20 mg/mL in pyridine) to the dried metabolite extract. Vortex and incubate at 37°C for 90 minutes. This step protects aldehyde and keto groups.
-
Silylation: Add 30 µL of MTBSTFA + 1% TBDMCS to the sample. Vortex and incubate at 60°C for 30 minutes. This step derivatizes hydroxyl, carboxyl, and amine groups, making the amino acids volatile for GC analysis.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a temperature gradient to separate the derivatized amino acids. A typical program might be:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at 10°C/minute.
-
Ramp 2: Increase to 300°C at 20°C/minute, hold for 5 minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all metabolites or in selected ion monitoring (SIM) mode to increase sensitivity for specific fragments of interest. The mass isotopomer distributions of the derivatized amino acids are determined by analyzing the relative abundances of the different isotopologues of specific fragment ions.
-
-
Data Analysis:
-
Identify the retention times and mass spectra of the derivatized amino acids by comparing them to analytical standards.
-
Correct the raw mass isotopomer distributions for the natural abundance of 13C and other isotopes present in the derivatizing agent.
-
The corrected data can then be used for metabolic flux analysis.
-
Conclusion
This compound is a powerful tool for investigating specific areas of metabolism, particularly one-carbon pathways and purine biosynthesis. Its utility is maximized when used in conjunction with a multi-tracer approach, where different labeled substrates are employed to probe various parts of the metabolic network. By carefully selecting tracers based on the biological question at hand and employing rigorous, standardized experimental protocols, researchers can achieve a comprehensive and quantitative understanding of cellular metabolism. This guide serves as a foundational resource to aid in the design and implementation of such studies, ultimately contributing to a deeper understanding of cellular physiology in health and disease.
References
- 1. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Comparing analytical platforms (NMR vs. MS) for 13C-glycine metabolomics.
For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the choice of analytical platform is paramount. This guide provides an in-depth comparison of two cornerstone technologies—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—specifically for the application of ¹³C-glycine metabolomics. By examining their respective strengths and weaknesses, and providing supporting experimental frameworks, this guide aims to empower informed decisions in experimental design and data interpretation.
Executive Summary
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful, yet distinct, analytical platforms for tracing the metabolic fate of ¹³C-labeled glycine. NMR offers non-destructive, highly reproducible, and quantitative analysis with minimal sample preparation, providing valuable insights into the positional enrichment of isotopes within molecules. In contrast, MS, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), delivers unparalleled sensitivity and selectivity, enabling the detection of a wider range of metabolites at lower concentrations. The choice between these platforms, or their complementary use, will depend on the specific research question, the biological system under investigation, and the desired depth of metabolic information.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance metrics of NMR and MS in the context of ¹³C-glycine metabolomics.
| Parameter | NMR Spectroscopy | Mass Spectrometry (LC-MS/GC-MS) | References |
| Sensitivity | Lower (micromolar to millimolar) | Higher (nanomolar to femtomolar) | [1] |
| Metabolite Coverage | Typically 50-200 metabolites | Can detect over 1000 metabolites | [1] |
| Reproducibility | Very high | Moderate to high, dependent on chromatography | [1] |
| Quantitative Accuracy | Highly accurate and direct | Requires isotope-labeled internal standards for absolute quantification | [1] |
| Sample Preparation | Minimal, often non-destructive | More extensive, involves extraction and derivatization (for GC-MS) | [1] |
| Structural Information | Provides detailed structural information, including isotopomer position | Primarily provides mass-to-charge ratio; fragmentation aids in identification | |
| Throughput | Lower | Higher |
| Application in ¹³C-Glycine Tracing | NMR Spectroscopy | Mass Spectrometry (LC-MS/GC-MS) | References |
| Isotopomer Analysis | Excellent for determining positional enrichment of ¹³C | Can determine mass isotopologue distributions (MIDs); positional information requires specific fragmentation strategies | |
| Flux Analysis | Can be used for metabolic flux analysis, particularly with ¹³C-¹³C coupling information | Widely used for metabolic flux analysis by tracking ¹³C incorporation into downstream metabolites | |
| Detection of Glycine Metabolites | Can quantify major downstream metabolites like serine and glutathione | Can detect a broader range of glycine-derived metabolites, including those in low abundance | |
| In-vivo/In-cell Studies | Amenable to in-vivo and in-cell measurements | Typically requires cell lysis and extraction |
Experimental Protocols: A Glimpse into the Methodologies
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative workflows for ¹³C-glycine tracing experiments using both NMR and MS platforms.
¹³C-Glycine Tracing with NMR Spectroscopy
This protocol outlines a typical workflow for analyzing the metabolic fate of ¹³C-glycine in cultured mammalian cells.
1. Cell Culture and Isotope Labeling:
-
Culture mammalian cells (e.g., HEK293, HeLa) in standard growth medium to the desired confluence.
-
Replace the standard medium with a medium containing [U-¹³C]-glycine (or specifically labeled glycine, e.g., [1,2-¹³C₂]-glycine) at a known concentration.
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled glycine.
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the polar metabolites.
-
Lyophilize the supernatant to dryness.
3. NMR Sample Preparation and Data Acquisition:
-
Reconstitute the dried metabolite extract in a deuterated buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).
-
Transfer the sample to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Typical experiments include 1D ¹H, 1D ¹³C, and 2D experiments like ¹H-¹³C HSQC to resolve overlapping signals and confirm assignments.
4. Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Identify and quantify metabolites by comparing chemical shifts and signal intensities to spectral databases and the internal standard.
-
Determine the ¹³C enrichment in specific positions of metabolites by analyzing the intensity and splitting patterns of the corresponding signals in the ¹³C spectra or ¹H-¹³C HSQC spectra.
¹³C-Glycine Tracing with LC-MS/MS
This protocol provides a general workflow for tracing ¹³C-glycine metabolism in cultured mammalian cells using liquid chromatography-tandem mass spectrometry.
1. Cell Culture and Isotope Labeling:
-
Follow the same procedure as for the NMR protocol.
2. Metabolite Extraction:
-
Follow the same procedure as for the NMR protocol to obtain the polar metabolite extract.
3. LC-MS/MS Sample Preparation and Analysis:
-
Reconstitute the dried metabolite extract in a solvent compatible with the LC method (e.g., 50% methanol).
-
Centrifuge to remove any remaining particulates.
-
Transfer the supernatant to an autosampler vial.
-
Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Separate metabolites using a suitable chromatography column (e.g., HILIC for polar metabolites).
-
Analyze the eluted metabolites using the mass spectrometer in both full scan mode to identify metabolites and in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to quantify the incorporation of ¹³C from glycine into specific downstream metabolites.
4. Data Analysis:
-
Process the LC-MS/MS data using vendor-specific software or open-source tools (e.g., XCMS, MZmine).
-
Identify metabolites by comparing retention times and mass spectra to authentic standards and databases.
-
Quantify the relative abundance of different mass isotopologues for each metabolite of interest to determine the extent of ¹³C labeling.
-
Calculate metabolic fluxes using appropriate software if a metabolic flux analysis is the goal.
Mandatory Visualization: Signaling Pathways and Workflows
To visually represent the complex processes involved in ¹³C-glycine metabolomics, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Glycine Metabolism Pathway.
Caption: Experimental Workflow for ¹³C-Glycine Metabolomics.
Conclusion: Choosing the Right Tool for the Job
Both NMR and MS are indispensable tools for ¹³C-glycine metabolomics, each offering a unique window into cellular metabolism. NMR excels in providing precise quantitative data and positional isotopomer information in a non-destructive manner, making it ideal for studies focused on detailed flux analysis and in-vivo measurements. Conversely, the superior sensitivity and broader metabolite coverage of MS make it the platform of choice for discovery-based metabolomics and for tracking the incorporation of ¹³C into low-abundance metabolites.
For a comprehensive understanding of glycine metabolism, a multi-platform approach that leverages the strengths of both NMR and MS is often the most powerful strategy. By carefully considering the specific research aims and the inherent capabilities of each technology, researchers can design robust experiments that yield rich and insightful data, ultimately advancing our understanding of the critical role of glycine in health and disease.
References
Benchmarking Glycine-1-¹³C Against Uniformly Labeled Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, stable isotope tracing stands as a cornerstone for elucidating the intricate network of biochemical pathways. The choice of an isotopic tracer is a critical decision that profoundly influences the quality and resolution of the experimental data. This guide provides an objective comparison between positionally labeled Glycine-1-¹³C and uniformly labeled ([U-¹³C]) substrates, with a focus on their application in metabolic flux analysis (MFA). By presenting experimental data, detailed protocols, and visual aids, this document aims to equip researchers with the knowledge to select the optimal tracer for their specific research questions.
The Critical Role of Tracer Selection in Metabolic Analysis
¹³C Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1] The fundamental principle involves introducing a ¹³C-labeled substrate into a biological system and tracking the incorporation of the ¹³C atoms into downstream metabolites. The specific labeling pattern of the tracer, whether positional or uniform, dictates the information that can be extracted from the mass isotopomer distributions of these metabolites, which are typically measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][3]
Glycine-1-¹³C , with its single labeled carbon at the carboxyl position, offers a targeted approach to probe specific metabolic routes. In contrast, uniformly labeled substrates , such as [U-¹³C]glycine where all carbon atoms are ¹³C, provide a global view of carbon distribution throughout the metabolic network. The selection between these two strategies depends on the specific pathways of interest and the desired level of detail in the flux analysis.
Performance Comparison: Glycine-1-¹³C vs. Uniformly Labeled Glycine
A key metabolic pathway for glycine is the Glycine Cleavage System (GCS) , a mitochondrial enzyme complex that degrades glycine to CO₂, NH₃, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. This one-carbon unit is a critical building block for the synthesis of purines, thymidine, and other essential biomolecules.
A study comparing the fates of glycine carbons using [1-¹³C]glycine and [1,2-¹³C₂]glycine in healthy individuals provides valuable insights into the differential information that can be obtained from positionally versus more extensively labeled tracers. While [1,2-¹³C₂]glycine is not uniformly labeled, the comparison highlights the principles that differentiate positional and multi-labeled tracers.
| Parameter | [1-¹³C]glycine | [1,2-¹³C₂]glycine (as a proxy for Uniform Labeling) | Key Insights |
| Glycine-to-CO₂ Flux | 96 ± 8 µmol·h⁻¹·kg⁻¹ | 146 ± 37 µmol·h⁻¹·kg⁻¹ | The higher flux from the dual-labeled glycine indicates that both the C1 and C2 carbons contribute to CO₂ production. |
| Glycine Decarboxylation (GCS activity) | 22 ± 3% of whole-body glycine flux | Not directly measured, but inferred to be a component of the total CO₂ flux. | [1-¹³C]glycine directly probes the decarboxylation activity of the GCS, as the ¹³C is lost as ¹³CO₂. |
| CO₂ from Glycine C2 | Not measured | 51 ± 40 µmol·h⁻¹·kg⁻¹ (by difference) | The use of a tracer with a labeled C2 allows for the quantification of CO₂ production from the second carbon of glycine, which occurs through pathways other than direct decarboxylation. |
Data adapted from a study on glycine metabolism in healthy men and women.
Experimental Protocols
General Protocol for ¹³C Glycine Stable Isotope Tracing in Cell Culture
This protocol outlines the key steps for a typical stable isotope tracing experiment using either Glycine-1-¹³C or a uniformly labeled glycine in cultured cells.
1. Cell Culture and Labeling:
- Culture cells to the desired confluency in standard growth medium.
- To initiate labeling, replace the standard medium with a labeling medium containing either Glycine-1-¹³C or [U-¹³C]glycine at a known concentration. The other components of the medium should be identical to the standard medium.
- Incubate the cells in the labeling medium for a predetermined duration to allow for the incorporation of the labeled glycine into intracellular metabolites. The incubation time will depend on the metabolic rates of the cells and the pathways being investigated.
2. Metabolite Extraction:
- Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
- Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
3. Sample Analysis by Mass Spectrometry (MS):
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried metabolites in a suitable solvent for MS analysis.
- Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.
- Acquire data in full scan mode to detect all mass isotopologues of the metabolites of interest.
4. Data Analysis:
- Identify the metabolites based on their accurate mass and retention time.
- Determine the mass isotopologue distribution (MID) for each metabolite by measuring the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).
- Correct the raw MID data for the natural abundance of ¹³C.
- Use the corrected MIDs to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the flow of atoms in metabolic pathways and the overall experimental design.
Caption: Tracing Glycine-1-¹³C vs. [U-¹³C]Glycine through the Glycine Cleavage System.
Caption: General workflow for a stable isotope tracing experiment.
Conclusion: Choosing the Right Tool for the Job
The choice between Glycine-1-¹³C and a uniformly labeled substrate is not a matter of one being universally superior to the other, but rather a strategic decision based on the research objectives.
-
Glycine-1-¹³C is the tracer of choice for specifically interrogating the activity of the Glycine Cleavage System and other decarboxylation reactions involving glycine. Its simpler labeling pattern can lead to less complex mass spectra, facilitating data analysis for targeted questions.
-
Uniformly labeled substrates provide a more comprehensive view of how the entire carbon backbone of glycine is distributed throughout the metabolic network. This is advantageous for discovering novel metabolic pathways and for obtaining a global picture of cellular metabolism.
For researchers in drug development, a tiered approach may be most effective. Initial screening studies could employ uniformly labeled substrates to identify broad metabolic reprogramming in response to a drug candidate. Subsequent, more focused studies could then utilize positionally labeled tracers like Glycine-1-¹³C to dissect the mechanism of action on specific metabolic nodes. Ultimately, a thorough understanding of the strengths and limitations of each labeling strategy will empower researchers to design more informative experiments and accelerate the pace of discovery.
References
Evaluating the advantages of Glycine-1-13C over 15N-glycine for specific applications.
For researchers, scientists, and drug development professionals, the precise tracking of molecular pathways is paramount. Stable isotope-labeled glycine, in the forms of Glycine-1-13C and 15N-glycine, serves as a powerful tool in these investigations. This guide provides an objective comparison of these two isotopic tracers, detailing their respective advantages in specific applications, supported by experimental principles.
The choice between labeling the carbon backbone with 13C or the amino group with 15N is a critical decision in experimental design. This choice is primarily dictated by the analytical technique employed—Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS)—and the specific biological question being addressed. While both isotopes are stable and non-radioactive, their distinct physical properties lead to significant differences in experimental outcomes.[]
Key Distinctions at a Glance
The fundamental differences between this compound and 15N-glycine lie in their natural abundance and the mass shift they induce in molecules. These properties directly impact the sensitivity and complexity of the data obtained from analytical instruments.[]
| Feature | This compound | 15N-Glycine |
| Tracer Atom | Carbon-13 | Nitrogen-15 |
| Natural Abundance | ~1.1%[] | ~0.37%[] |
| Mass Shift per Atom | +1 Da | +1 Da |
| Primary Applications | Metabolic Flux Analysis (MFA), Quantitative Proteomics (e.g., SILAC)[2] | Protein Structure and Dynamics (NMR), Quantitative Proteomics, Nitrogen Metabolism Studies |
| Key Advantage in MS | Larger potential mass shifts for fully labeled molecules, aiding in peak resolution. | Lower natural abundance provides a cleaner background, enhancing sensitivity for trace analysis. |
| Key Advantage in NMR | Provides insights into the carbon backbone of molecules. | Fundamental for protein NMR, enabling foundational experiments like 1H-15N HSQC. |
Applications in Metabolic Flux Analysis (MFA)
Metabolic flux analysis aims to quantify the rates of metabolic reactions within a biological system. The choice of tracer is critical for accurately resolving the flow of metabolites through complex pathways.
This compound is particularly advantageous for tracing the carbon backbone of glycine as it is incorporated into various metabolic pathways. By labeling the C1 (carboxyl) position, researchers can track the fate of this specific carbon atom. For instance, in the glycine cleavage system, the C1 carbon is released as CO2, a process that can be monitored using 13C-glycine.
15N-glycine is instrumental in tracking nitrogen metabolism. It allows researchers to follow the path of the amino group as it is transferred to other molecules through transamination reactions, providing insights into amino acid biosynthesis and degradation.
While direct quantitative comparisons in the literature are scarce, the choice of isotope depends on the specific pathway of interest. For central carbon metabolism, 13C labeling is generally more informative, whereas for amino acid and nucleotide metabolism, 15N tracing is essential.
Applications in Proteomics
In quantitative proteomics, stable isotope labeling is used to create an internal standard for accurate protein quantification.
This compound can be used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where "heavy" amino acids are incorporated into proteins. While less common than labeled arginine or lysine in SILAC, 13C-glycine can be used to track protein turnover. The potential for multiple 13C labels in a peptide can lead to a larger mass shift, which helps to separate the isotopic envelopes of labeled and unlabeled peptides in a mass spectrum, improving quantification accuracy.
15N-glycine offers the advantage of a lower natural abundance, resulting in a cleaner background in mass spectra. This is particularly beneficial when quantifying low-abundance proteins, as it enhances the signal-to-noise ratio. However, the smaller mass shift (+1 Da per nitrogen) can sometimes be insufficient to fully resolve the isotopic peaks from their unlabeled counterparts.
Applications in NMR Spectroscopy for Protein Structure and Dynamics
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution.
This compound labeling, often in conjunction with 15N labeling, is crucial for resolving spectral overlap in larger proteins. 13C-edited NMR experiments provide information about the carbon backbone, which is essential for sequential assignments of amino acid residues and the determination of protein structure.
15N-glycine is fundamental to protein NMR. The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment generates a "fingerprint" spectrum of a protein, with each peak corresponding to a specific amino acid residue. This is often the starting point for any protein NMR study, used to assess protein folding and purity.
Experimental Protocols
General Workflow for Stable Isotope Labeling in Cell Culture
This workflow provides a general framework for metabolic labeling experiments in mammalian cells.
-
Cell Culture: Grow cells in a standard, unlabeled medium to the desired confluency.
-
Media Switch: Replace the standard medium with a medium containing either this compound or 15N-glycine. The concentration of the labeled glycine and other nutrients should be carefully controlled based on the experimental goals.
-
Time-Course Sampling: Harvest cells at various time points after the media switch to capture the dynamics of isotope incorporation.
-
Metabolite or Protein Extraction: Rapidly quench metabolism (e.g., with cold methanol) and extract the molecules of interest (metabolites or proteins).
-
Sample Analysis: Analyze the extracted samples using mass spectrometry or NMR spectroscopy to determine the isotopic enrichment.
-
Data Analysis: Use specialized software to analyze the mass isotopomer distributions or NMR spectral data to calculate metabolic fluxes or quantify protein abundance.
Protocol for 15N-Labeling of Proteins in E. coli
This protocol describes the expression of a 15N-labeled protein in E. coli using a minimal medium.
-
Media Preparation (per 1 Liter):
-
Prepare M9 minimal media containing Na2HPO4, KH2PO4, and NaCl. Autoclave the mixture.
-
Separately prepare sterile solutions of:
-
1 M MgSO4
-
1 M CaCl2
-
20% (w/v) glucose
-
1 g of 15NH4Cl (as the sole nitrogen source)
-
-
Aseptically add the sterile solutions to the cooled M9 media.
-
-
Cell Growth and Protein Expression:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.
-
Inoculate a small pre-culture (5-10 mL) in a rich medium like LB and grow overnight.
-
The next day, use the pre-culture to inoculate 1 L of the prepared 15N-M9 minimal medium.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Harvesting and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatography techniques.
-
Signaling Pathways and Experimental Workflows
Glycine Metabolism and the Serine-Glycine One-Carbon (SGOC) Pathway
Glycine is central to a network of metabolic pathways, including the serine-glycine one-carbon (SGOC) pathway, which is crucial for the biosynthesis of nucleotides, amino acids, and for methylation reactions. Tracing the flow of labeled glycine through this pathway can reveal important information about cellular proliferation and metabolic reprogramming, particularly in cancer cells.
Caption: Serine-Glycine One-Carbon (SGOC) Pathway highlighting the entry points for labeled glycine.
Experimental Workflow for Comparative Metabolic Tracing
A logical workflow for comparing this compound and 15N-glycine in a metabolic tracing experiment would involve parallel cell cultures, each fed with one of the labeled glycines. Subsequent analysis by MS or NMR would then be used to compare the isotopic enrichment in downstream metabolites.
References
Safety Operating Guide
A Guide to the Safe Disposal of Glycine-1-13C
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the proper disposal of Glycine-1-13C, a non-radioactive, stable isotope-labeled amino acid.
This compound is a valuable tool in a variety of research applications, including metabolic studies and protein analysis.[1][2] While it is not classified as a hazardous chemical, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with local regulations.[3][4]
Key Safety and Handling Information
This compound shares the same chemical properties as naturally occurring glycine. The key distinction is the enrichment of the carbon-13 isotope at the carboxyl position, which allows it to be used as a tracer in various scientific investigations.[5] As a stable, non-radioactive isotope, this compound does not pose a radiological hazard.
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area to avoid dust formation and inhalation.
-
Store in a cool, dry place away from light and moisture in a tightly sealed container.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | ¹³CC₁H₅NO₂ | |
| Molecular Weight | 76.06 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 233 °C | |
| Solubility | Soluble in water | |
| Stability | Stable under normal conditions |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its purity and whether it has been mixed with other chemicals. As a non-hazardous substance in its pure form, the disposal is straightforward. However, if contaminated, it must be treated as hazardous waste.
Disposal of Uncontaminated this compound:
-
Consult Local Regulations: Before proceeding, always consult your institution's environmental health and safety (EHS) office and local waste disposal regulations. Some municipalities may permit the disposal of non-hazardous amino acids like glycine down the sanitary sewer.
-
Dissolution (if permitted): If permitted by local authorities, dissolve the this compound in a large volume of water.
-
Sanitary Sewer Disposal: Pour the resulting solution down a designated laboratory sink with a continuous flow of water to ensure high dilution.
-
Record Keeping: Maintain a record of the disposal, including the date, quantity, and method.
Disposal of Contaminated this compound:
If this compound is mixed with hazardous materials (e.g., solvents, other chemicals), it must be disposed of as chemical waste.
-
Waste Identification: Characterize the waste mixture to identify all hazardous components.
-
Segregation: Do not mix with other waste streams. Store in a dedicated, properly labeled waste container. The label should clearly state "Hazardous Waste" and list all constituents.
-
Containerization: Use a chemically compatible and sealable container.
-
Contact EHS: Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal company.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Glycine-1-13C
For researchers, scientists, and drug development professionals, the safe and efficient handling of isotopically labeled compounds is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for Glycine-1-13C, a non-radioactive, stable isotope-labeled amino acid.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the recommended PPE for routine laboratory operations involving this compound.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust particles and splashes. |
| Hand Protection | Disposable nitrile gloves. | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects clothing and skin from spills. |
| Respiratory Protection | Generally not required with adequate ventilation. Use a dust mask if creating aerosols. | Prevents inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational workflow minimizes the risk of contamination and ensures the integrity of the compound.
-
Preparation :
-
Ensure the work area, typically a laboratory bench or a chemical fume hood if there is a risk of dust generation, is clean and uncluttered.
-
Assemble all necessary equipment, including spatulas, weighing paper, and containers.
-
Don the appropriate Personal Protective Equipment as outlined in the table above.
-
-
Weighing and Aliquoting :
-
Carefully open the container of this compound to avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of the compound onto weighing paper or directly into a tared container.
-
Perform this task in an area with minimal air currents to prevent the fine powder from dispersing.
-
-
Dissolving :
-
If preparing a solution, add the solvent to the container with the weighed this compound.
-
Gently swirl or stir the mixture until the compound is fully dissolved. Glycine is soluble in water.[1]
-
-
Storage :
Disposal Plan
As this compound is a non-radioactive and non-hazardous compound, its disposal is straightforward but must comply with local regulations.
-
Waste Segregation :
-
Collect unused this compound and any materials lightly contaminated with it (e.g., weighing paper, gloves) in a designated, clearly labeled waste container.
-
-
Disposal Method :
-
Dispose of the chemical waste in accordance with local, state, and federal regulations for non-hazardous materials.[1]
-
Do not dispose of down the drain unless permitted by local ordinances.
-
Workflow Diagram
The following diagram illustrates the key steps in the handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
